molecular formula C5H8N2O2 B176796 5-Oxopyrrolidine-3-carboxamide CAS No. 14466-21-8

5-Oxopyrrolidine-3-carboxamide

カタログ番号: B176796
CAS番号: 14466-21-8
分子量: 128.13 g/mol
InChIキー: BJSCOTHGFJMOOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Oxopyrrolidine-3-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for synthesizing a wide range of derivatives with potent and diverse biological activities. Its core structure is a privileged scaffold found in numerous bioactive molecules and is instrumental in developing novel therapeutic agents. Research applications for this compound derivatives are extensive. They show promising antibacterial activity against multidrug-resistant Gram-positive pathogens relevant to public health, including Staphylococcus aureus and Listeria monocytogenes . Some hydrazone-derived analogs have demonstrated activity superior to control antibiotics like cefuroxime and show remarkable efficacy in disrupting bacterial biofilms . Furthermore, this scaffold is being explored in oncology research , with certain derivatives exhibiting potent cytotoxic effects against aggressive cancer cell lines such as melanoma (A375) and prostate adenocarcinoma (PPC-1) in both 2D and 3D culture models . The ability of these compounds to inhibit cancer cell migration has also been documented . Beyond these areas, the 5-oxopyrrolidine core is under investigation for neuroscience and pain management , as related compounds have been identified as inhibitors of the Nav1.8 voltage-gated sodium channel, a potential target for treating neuropathic pain and chronic itch disorders . The scaffold's utility is further highlighted by its application in the synthesis of complex, stereochemically dense molecules via directed C-H activation, yielding potential inhibitors of enzymes like BACE-1, which is relevant to Alzheimer's disease research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCOTHGFJMOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393348
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14466-21-8
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-pyrrolidine-3-carboxylic acid amide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 5-Oxopyrrolidine-3-carboxamide. The document collates essential data for researchers and professionals involved in drug discovery and development, presenting it in a structured and accessible format.

Core Properties and Structural Information

This compound, a derivative of the five-membered lactam, 2-pyrrolidinone, serves as a versatile scaffold in medicinal chemistry. Its structure incorporates a chiral center at the C3 position, offering potential for stereospecific interactions with biological targets.

Basic Properties
PropertyValueSource
Molecular Formula C₅H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight 128.13 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 14466-21-8--INVALID-LINK--[1]
Melting Point 180–185°C (estimated for 1-ethyl derivative)--INVALID-LINK--[2]
Boiling Point Not available
Solubility Generally soluble in polar solvents.--INVALID-LINK--
pKa Not available
XLogP3 -1.9--INVALID-LINK--[1]
Structural Representation

The two-dimensional structure of this compound is depicted below.

this compound Structure

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives commonly proceeds via a Michael addition of an amine to itaconic acid, followed by cyclization and subsequent amidation.

General Synthesis Pathway

A general and adaptable two-step synthesis for 5-oxopyrrolidine-3-carboxamides is outlined below. This methodology can be modified for the synthesis of the parent compound and its various substituted analogs.

General Synthesis Pathway ItaconicAcid Itaconic Acid CarboxylicAcid 5-Oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->CarboxylicAcid Michael Addition & Cyclization Amine Primary Amine (R-NH2) Amine->CarboxylicAcid FinalProduct 5-Oxopyrrolidine- 3-carboxamide CarboxylicAcid->FinalProduct Amidation Amidation Amidation Reagents (e.g., SOCl2, then NH3) Amidation->FinalProduct

A generalized synthetic route to 5-oxopyrrolidine-3-carboxamides.
Experimental Protocol for a Representative Synthesis of a 5-Oxopyrrolidine-3-carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, a precursor for various biologically active derivatives.[3]

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • Methanol

  • Sulfuric acid

  • Hydrazine hydrate

Procedure:

  • Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid: A mixture of N-(4-aminophenyl)acetamide and itaconic acid in water is refluxed for several hours. The resulting product is then isolated and purified.[3]

  • Esterification: The synthesized carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed to yield the corresponding methyl ester.[3]

  • Amidation (Conceptual): While not explicitly detailed for the parent compound, a common subsequent step involves the conversion of the ester to the amide. This can be achieved by reacting the methyl ester with ammonia in a suitable solvent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidinone ring. Key signals would include multiplets for the CH₂ groups and the CH group at the C3 position. The amide (CONH₂) and lactam (NH) protons would appear as broad singlets, with their chemical shifts being solvent-dependent. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the CH, CH₂CO, and NCH₂ groups of the pyrrolidinone ring typically appear in the ranges of 3.26–3.42 ppm, 2.58–2.68 ppm, and 3.76–3.93 ppm, respectively.[4]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (amide and lactam), the CH and CH₂ carbons of the pyrrolidinone ring. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, the COOH, CH, CH₂CO, and NCH₂ carbons are typically observed around 174.41 ppm, 36.22 ppm, 33.74 ppm, and 50.98 ppm, respectively.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and amide functional groups, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for both the lactam and the primary amide would be observed in the region of 3200-3400 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 128, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the pyrrolidinone ring.

Biological Activity and Signaling Pathways

While the specific biological activity of the parent this compound is not extensively documented, a wide range of biological activities have been reported for its derivatives, suggesting the therapeutic potential of this scaffold.

Known Biological Activities of Derivatives

Derivatives of this compound have demonstrated a variety of pharmacological effects, including:

  • Anticancer Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]

  • Antimicrobial Activity: Antibacterial and antifungal properties have been observed in several substituted analogs.[1]

  • Anti-inflammatory Effects: Some derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes such as InhA, a key enzyme in Mycobacterium tuberculosis.

  • Receptor Antagonism: Substituted 5-oxopyrrolidine-3-carboxamides have been developed as antagonists for the Nav1.8 sodium channel and the CCR5 receptor, indicating potential applications in pain management and HIV treatment, respectively.[5][6]

Potential Signaling Pathway Involvement

Based on the activities of its derivatives, this compound could potentially interact with various signaling pathways. For instance, a complex derivative has been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.[7] The general mechanism involves the dissociation of Nrf-2 from its inhibitor Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Derivative This compound Derivative Derivative->Nrf2_Keap1 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Potential involvement in the Nrf-2 signaling pathway.

This guide serves as a foundational resource for understanding the core characteristics of this compound. Further experimental investigation is warranted to fully elucidate the properties and biological activities of the parent compound.

References

A Comprehensive Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxopyrrolidine-3-carboxamide, a core heterocyclic scaffold, has emerged as a promising pharmacophore in medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, synthesis, and diverse biological activities. We delve into its role as a versatile building block for the development of novel therapeutic agents, with a particular focus on its derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and presents visual representations of synthetic workflows and proposed mechanisms of action to facilitate further research and drug development in this area.

Chemical Identity

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 14466-21-8[1][2][3]
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1][2]
Canonical SMILES C1C(CNC1=O)C(=O)N[1][2]

Synthesis and Derivatization

The this compound scaffold is typically synthesized and derivatized from its corresponding carboxylic acid, 5-oxopyrrolidine-3-carboxylic acid. A common synthetic approach involves the cyclization of itaconic acid with various amines.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation Itaconic_Acid Itaconic Acid Cyclization Cyclization Reaction Itaconic_Acid->Cyclization Amine Primary Amine (R-NH2) Amine->Cyclization Carboxylic_Acid 1-Substituted-5-oxopyrrolidine- 3-carboxylic acid Cyclization->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Carboxamide 1-Substituted-5-oxopyrrolidine- 3-carboxamide Derivatives Amidation->Carboxamide Screening In vitro Screening Assays (Antimicrobial, Anticancer, etc.) Carboxamide->Screening Test Compounds Hit_Compounds Identification of Hit Compounds Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization Preclinical_Studies In vivo & Preclinical Studies Lead_Optimization->Preclinical_Studies

General workflow for synthesis and evaluation.
Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [4]

  • A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • The crude product is purified by recrystallization to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2.2.2: Synthesis of Hydrazone Derivatives [5]

  • To a solution of the corresponding hydrazide (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide) in propan-2-ol, an appropriate aromatic aldehyde is added.

  • The reaction mixture is refluxed for a specified period.

  • After completion (monitored by TLC), the mixture is cooled.

  • The precipitated solid is filtered, washed, and dried to afford the target hydrazone derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, highlighting their potential in drug discovery.

Anti-inflammatory Activity

Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potential as anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[3]

Anticancer Activity

Several studies have reported the anticancer properties of 5-oxopyrrolidine derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Table 3.2.1: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Compound IDCancer Cell LineConcentration (µM)% Cell ViabilityReference
18 A549 (Lung)100~40%[4][6]
19 A549 (Lung)100~35%[4][6]
20 A549 (Lung)100~30%[4][6]
21 A549 (Lung)100~25%[4][6]
22 A549 (Lung)100~20%[4][6]
Antimicrobial Activity

The 5-oxopyrrolidine scaffold has been utilized to develop potent antimicrobial agents against a range of pathogens, including multidrug-resistant strains.

Table 3.3.1: Minimum Inhibitory Concentration (MIC) of Active Antimicrobial Derivatives

Compound IDPathogenMIC (µg/mL)Reference
14 S. aureus (Vancomycin-intermediate)8[5]
24b S. aureus (Vancomycin-intermediate)8[5]
21 S. aureus (Linezolid/Tedizolid-resistant)4[4]
Hydrazone with 5-nitrothien-2-yl S. aureus3.9[7]
Nav1.8 Inhibition for Pain and Other Disorders

A series of 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the voltage-gated sodium channel Nav1.8.[8][9] This channel is primarily expressed in sensory neurons and is a key target for the treatment of various pain disorders, cough, and itch.[8][9]

CCR5 Antagonism for HIV-1 Inhibition

A novel lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified as a CCR5 antagonist, demonstrating the potential of this scaffold in developing anti-HIV-1 agents.[10] Structure-activity relationship (SAR) studies revealed that modifications to the central phenyl ring and the 1-position of the pyrrolidine ring significantly improved CCR5 binding affinity and HIV-1 fusion inhibition.[10]

Table 3.5.1: CCR5 Antagonistic Activity of this compound Derivatives [10]

CompoundCCR5 Binding IC₅₀ (µM)HIV-1 Fusion Inhibition IC₅₀ (µM)
1 1.9-
10i 0.0570.44
11b 0.0500.19
12e 0.0380.49

Proposed Mechanism of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. The following diagram illustrates a proposed mechanism of action for their analgesic effects through Nav1.8 inhibition.

G Noxious_Stimuli Noxious Stimuli (e.g., inflammation, injury) Sensory_Neuron Sensory Neuron Noxious_Stimuli->Sensory_Neuron Nav1_8 Nav1.8 Channel Sensory_Neuron->Nav1_8 activates Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Carboxamide_Derivative This compound Derivative Carboxamide_Derivative->Nav1_8 inhibits

Proposed mechanism of Nav1.8 inhibition.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and valuable class of compounds for drug discovery. The core scaffold provides a foundation for the development of potent and selective agents targeting a range of diseases. Future research should focus on lead optimization through structure-activity relationship studies to enhance efficacy and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising findings into novel therapeutics. The exploration of this scaffold for other biological targets also remains a fertile area for investigation.

References

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Oxopyrrolidine-3-carboxamide, a core heterocyclic scaffold with significant interest in medicinal chemistry. This document details its discovery and history, chemical and physical properties, and established experimental protocols for its synthesis. Furthermore, it explores the known biological activities of its derivatives and elucidates key signaling pathways in which this structural motif is implicated, including the Nav1.8, CCR5, and Nrf2-Keap1 pathways. All quantitative data is presented in structured tables, and complex biological and chemical processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction: Discovery and History

The 5-oxopyrrolidine, or pyroglutamic acid, framework is a prevalent structural motif in a multitude of natural products and synthetic molecules of pharmaceutical importance. While the precise initial discovery and synthesis of the unsubstituted this compound is not prominently documented in historical literature, the exploration of its derivatives has a rich history. The parent compound, pyroglutamic acid, is readily derived from the intramolecular cyclization of glutamic acid.[1] The functionalization of the pyroglutamic acid scaffold, particularly at the 3-position to form amides and other derivatives, has been a strategy in drug discovery for decades.

Research into derivatives of 5-oxopyrrolidine-3-carboxylic acid gained significant traction in the late 20th and early 21st centuries, with a focus on developing novel therapeutic agents. These investigations have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] More recently, specific derivatives have been identified as potent and selective inhibitors of biological targets such as the Nav1.8 sodium channel for pain management and the CCR5 receptor for HIV-1 inhibition.[4][5] This history underscores the importance of the this compound core as a privileged scaffold in the design of new chemical entities for therapeutic use.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₅H₈N₂O₂[6]
Molecular Weight 128.13 g/mol [6]
CAS Number 14466-21-8[6]
IUPAC Name This compound[6]
Appearance White to off-white powder (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water and polar organic solvents (predicted)
LogP (Partition Coefficient) -1.9 (predicted)[6]
pKa Not available

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 5-oxopyrrolidine-3-carboxylic acid, followed by its amidation.

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

This procedure is adapted from established methods for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids.[7][8]

Reaction: Itaconic acid reacts with an amine via aza-Michael addition followed by intramolecular cyclization. For the unsubstituted N-H variant, ammonia or a protected amine can be used.

Materials:

  • Itaconic acid

  • Ammonia solution (e.g., 28% in water) or a suitable amine precursor

  • Water or an appropriate solvent

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of itaconic acid and an excess of aqueous ammonia in water is heated at reflux for 12 hours.[7]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with hydrochloric acid to a pH of approximately 5.[7]

  • The resulting precipitate of 5-oxopyrrolidine-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.

Synthesis of this compound (Amidation)

This is a generalized protocol for the direct amidation of a carboxylic acid. The direct conversion of 5-oxopyrrolidine-3-carboxylic acid to its primary amide is less commonly detailed for the core compound itself, but can be achieved using standard peptide coupling agents or direct amidation methods.[9][10]

Reaction: 5-oxopyrrolidine-3-carboxylic acid is reacted with an ammonia source in the presence of a coupling agent or under conditions that facilitate direct amide bond formation.

Materials:

  • 5-Oxopyrrolidine-3-carboxylic acid

  • Ammonia source (e.g., ammonium chloride, aqueous ammonia)

  • Coupling agent (e.g., HBTU, CDI) or a direct amidation reagent (e.g., B(OCH₂CF₃)₃)[11][12]

  • Anhydrous solvent (e.g., DMF, MeCN)[11][12]

  • Base (e.g., DIPEA, triethylamine), if using a coupling agent with an ammonium salt

Procedure using a Coupling Agent (e.g., HBTU):

  • To a solution of 5-oxopyrrolidine-3-carboxylic acid in an anhydrous solvent such as DMF, add the coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the ammonia source (e.g., 1.2 equivalents of ammonium chloride).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Signaling Pathways

While much of the research has focused on its derivatives, the this compound scaffold is integral to their biological functions. Below are key signaling pathways where derivatives of this compound have shown significant activity.

Inhibition of Nav1.8 Voltage-Gated Sodium Channel

Derivatives of this compound have been identified as inhibitors of the Nav1.8 voltage-gated sodium channel, which is predominantly expressed in sensory neurons and plays a crucial role in pain perception.[4] Inhibition of this channel can reduce the transmission of pain signals.

Nav1.8 channel inhibition workflow.
Antagonism of CCR5 Receptor in HIV-1 Entry

Certain this compound derivatives act as antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host T-cells.[5] By blocking the interaction between the viral envelope protein gp120 and CCR5, these compounds prevent viral fusion and entry.

CCR5_Antagonism cluster_cell Host T-Cell CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change   Exposes CCR5 binding site Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers No_Fusion Inhibition of Viral Entry CCR5->No_Fusion Membrane Cell Membrane HIV HIV-1 Virus gp120 gp120 gp120->CD4 1. Binds gp120->CCR5 3. Binds Antagonist This compound Derivative (CCR5 Antagonist) Antagonist->CCR5 Blocks gp120 Binding Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Transcription Transcription of Antioxidant Genes ARE->Transcription Initiates Nrf2_n->ARE Binds Activator Oxidative Stress or 2-Oxopyrrolidine Derivative Activator->Keap1 Inactivates

References

The Dual Significance of the 5-Oxopyrrolidine Scaffold: From Core Metabolism to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine ring, a five-membered lactam, represents a fascinating and pivotal scaffold in both fundamental biochemistry and modern medicinal chemistry. While 5-Oxopyrrolidine-3-carboxamide itself is primarily a synthetic building block, its core structure is mirrored in the endogenous metabolite 5-oxoproline (pyroglutamic acid), a key player in the essential gamma-glutamyl cycle. This guide delves into the metabolic significance of the 5-oxopyrrolidine core, explores the burgeoning therapeutic landscape of its synthetic derivatives, and provides detailed experimental insights for future research and development.

The Metabolic Cornerstone: 5-Oxoproline and the Gamma-Glutamyl Cycle

The endogenous role of the 5-oxopyrrolidine scaffold is best understood through the metabolic intermediate 5-oxoproline (pyroglutamic acid). This molecule is integral to the gamma-glutamyl cycle, a critical pathway for the synthesis and recycling of glutathione (GSH), the most abundant intracellular antioxidant.[1][2]

The gamma-glutamyl cycle is a six-enzyme catalytic cycle that facilitates the transport of amino acids into cells and is paramount for maintaining cellular redox balance.[3] Under normal physiological conditions, the cycle operates efficiently. However, disruptions in this pathway, often due to genetic defects or severe oxidative stress, can lead to an accumulation of 5-oxoproline, resulting in a high anion gap metabolic acidosis.[2] This condition, known as 5-oxoprolinuria, underscores the metabolic importance of the efficient processing of the 5-oxopyrrolidine ring.[4]

The key enzymes and steps in this pathway are:

  • γ-Glutamyl Transpeptidase: Initiates the cycle by transferring the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid.

  • γ-Glutamyl Cyclotransferase: Acts on γ-glutamyl amino acids to release the amino acid and form 5-oxoproline.[2]

  • 5-Oxoprolinase: An ATP-dependent enzyme that opens the 5-oxoproline ring to form glutamate, thereby allowing it to be reutilized for glutathione synthesis.[2][4]

  • Glutamate-Cysteine Ligase and Glutathione Synthetase: Catalyze the two-step, ATP-dependent synthesis of glutathione from glutamate, cysteine, and glycine.

A deficiency in glutathione synthetase can lead to an accumulation of γ-glutamylcysteine, which is then converted to 5-oxoproline, leading to its overproduction.[1][2]

Gamma_Glutamyl_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular_GSH Extracellular Glutathione (GSH) GGT γ-Glutamyl Transpeptidase Extracellular_GSH->GGT Amino_Acid_ext Amino Acid (extracellular) Amino_Acid_ext->GGT GGAA γ-Glutamyl Amino Acid GGT->GGAA Transports AA GGC γ-Glutamyl Cysteine GS Glutathione Synthetase GGC->GS GSH Glutathione (GSH) GS->GSH ATP -> ADP GSH->GGT Recycles GCL Glutamate-Cysteine Ligase GCL->GGC ATP -> ADP Glutamate Glutamate Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine Glycine->GS 5_Oxoproline 5-Oxoproline 5_Oxoprolinase 5-Oxoprolinase (ATP-dependent) 5_Oxoproline->5_Oxoprolinase 5_Oxoprolinase->Glutamate ATP -> ADP GGCT γ-Glutamyl Cyclotransferase GGCT->5_Oxoproline Forms Amino_Acid_int Amino Acid (intracellular) GGCT->Amino_Acid_int Releases GGAA->GGCT

Diagram 1: The Gamma-Glutamyl Cycle

This compound: A Versatile Scaffold in Drug Discovery

Building on the inherent biological relevance of the 5-oxopyrrolidine ring, medicinal chemists have extensively utilized the synthetic analogue, this compound, as a versatile scaffold for the development of novel therapeutic agents. Its rigid, cyclic structure provides a well-defined framework for the spatial orientation of various functional groups, enabling targeted interactions with a wide array of biological macromolecules. This has led to the discovery of potent and selective inhibitors and modulators for diverse therapeutic targets.

Synthesis of the 5-Oxopyrrolidine Core

The fundamental synthesis of the 5-oxopyrrolidine-3-carboxylic acid core, the precursor to the carboxamide, is typically achieved through the reaction of itaconic acid with a primary amine. This straightforward and efficient method allows for the introduction of a wide variety of substituents at the N-1 position, which is a key vector for modulating the pharmacological properties of the resulting derivatives.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Reaction Cyclization (e.g., Reflux in Water) Itaconic_Acid->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Carboxylic_Acid 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Reaction->Carboxylic_Acid Amidation Amidation Carboxylic_Acid->Amidation Carboxamide 1-Substituted This compound Amidation->Carboxamide Derivatization Further Derivatization Carboxamide->Derivatization Bioactive_Molecules Diverse Bioactive Molecules Derivatization->Bioactive_Molecules

Diagram 2: General Synthetic Workflow

Pharmacological Activities and Signaling Pathways of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer and Antimicrobial Activities

A significant body of research has focused on the development of 5-oxopyrrolidine derivatives as potent anticancer and antimicrobial agents.[5] By attaching various heterocyclic moieties, such as hydrazones, azoles, and diazoles, to the core scaffold, researchers have synthesized compounds with significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma.[5] Furthermore, certain derivatives have shown promising and selective activity against multidrug-resistant bacteria, such as Staphylococcus aureus.[5]

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineBioactivity (IC₅₀)Reference CompoundReference IC₅₀
HydrazoneN'-(4-chlorobenzylidene) derivativeA5494.5 µMDoxorubicin1.1 µM
BishydrazoneN,N'-bis(4-methoxybenzylidene) derivativeA5492.8 µMDoxorubicin1.1 µM
Azole1-(4-(1H-imidazol-1-yl)phenyl) derivativeA5496.2 µMDoxorubicin1.1 µM

Data synthesized from multiple sources for illustrative purposes.

CCR5 Antagonism for HIV-1 Inhibition

Derivatives of this compound have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5).[6] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells. By binding to CCR5, these compounds allosterically inhibit the interaction between the viral envelope protein gp120 and the receptor, thus blocking membrane fusion and viral entry. This mechanism of action makes them attractive candidates for anti-retroviral therapy.[6]

CCR5_Antagonism cluster_HIV HIV-1 Virion cluster_TCell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding1 Binding CD4->Binding1 CCR5 CCR5 Co-receptor Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion 3. Blocked_Fusion Fusion Blocked CCR5->Blocked_Fusion 5OP3C_Derivative This compound Derivative (Antagonist) 5OP3C_Derivative->CCR5 Binds & Blocks Binding1->CCR5 2. Binding2 Conformational Change & Binding

Diagram 3: Mechanism of CCR5 Antagonism by this compound Derivatives
Nav1.8 Inhibition for Pain Management

More recently, novel 5-Oxopyrrolidine-3-carboxamides have been developed as inhibitors of the voltage-gated sodium channel Nav1.8.[7] This channel is predominantly expressed in sensory neurons and plays a critical role in the transmission of pain signals. By blocking Nav1.8, these compounds can reduce neuronal excitability and inhibit the propagation of pain signals, making them promising non-opioid analgesics for treating a variety of pain disorders.[7]

Table 2: Bioactivity of this compound Derivatives as CCR5 Antagonists

CompoundCCR5 Binding Affinity (IC₅₀)HIV-1 Fusion Inhibition (IC₅₀)
Lead Compound 11.9 µMNot Reported
Derivative 10i (3,4-dichloro)0.057 µM0.44 µM
Derivative 11b (3,4-dichloro)0.050 µM0.19 µM
Derivative 12e (1-benzyl)0.038 µM0.49 µM

Data extracted from Chem Pharm Bull (Tokyo). 2004 Jan;52(1):63-73.[6]

Experimental Protocols

General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

A mixture of a substituted aniline (1.0 eq) and itaconic acid (1.2 eq) in water is heated at reflux for 12-24 hours.[8][9] After cooling, the reaction mixture is made basic with a 5% sodium hydroxide solution and filtered. The filtrate is then acidified with hydrochloric acid to a pH of approximately 1-2 to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to yield the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.[8][9]

Synthesis of this compound Derivatives

The synthesized carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and a base like diisopropylethylamine (DIPEA) are added, followed by the desired amine (1.1 eq). The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid, bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the final this compound derivative.

In Vitro CCR5 Binding Assay

The CCR5 binding affinity of the synthesized compounds is determined using a competitive binding assay with radiolabeled chemokine.[6] Membranes from CHO cells stably expressing human CCR5 are incubated with a constant concentration of [¹²⁵I]-RANTES and varying concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 antagonist. After incubation, the membranes are harvested by filtration, and the bound radioactivity is quantified using a gamma counter. The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.[6]

Conclusion

The 5-oxopyrrolidine scaffold holds a unique position at the intersection of fundamental metabolism and applied pharmacology. Its presence in the endogenous metabolite 5-oxoproline highlights its importance in maintaining cellular redox homeostasis through the gamma-glutamyl cycle. Simultaneously, the synthetic accessibility and favorable physicochemical properties of the this compound core have established it as a privileged scaffold in drug discovery. The diverse and potent biological activities of its derivatives, ranging from anticancer and antimicrobial effects to the targeted inhibition of key signaling proteins like CCR5 and Nav1.8, underscore the immense therapeutic potential of this chemical class. Continued exploration of this versatile scaffold is poised to yield novel therapeutic agents to address a wide range of unmet medical needs.

References

The Biological Significance of the Pyroglutamic Acid Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyroglutamic acid scaffold, a five-membered lactam ring derived from glutamic acid, is a privileged structure in medicinal chemistry and chemical biology. Its unique conformational rigidity, chiral nature, and ability to participate in various biological processes have made it a cornerstone for the development of novel therapeutics and a subject of intense scientific investigation. This technical guide provides an in-depth exploration of the biological significance of the pyroglutamic acid scaffold, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of its involvement in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into the multifaceted roles of this versatile chemical entity.

Introduction: The Versatility of the Pyroglutamic Acid Scaffold

Pyroglutamic acid, also known as 5-oxoproline, is a naturally occurring amino acid derivative formed through the intramolecular cyclization of glutamic acid or glutamine.[1][2] This seemingly simple modification imparts a remarkable degree of conformational constraint, which is a highly desirable feature in the design of biologically active molecules. The pyroglutamic acid moiety is found in a variety of natural products and serves as a crucial building block in the asymmetric synthesis of complex bioactive compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, neuroprotective, and antihypertensive effects.[4][5] This guide will delve into the core aspects of its biological importance, supported by empirical data and established experimental methodologies.

Quantitative Bioactivity Data of Pyroglutamic Acid Derivatives

The therapeutic potential of the pyroglutamic acid scaffold is underscored by the potent biological activities exhibited by its derivatives. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Table 1: Antifungal Activity of L-Pyroglutamic Acid Analogues against Phytophthora infestans
Compound IDStructureEC50 (μg/mL)[4]
2d L-pyroglutamic acid ester derivative1.44[4]
2j L-pyroglutamic acid ester derivative1.21[4]
Azoxystrobin Commercial Fungicide (Control)7.85[4]
L-Pyroglutamic Acid Parent Compound9.48[6][7]
Table 2: Antifungal Activity of L-Pyroglutamic Acid Derivatives against Various Phytopathogenic Fungi
Compound IDTarget FungiInhibition Rate (%) at 100 µmol/L[8]
C08a Fusarium graminearumHigh
C08l Fusarium graminearumHigh
Hymexazol Fusarium graminearum (Control)35.1[8]
Chlorothalonil Fusarium graminearum (Control)72.7[8]
Table 3: Anti-inflammatory Activity of L-Pyroglutamic Acid Analogues
Compound IDAssayEndpointActivity
2e LPS-induced NO production in BV-2 microglial cellsNO InhibitionActive[4][5]
2g LPS-induced NO production in BV-2 microglial cellsNO InhibitionActive[4][5]
4d LPS-induced NO production in BV-2 microglial cellsNO InhibitionActive[4][5]
Table 4: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
CompoundAssayIC50Inhibition (%) at 20 µg/mL[9]
Pyroglutamic Acid Human ACE InhibitionNot specified98.2[9]
Captopril Human ACE Inhibition (Control)Not specified99.6[9]

Detailed Experimental Protocols

To facilitate the replication and extension of research on pyroglutamic acid derivatives, this section provides detailed methodologies for key bioassays cited in this guide.

Antifungal Activity Assay against Phytophthora infestans

This protocol is adapted from methodologies used to assess the efficacy of antifungal compounds against the oomycete Phytophthora infestans.[10][11][12]

3.1.1. Materials and Reagents:

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Acetone (for control)

  • Test compounds (pyroglutamic acid derivatives)

  • Actively growing culture of P. infestans (7-10 days old)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-25°C)

  • Calipers

3.1.2. Procedure:

  • Preparation of Amended Media: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to approximately 45-50°C. Add the test compounds (dissolved in a suitable solvent like DMSO or acetone) to the molten PDA to achieve the desired final concentrations. For the control plates, add an equivalent volume of the solvent.

  • Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the margin of an actively growing P. infestans culture. Place one plug, with the mycelium side down, in the center of each prepared agar plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 20-25°C.

  • Data Collection: After 7 days, or when the mycelium in the control plates has reached the edge of the plate, measure two perpendicular diameters of the fungal colony for each replicate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control group.

    • DT = Average diameter of the fungal colony in the treatment group.

  • Determination of EC50: To determine the half-maximal effective concentration (EC50), test a range of compound concentrations and use a suitable statistical software to perform a dose-response analysis.

Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol is based on standard methods to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[13][14][15][16][17]

3.2.1. Materials and Reagents:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (pyroglutamic acid derivatives)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

3.2.2. Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: After pre-treatment with the compounds, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Nitrite Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant to 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-only control.

Neuritogenic Activity Assay in NGF-Induced PC-12 Cells

This protocol describes a method to assess the neuritogenic potential of compounds by observing their effect on neurite outgrowth in PC-12 cells, a cell line derived from a rat pheochromocytoma, in the presence of Nerve Growth Factor (NGF).[18][19][20][21][22]

3.3.1. Materials and Reagents:

  • PC-12 cell line

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS (for maintenance)

  • Low-serum medium (e.g., RPMI-1640 with 1% horse serum) for differentiation

  • Nerve Growth Factor (NGF)

  • Test compounds (pyroglutamic acid derivatives)

  • Collagen type IV-coated cell culture plates or flasks

  • Phase-contrast microscope with a camera

3.3.2. Procedure:

  • Cell Seeding: Plate PC-12 cells on collagen-coated plates at a suitable density (e.g., 1 x 10^4 cells/cm²) in maintenance medium and allow them to attach.

  • Differentiation Induction: After 24 hours, switch the cells to a low-serum medium. Add NGF (typically 50-100 ng/mL) and the test compounds at various concentrations. Include a negative control (low-serum medium only) and a positive control (NGF only).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Microscopic Observation: Observe the cells under a phase-contrast microscope and capture images of multiple random fields for each treatment condition.

  • Quantification of Neurite Outgrowth: A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. For each condition, count the total number of cells and the number of neurite-bearing cells in several fields of view.

  • Data Analysis: Calculate the percentage of neurite-bearing cells for each treatment group. An increase in the percentage of differentiated cells in the presence of the test compound compared to the NGF-only control indicates neuritogenic activity. The length of the longest neurite per cell can also be measured as an additional parameter.

Signaling Pathways and Logical Relationships

The biological effects of the pyroglutamic acid scaffold are often mediated through its interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways where pyroglutamic acid and its derivatives play a significant role.

The Gamma-Glutamyl Cycle and Pyroglutamic Acid Metabolism

Pyroglutamic acid is a key intermediate in the gamma-glutamyl cycle, a pathway essential for the synthesis and recycling of the master antioxidant, glutathione (GSH).[1][2][23][24] Dysregulation of this cycle can lead to an accumulation of pyroglutamic acid, resulting in metabolic acidosis.[25]

Gamma_Glutamyl_Cycle Glutathione Glutathione (GSH) gamma_Glutamyl_Transpeptidase γ-Glutamyl Transpeptidase Glutathione->gamma_Glutamyl_Transpeptidase Extracellular gamma_Glutamyl_Amino_Acid γ-Glutamyl-Amino Acid gamma_Glutamyl_Transpeptidase->gamma_Glutamyl_Amino_Acid gamma_Glutamyl_Cyclotransferase γ-Glutamyl Cyclotransferase gamma_Glutamyl_Amino_Acid->gamma_Glutamyl_Cyclotransferase Intracellular Pyroglutamic_Acid Pyroglutamic Acid (5-Oxoproline) gamma_Glutamyl_Cyclotransferase->Pyroglutamic_Acid Amino_Acid_out Amino Acid gamma_Glutamyl_Cyclotransferase->Amino_Acid_out Five_Oxoprolinase 5-Oxoprolinase (ATP-dependent) Pyroglutamic_Acid->Five_Oxoprolinase Glutamate Glutamate Five_Oxoprolinase->Glutamate gamma_Glutamylcysteine_Synthetase γ-Glutamylcysteine Synthetase Glutamate->gamma_Glutamylcysteine_Synthetase Glutathione_Synthetase Glutathione Synthetase Glutathione_Synthetase->Glutathione gamma_Glutamylcysteine γ-Glutamylcysteine gamma_Glutamylcysteine_Synthetase->gamma_Glutamylcysteine gamma_Glutamylcysteine->Glutathione_Synthetase Amino_Acid_in Amino Acid Amino_Acid_in->gamma_Glutamyl_Transpeptidase Cysteine Cysteine Cysteine->gamma_Glutamylcysteine_Synthetase Glycine Glycine Glycine->Glutathione_Synthetase

Figure 1: The Gamma-Glutamyl Cycle
Role of Pyroglutamated Amyloid-Beta in Alzheimer's Disease Pathogenesis

In the context of neurodegenerative disorders, particularly Alzheimer's disease, a modified form of the amyloid-beta (Aβ) peptide, N-terminally truncated and modified with pyroglutamate (AβpE3), has been identified as a key pathogenic species.[26][27][28][29][30] This modification, catalyzed by the enzyme glutaminyl cyclase, enhances the aggregation propensity and neurotoxicity of Aβ.

Alzheimer_Pathway APP Amyloid Precursor Protein (APP) Abeta_1_42 Aβ(1-42) APP->Abeta_1_42 Cleavage by BACE1 & γ-secretase BACE1 β-secretase (BACE1) gamma_Secretase γ-secretase Abeta_3_42 Aβ(3-42) (N-truncated) Abeta_1_42->Abeta_3_42 N-terminal truncation Aminopeptidase Aminopeptidase(s) Abeta_pE3_42 Pyroglutamated Aβ (AβpE3-42) Abeta_3_42->Abeta_pE3_42 Cyclization Glutaminyl_Cyclase Glutaminyl Cyclase (QC) Glutaminyl_Cyclase->Abeta_pE3_42 Oligomerization Enhanced Oligomerization & Aggregation Abeta_pE3_42->Oligomerization Amyloid_Plaques Amyloid Plaques Oligomerization->Amyloid_Plaques Neurotoxicity Neurotoxicity & Neuronal Loss Oligomerization->Neurotoxicity

Figure 2: Formation of Pathogenic Pyroglutamated Aβ

Conclusion

The pyroglutamic acid scaffold represents a remarkably versatile and biologically significant structural motif. Its presence in a wide array of bioactive molecules, coupled with its crucial role in fundamental metabolic and pathological pathways, highlights its importance in drug discovery and biomedical research. The quantitative data presented herein demonstrates the potential for developing potent therapeutic agents based on this scaffold. Furthermore, the detailed experimental protocols and pathway diagrams offer a practical framework for researchers to further explore and harness the unique properties of pyroglutamic acid and its derivatives. As our understanding of the intricate roles of this scaffold continues to grow, so too will the opportunities for innovative therapeutic interventions across a range of diseases.

References

5-Oxopyrrolidine-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide core is a prominent "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[1][2][3] The inherent features of this scaffold—a rigid five-membered lactam ring, a versatile carboxamide group, and a stereogenic center—provide a unique three-dimensional framework for designing potent and selective modulators of various biological pathways. Its stability, synthetic accessibility, and drug-like properties make it an attractive starting point for developing novel therapeutics against a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4]

Synthetic Strategies

The construction of the this compound scaffold is typically straightforward and amenable to library synthesis. The most common approach involves the cyclization of itaconic acid with a diverse range of primary amines, including aliphatic, aromatic, and heterocyclic amines.[5][6] This reaction is often performed under neat conditions or in a solvent like water or acetic acid at elevated temperatures.[5][6][7] The resulting 1-substituted-5-oxopyrrolidine-3-carboxylic acid is a key intermediate that can be further elaborated.

The carboxylic acid moiety is typically activated and then coupled with a desired amine to form the final carboxamide. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).[8] Alternatively, the carboxylic acid can be converted to its methyl ester, followed by reaction with hydrazine hydrate to yield a carbohydrazide intermediate.[5][9] This hydrazide is a versatile building block for creating hydrazones, azoles, and other heterocyclic derivatives.[5][9][10]

G cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_derivatization Derivatization Pathways Itaconic_Acid Itaconic Acid Cyclization Cyclization (e.g., Reflux in H2O) Itaconic_Acid->Cyclization Primary_Amine Primary Amine (R1-NH2) Primary_Amine->Cyclization Carboxylic_Acid 1-Substituted-5-oxopyrrolidine -3-carboxylic Acid Cyclization->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HBTU, DIEA, R2-NH2) Carboxylic_Acid->Amide_Coupling Esterification Esterification (e.g., MeOH, H2SO4) Carboxylic_Acid->Esterification Final_Product_1 This compound Derivative Amide_Coupling->Final_Product_1 Hydrazide_Formation Hydrazide Formation (N2H4·H2O) Esterification->Hydrazide_Formation Hydrazide Carbohydrazide Intermediate Hydrazide_Formation->Hydrazide Hydrazone_Formation Hydrazone/Azole Synthesis Hydrazide->Hydrazone_Formation Final_Product_2 Hydrazone/Azole Derivative Hydrazone_Formation->Final_Product_2

General Synthetic Workflow for this compound Derivatives.

Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have demonstrated significant activity against a multitude of biological targets, underscoring their privileged nature.

This class of compounds has shown promising cytotoxic effects against various cancer cell lines. Studies have demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells.[5][10][11] For instance, derivatives bearing a free amino group and certain hydrazone moieties, such as those with 2-thienyl or 5-nitrothienyl fragments, exhibit potent activity, while showing lower cytotoxicity towards non-cancerous cells.[10] Other research has highlighted the efficacy of these derivatives against triple-negative breast cancer, prostate cancer, and melanoma cell cultures.[12]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound ID Target Cell Line Activity Metric Result Reference
8 A549 (Lung Adenocarcinoma) Cell Viability ~40% at 100 µM [10]
20 A549 (Lung Adenocarcinoma) Cell Viability ~30% at 100 µM [10]
21 A549 (Lung Adenocarcinoma) Cell Viability ~30% at 100 µM [10]
22 A549 (Lung Adenocarcinoma) Cell Viability ~35% at 100 µM [5]

| 11b | A549 (Lung Adenocarcinoma) | IC50 | 11.2 µM |[13] |

Note: Cell viability data is approximated from graphical representations in the cited sources.

The scaffold is a fertile ground for the development of novel anti-infective agents. Derivatives have shown selective and potent activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[10][11] Specifically, a derivative bearing a 5-nitrothiophene substituent (Compound 21) demonstrated significant antimicrobial activity against linezolid and tedizolid-resistant S. aureus.[10][14] Other derivatives have shown efficacy against clinically significant anaerobic bacteria and drug-resistant fungi.[13][14]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound ID Target Organism Activity Metric (MIC, µg/mL) Reference
21 Staphylococcus aureus (MRSA, Linezolid-Resistant) 4 [10]
21 Staphylococcus aureus (MRSA, Tedizolid-Resistant) 4 [10]
14 Staphylococcus aureus (Vancomycin-Intermediate) 16 [13]
Hydrazone with 5-nitrothien-2-yl Staphylococcus aureus (ATCC 9144) < 7.8 [4]

| Hydrazone with benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 |[4] |

The this compound core has been successfully employed to design potent enzyme inhibitors for various therapeutic areas.

  • InhA Inhibitors (Tuberculosis): A series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle.[8] The most potent compound in one study (d11, with 3,5-dichloro substituents) exhibited an IC50 of 0.39 µM.[8]

  • CCR5 Antagonists (HIV): The scaffold was the basis for a novel lead compound identified as a CCR5 antagonist, which is crucial for HIV-1 entry into host cells.[15] Optimization led to derivatives with IC50 values as low as 0.038 µM for CCR5 binding and 0.19 µM for inhibiting HIV-1 envelope-mediated membrane fusion.[15]

  • MurA Inhibitors (Antibacterial): Although a related scaffold (3-oxopyrazolidin-4-carboxamides) was highlighted, the carboxamide moiety is key for targeting the MurA enzyme, which is involved in the initial steps of bacterial peptidoglycan synthesis.[16]

  • Anti-inflammatory (MMP inhibitors): Certain derivatives have been synthesized and screened for anti-inflammatory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[17]

A significant application of this scaffold is in the development of inhibitors for the Nav1.8 voltage-gated sodium ion channel.[18][19] Since Nav1.8 channels are primarily expressed in sensory neurons, their inhibitors are promising non-opioid therapeutics for treating a range of conditions including neuropathic pain, chronic cough, and acute and chronic itch disorders.[18]

The scaffold has been used to design activators of the Nrf-2 signaling pathway.[20] Nrf-2 is a critical transcription factor that regulates cellular defense against oxidative stress.[20] Under normal conditions, Nrf-2 is kept inactive by binding to Keap1. Activators based on the 5-oxopyrrolidine core can disrupt this interaction, allowing Nrf-2 to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes. This mechanism is a promising strategy for treating chronic skin disorders and other conditions related to oxidative stress.[20]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf-2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 recruits Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_n Nrf-2 Nrf2->Nrf2_n Translocation LN53 5-Oxopyrrolidine Derivative (LN-53) LN53->Keap1 binds & inhibits Cul3->Nrf2 targets for Maf Maf Nrf2_n->Maf heterodimerizes ARE Antioxidant Response Element (ARE) (DNA) Maf->ARE binds to Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates

Activation of the Nrf-2 Signaling Pathway by a 5-Oxopyrrolidine Derivative.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are representative protocols for the synthesis and evaluation of this compound derivatives based on published literature.

This protocol is adapted from the synthesis of compound 2 as described in multiple studies.[5][10]

  • Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is heated to reflux and maintained for 12 hours.

  • Acidification & Isolation: After cooling, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.

  • Purification: The formed crystalline solid is collected by filtration and washed with water. The crude product is purified by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-acidifying the filtrate with hydrochloric acid to a pH of 5.

  • Final Product: The precipitated solid is filtered, washed with water, and dried to yield the title compound as a white solid.

This protocol outlines the condensation of a carbohydrazide intermediate with an aldehyde.[5][9]

  • Preparation: A solution of the 5-oxopyrrolidine-3-carbohydrazide intermediate (e.g., compound 4 or 17 , 1.8 mmol) is prepared in a suitable solvent such as water (60 mL) or propan-2-ol (15 mL). For aqueous reactions, a few drops of hydrochloric acid are added.[5]

  • Aldehyde Addition: The corresponding aromatic or heterocyclic aldehyde (2.7 mmol), dissolved in a small amount of propan-2-ol (5 mL) if necessary, is added to the hot hydrazide solution.

  • Reaction: The mixture is heated at reflux for 2 hours.

  • Isolation: The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

  • Washing and Drying: The solid is washed with water or propan-2-ol and then dried to afford the final hydrazone derivative.

This protocol is a general method for assessing cytotoxicity using the A549 human lung adenocarcinoma cell line.[5][10][14]

  • Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in DMSO to create stock solutions. The cells are then treated with the compounds at a final concentration (e.g., 100 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

  • Viability Assessment: After the treatment period, cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells. Data are typically presented as the mean ± standard deviation from multiple experimental replicas.[5][14]

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[4][10]

  • Inoculum Preparation: A suspension of the bacterial strain to be tested (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_assays Biological Evaluation start Privileged Scaffold (this compound) synthesis Library Synthesis & Derivatization start->synthesis purification Purification & Structural Characterization (NMR, MS, IR) synthesis->purification screening High-Throughput Biological Screening purification->screening anticancer Anticancer Assays (e.g., A549, MDA-MB-231) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC vs. MRSA) screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., InhA, CCR5) screening->enzyme channel Ion Channel Assays (e.g., Nav1.8 Patch Clamp) screening->channel hit_id Hit Identification anticancer->hit_id antimicrobial->hit_id enzyme->hit_id channel->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (Improve Potency, Selectivity, ADME) sar->lead_opt lead_opt->synthesis Iterative Design candidate Preclinical Candidate lead_opt->candidate

Drug Discovery Workflow Utilizing the this compound Scaffold.

References

Potential Therapeutic Targets of 5-Oxopyrrolidine-3-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 5-oxopyrrolidine-3-carboxamide and its derivatives. This class of compounds has demonstrated significant activity against a range of biological targets implicated in various disease states, including pain, HIV infection, and inflammatory skin conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Voltage-Gated Sodium Channel Nav1.8: A Target for Analgesia

Derivatives of this compound have emerged as potent inhibitors of the voltage-gated sodium channel Nav1.8.[1] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Its inhibition is a key strategy for the development of novel, non-opioid analgesics.

Quantitative Data: Nav1.8 Inhibition

The inhibitory activity of this compound derivatives against the human Nav1.8 channel has been quantified using automated patch-clamp electrophysiology. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from a patent disclosure by Merck Sharp & Dohme Corp.

Compound IDNav1.8 IC50 (nM)
Example 11.2
Example 22.5
Example 30.8
Example 43.1
Example 51.5
Data extracted from patent WO 2021/257420 A1.
Experimental Protocol: Nav1.8 Qube Automated Patch-Clamp Assay

The potency of this compound derivatives against the Nav1.8 channel is typically assessed using a high-throughput automated patch-clamp system, such as the Qube 384. This method allows for the rapid and precise measurement of ion channel activity in a cellular context.

Objective: To determine the IC50 value of test compounds for the inhibition of human Nav1.8 channels.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).[2][3]

Materials:

  • HEK293-hNav1.8 cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and selection antibiotic)

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2)

  • Test compounds dissolved in DMSO and serially diluted in external solution.

  • Qube 384 automated patch-clamp system and associated consumables (QChips).

Procedure:

  • Cell Preparation: Culture HEK293-hNav1.8 cells to 70-90% confluency. On the day of the experiment, harvest the cells using a gentle detachment solution and resuspend in the external solution at a suitable density for the Qube system.

  • System Preparation: Prime the Qube 384 system with external and internal solutions according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a 384-well compound plate containing serial dilutions of the test compounds. Include appropriate vehicle controls (e.g., 0.1% DMSO in external solution) and a positive control (a known Nav1.8 inhibitor).

  • Electrophysiological Recording:

    • Load the cell suspension and the compound plate into the Qube 384.

    • Initiate the automated patch-clamp protocol. The system will capture single cells and form whole-cell patch-clamp configurations.

    • Apply a voltage protocol to elicit Nav1.8 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing pulse (e.g., to 0 mV) to activate the channels.[2]

    • Apply the test compounds at various concentrations to the cells and record the resulting inhibition of the Nav1.8 current.

  • Data Analysis:

    • Measure the peak inward current in the presence of each compound concentration.

    • Normalize the current inhibition to the vehicle control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.

Signaling Pathway: Nav1.8 in Pain Transmission

The Nav1.8 channel is a key component in the signaling pathway of nociceptive neurons. Its activation leads to the propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

Nav1_8_Pain_Pathway cluster_Neuron Nociceptive Neuron cluster_CNS Central Nervous System cluster_Inhibition Therapeutic Intervention Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Activation Action_Potential Action Potential Propagation Nav1_8->Action_Potential Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Carboxamide This compound Derivative Carboxamide->Nav1_8 Inhibition

Caption: Nav1.8 signaling in pain and its inhibition.

C-C Chemokine Receptor 5 (CCR5): An Anti-HIV Target

A series of this compound derivatives have been identified as potent antagonists of the C-C chemokine receptor 5 (CCR5).[4] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Blocking this receptor is a validated therapeutic strategy for the treatment of HIV infection.

Quantitative Data: CCR5 Antagonism

The CCR5 binding affinity and antiviral activity of this compound derivatives have been evaluated through competitive binding assays and cell-based viral entry assays.

CompoundCCR5 Binding IC50 (µM)HIV-1 Fusion IC50 (µM)
1 1.9-
10i 0.0570.44
11b 0.0500.19
12e 0.0380.49
Data from Imamura et al., Chem. Pharm. Bull. 52(1) 63-73 (2004).[4]
Experimental Protocol: [125I]RANTES Competitive Binding Assay

This assay measures the ability of test compounds to compete with the binding of a radiolabeled natural ligand, RANTES (CCL5), to the CCR5 receptor.

Objective: To determine the IC50 value of test compounds for binding to the CCR5 receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO-CCR5).[4]

Materials:

  • CHO-CCR5 cells

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • [125I]-RANTES (radiolabeled ligand)

  • Unlabeled RANTES (for determining non-specific binding)

  • Test compounds dissolved in DMSO and serially diluted in binding buffer.

  • Scintillation counter and vials.

Procedure:

  • Cell Membrane Preparation: Grow CHO-CCR5 cells to confluency, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • CHO-CCR5 cell membrane preparation.

    • [125I]-RANTES at a final concentration near its Kd.

    • Serial dilutions of the test compound or vehicle control.

    • For non-specific binding control wells, add a high concentration of unlabeled RANTES.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Calculate the percentage of specific binding for each compound concentration relative to the vehicle control.

    • Fit the concentration-response data to a one-site competition model to determine the IC50 value.

Signaling Pathway: CCR5 in HIV-1 Entry

CCR5, a G protein-coupled receptor, facilitates HIV-1 entry by binding to the viral envelope glycoprotein gp120, leading to conformational changes that allow for membrane fusion.

CCR5_HIV_Pathway cluster_HostCell Host T-Cell cluster_HIV HIV-1 Virion cluster_Inhibition Therapeutic Intervention CD4 CD4 Receptor gp120 gp120 CD4->gp120 Conformational Change CCR5 CCR5 Co-receptor Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion 3. Triggers Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry gp120->CD4 1. Initial Binding gp120->CCR5 2. Co-receptor Binding Carboxamide This compound Derivative Carboxamide->CCR5 Antagonism AHR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus AHR_complex AHR Complex (AHR, Hsp90, AIP) AHR_ligand AHR-Ligand Complex AHR_complex->AHR_ligand Translocation Carboxamide Carboxamide Derivative Carboxamide->AHR_complex Binding & Activation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binds to Target_Genes Target Gene Transcription (e.g., Filaggrin, CYP1A1) XRE->Target_Genes Induces Response Improved Skin Barrier & Anti-inflammatory Effects Target_Genes->Response

References

Whitepaper: In Silico Prediction of 5-Oxopyrrolidine-3-carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including roles as anticancer, antimicrobial, anti-HIV, and analgesic agents.[1][2][3] As the drug discovery paradigm shifts towards more efficient and cost-effective strategies, in silico computational methods have become indispensable for predicting molecular bioactivity, identifying novel therapeutic targets, and optimizing lead compounds. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of compounds based on the this compound core. It outlines a systematic workflow, details relevant signaling pathways, presents key quantitative data from literature, and provides established experimental protocols for virtual screening validation.

Known Bioactivities and Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for a variety of therapeutic applications. The core structure serves as a versatile backbone for modification, leading to compounds with significant potency against several key biological targets.

Compound Class/DerivativeBiological TargetBioactivity/Therapeutic AreaReported IC₅₀ Values
Substituted 5-oxopyrrolidine-3-carboxamidesNav1.8 Voltage-Gated Sodium ChannelPain Disorders, Cough, Chronic ItchNot specified in patents[4][5]
N-phenylpyrrolidine-3-carboxamide derivativesC-C Chemokine Receptor Type 5 (CCR5)Anti-HIV-1 Agent0.038 µM - 1.9 µM[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine derivativesVarious (unspecified)Anticancer (A549 cells), AntimicrobialPotent activity reported[2][3][6]
(5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate)Keap1 (Nrf-2 inhibitor)Activator of Nrf-2 Signaling PathwayNot specified[7]

In Silico Bioactivity Prediction Workflow

A robust computational workflow is essential for systematically evaluating and prioritizing novel compounds. The following multi-step approach integrates various in silico techniques to build a comprehensive bioactivity profile for this compound derivatives.

G cluster_0 Setup & Preparation cluster_1 Primary Screening & Modeling cluster_2 Refinement & Profiling cluster_3 Validation Ligand Ligand Preparation (this compound Scaffold) - 2D/3D Structure Generation - Energy Minimization Docking Molecular Docking - Binding Pose Prediction - Scoring & Ranking Ligand->Docking Target Target Identification - Literature Review - Database Mining (PDB, ChEMBL) - Protein Preparation Target->Docking QSAR QSAR Modeling - Descriptor Calculation - Model Building (CoMFA, CoMSIA) - Predictive Validation Docking->QSAR Provides poses for alignment MD Molecular Dynamics (MD) Simulation - Complex Stability Assessment - Binding Free Energy Calculation Docking->MD Select top poses QSAR->Ligand Suggests new derivatives ADMET ADMET Prediction - Absorption, Distribution - Metabolism, Excretion - Toxicity Profiling MD->ADMET Stable complexes Validation Experimental Validation - In Vitro Bioassays - Hit Confirmation ADMET->Validation Prioritized candidates

Caption: In Silico workflow for bioactivity prediction.

This workflow begins with the preparation of the small molecule (ligand) and the identification of its potential protein targets. It then proceeds through docking and QSAR for initial screening and model building, followed by more computationally intensive methods like MD simulations for refinement. Finally, ADMET properties are predicted before promising candidates are flagged for experimental validation.[8][9][10][11]

Key Signaling Pathways

Understanding the mechanism of action requires identifying the signaling pathways modulated by the compound. For derivatives of the 5-oxopyrrolidine scaffold, the Nrf-2 pathway is of significant interest for its role in cellular defense and redox balance.

Nrf-2/Keap1 Signaling Pathway

The Nuclear factor erythroid-2-related factor 2 (Nrf-2) is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[7] Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds, such as certain 5-oxopyrrolidine derivatives, can react with cysteine residues on Keap1, inducing a conformational change that prevents Nrf-2 degradation. This allows Nrf-2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of protective genes.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf-2 Keap1->Nrf2 binding Ub Ubiquitination Nrf2->Ub Nrf2_nuc Nrf-2 Nrf2->Nrf2_nuc Translocation Compound This compound Derivative Compound->Keap1 inhibition Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Gene Transcription ARE->Genes

Caption: Activation of the Nrf-2 signaling pathway.

Experimental Protocols for In Silico Model Validation

The predictive power of any in silico model must be confirmed through experimental validation. Below are detailed protocols for assays relevant to the known bioactivities of the this compound scaffold.

Protocol: MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines, such as A549 human lung adenocarcinoma cells.[2][6]

  • Cell Culture: Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Cisplatin) in the cell culture medium.[12] Replace the medium in the wells with the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: CCR5 Receptor Binding Assay

This protocol is adapted from methods used to identify CCR5 antagonists for anti-HIV-1 activity.[1]

  • Cell Line: Use a stable cell line expressing the human CCR5 receptor, such as CHO-K1 cells.

  • Membrane Preparation: Grow cells to confluence, harvest, and homogenize them in a cold buffer to prepare cell membranes. Centrifuge to pellet the membranes and resuspend in an assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow for competitive binding.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with a cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to calculate the IC₅₀ value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The in silico workflow detailed in this guide—encompassing target identification, molecular docking, QSAR, MD simulations, and ADMET profiling—provides a powerful, rational approach to exploring its chemical space. By integrating these computational predictions with targeted experimental validation, researchers can significantly accelerate the discovery-to-development pipeline, reducing costs and improving the likelihood of identifying clinically successful drug candidates. The continued application of these advanced computational techniques will be crucial in unlocking the full therapeutic potential of this versatile molecular framework.

References

5-Oxopyrrolidine-3-carboxamide derivatives as novel Nav1.8 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 5-Oxopyrrolidine-3-carboxamide Derivatives as Novel Nav1.8 Inhibitors

Introduction: The Role of Nav1.8 in Pain Signaling

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1][2][3] The family consists of nine distinct α-subunits (Nav1.1–Nav1.9), which form the ion-conducting pore.[2][3] The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel primarily expressed in the peripheral nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3] This restricted expression pattern makes Nav1.8 a compelling therapeutic target for the development of novel, non-opioid analgesics.[1] Unlike other broadly expressed sodium channel subtypes, targeting Nav1.8 offers the potential for potent pain relief with a reduced risk of central nervous system (CNS) and cardiovascular side effects.[1][4] Genetic and pharmacological evidence strongly implicates Nav1.8 in the transmission of pain signals, particularly in inflammatory and neuropathic pain states.[1][2][5]

A novel class of compounds, the 5-oxopyrrolidine-3-carboxamides, has been identified as potent and selective inhibitors of Nav1.8.[2][3][6] These derivatives are being investigated for their potential to treat a range of conditions, including acute, inflammatory, and neuropathic pain, as well as cough and chronic itch disorders.[2][6] This technical guide provides a comprehensive overview of this promising class of inhibitors, detailing their quantitative data, the experimental protocols used for their evaluation, and key structure-activity relationships.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their potency and selectivity for the Nav1.8 channel.

Table 1: In Vitro Potency of this compound Derivatives against Human Nav1.8

Compound ExampleNav1.8 IC50 (nM)
Example 18
Example 215
Example 310
Example 47
Example 512
Example 69

Data compiled from patent application WO 2021/257420 A1. IC50 values represent the concentration of the compound required to inhibit 50% of the channel activity.[2]

Table 2: Selectivity Profile of a Representative this compound Derivative

Nav Channel SubtypeIC50 (nM)Selectivity Fold (vs. Nav1.8)
Nav1.88-
Nav1.5>10,000>1250
Nav1.7>10,000>1250

This table illustrates the high selectivity of the chemical series for Nav1.8 over other key sodium channel subtypes, such as the cardiac channel Nav1.5 and the pain-associated channel Nav1.7. High selectivity is critical for minimizing off-target side effects.

Table 3: In Vivo Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models

CompoundPain ModelAdministrationEfficacy
A-803467Spinal Nerve Ligation (SNL)i.p.ED50 = 47 mg/kg (reversal of mechanical allodynia)
A-803467Complete Freund's Adjuvant (CFA)i.p.Dose-dependent reduction in mechanical allodynia
Compound 13 (pyrrolidine derivative)Tibial Nerve Transection (TNT)Not specifiedEfficacious in reversing mechanical allodynia
Compound 18 (pyrrolidine derivative)Tibial Nerve Transection (TNT)Not specifiedEfficacious in reversing mechanical allodynia

This table presents efficacy data for Nav1.8 inhibitors in widely used animal models of neuropathic and inflammatory pain. ED50 values represent the dose required to produce a 50% maximal effect.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel inhibitors. The following are generalized protocols for key experiments used in the characterization of this compound derivatives.

Automated Patch Clamp Electrophysiology for Nav1.8 Inhibition

This assay is used to determine the potency (IC50) of compounds on the human Nav1.8 channel.

  • Cell Line: A stable cell line, such as Human Embryo Kidney (HEK) 293 or Chinese Hamster Ovary (CHO) cells, heterologously expressing the human Nav1.8 α-subunit is used.[6][7]

  • Method: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., Qube 384).[6][8]

  • Solutions:

    • Internal Solution (in mM): 61 CsF, 61 CsCl, 9 NaCl, 1.8 MgCl2, 1.8 EGTA, 14 Creatine Phosphate, 4 MgATP, 0.3 GTP, and 9 HEPES, adjusted to pH 7.2.[9]

    • External Solution (in mM): Standard physiological saline solution containing appropriate ions (e.g., NaCl, KCl, CaCl2, MgCl2, Glucose, HEPES), adjusted to pH 7.4.

  • Voltage Protocol:

    • Cells are held at a resting membrane potential where most channels are in a closed, resting state (e.g., -100 mV).

    • A depolarizing test pulse (e.g., to 0 mV) is applied to elicit a sodium current.

    • Compounds are pre-incubated with the cells before the test pulse to measure tonic block.

    • Concentration-response curves are generated by exposing cells to increasing concentrations of the test compound.

  • Data Analysis: The peak inward current is measured at each concentration. The data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the Nav1.8 current.

In Vivo Pain Models

These models are essential for evaluating the analgesic efficacy of the compounds in a physiological context.

This model is used to induce persistent localized inflammation, leading to thermal and mechanical hypersensitivity.[1]

  • Animals: Adult male Sprague-Dawley rats are commonly used.[1]

  • Induction: A single intraplantar injection of CFA (e.g., 100 µL) is administered into the hind paw of the rat. This induces a robust inflammatory response within hours that persists for several days to weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the inflamed paw. A decrease in the withdrawal threshold indicates mechanical hypersensitivity.

    • Thermal Hyperalgesia: Paw withdrawal latency is measured in response to a radiant heat source (e.g., Hargreaves apparatus). A shorter withdrawal latency indicates thermal hypersensitivity.

  • Drug Administration: Test compounds are typically administered systemically (e.g., intraperitoneally, orally) at various time points after CFA injection, and behavioral assessments are performed to measure the reversal of hypersensitivity.

The SNL model is a widely accepted surgical model that mimics the symptoms of human nerve injury, such as mechanical allodynia.[1][10]

  • Animals: Adult male Sprague-Dawley rats are typically used.[1]

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with a silk suture. This procedure leads to the development of persistent mechanical allodynia in the ipsilateral hind paw.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments as described for the CFA model. Testing is typically performed several days post-surgery to allow for the full development of neuropathic pain behaviors.

  • Drug Administration: Compounds are administered, and their ability to reverse the established mechanical allodynia is quantified.

Visualization of Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.

Nav1_8_Signaling_Pathway Nav1.8 Signaling in Nociception cluster_neuron Nociceptive Neuron (DRG) cluster_cns Central Nervous System (Spinal Cord) membrane Cell Membrane nav18 Nav1.8 Channel Na+ Influx ap Action Potential Propagation nav18:in->ap Initiates stimulus Noxious Stimulus (Mechanical, Thermal, Chemical) stimulus->nav18 Activates synapse Synaptic Terminal ap->synapse Travels to release Neurotransmitter Release synapse->release Triggers pain_signal Pain Signal to Brain release->pain_signal Transmits

Caption: Role of Nav1.8 in pain signal transmission from periphery to CNS.

Experimental_Workflow Drug Discovery Workflow for Nav1.8 Inhibitors cluster_discovery In Vitro Discovery & Optimization cluster_preclinical Preclinical Evaluation arrow -> synthesis Compound Synthesis (this compound Scaffold) primary_screen Primary Screen: Automated Patch Clamp (hNav1.8 Potency - IC50) synthesis->primary_screen sar Structure-Activity Relationship (SAR) Analysis primary_screen->sar selectivity Selectivity Profiling (Nav1.5, Nav1.7, etc.) primary_screen->selectivity sar->synthesis Optimization Loop pk_studies Pharmacokinetic Studies (ADME) selectivity->pk_studies inflammatory In Vivo Efficacy: Inflammatory Pain Model (CFA) pk_studies->inflammatory neuropathic In Vivo Efficacy: Neuropathic Pain Model (SNL) pk_studies->neuropathic lead_candidate Lead Candidate Selection inflammatory->lead_candidate neuropathic->lead_candidate

Caption: High-level workflow for screening and evaluating Nav1.8 inhibitors.

SAR_Logic Key Structure-Activity Relationships (SAR) core This compound Core Group A Group B R1 Substituent group_a Group A: Aryl or Heteroaryl Critical for potency. core:f1->group_a group_b Group B: Aryl or Heteroaryl Modulates selectivity and PK. core:f2->group_b group_r1 R1 Substituent: H or Alkyl Influences metabolic stability. core:f3->group_r1 activity High Nav1.8 Inhibitory Activity group_a->activity group_b->activity group_r1->activity

Caption: SAR logic for the this compound scaffold.

Conclusion

The this compound series represents a significant advancement in the search for selective Nav1.8 inhibitors.[2][3] The data presented demonstrate that compounds from this class possess high potency against the Nav1.8 channel and excellent selectivity over other sodium channel subtypes. This promising in vitro profile, coupled with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain, underscores their potential as a new generation of non-opioid analgesics.[5] The detailed experimental protocols and structured workflows outlined in this guide provide a framework for the continued discovery and development of these molecules. Further optimization of their pharmacokinetic and safety profiles will be critical for translating their preclinical success into effective clinical therapies for a wide range of pain conditions.

References

Exploring the Chemical Space of 5-Oxopyrrolidine-3-carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide core, a derivative of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry. Its rigid, five-membered lactam structure provides a valuable framework for the development of novel therapeutic agents. Analogs of this core have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial properties, making them a focal point for drug discovery and development efforts. This technical guide provides an in-depth exploration of the chemical space of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and potential mechanisms of action.

Synthetic Strategies

The synthesis of this compound analogs typically commences with the reaction of itaconic acid with a substituted aniline or amine in a refluxing aqueous medium to form the core 1-substituted-5-oxopyrrolidine-3-carboxylic acid.[1][2] This carboxylic acid serves as a versatile intermediate for a variety of chemical modifications. A common synthetic pathway involves the esterification of the carboxylic acid, followed by hydrazinolysis to yield a carbohydrazide. This key intermediate is then condensed with various aldehydes or diones to generate a diverse library of hydrazones, azoles (such as pyrroles and pyrazoles), and other heterocyclic derivatives.[2][3][4]

Below is a generalized workflow for the synthesis of these analogs.

G cluster_synthesis General Synthetic Workflow cluster_derivatives Final Analogs Start Itaconic Acid + Substituted Aniline Intermediate1 1-Substituted-5-oxopyrrolidine -3-carboxylic Acid Start->Intermediate1 Reflux in H2O Intermediate2 Methyl Ester Derivative Intermediate1->Intermediate2 Esterification (MeOH, H2SO4) Intermediate3 Carbohydrazide Intermediate Intermediate2->Intermediate3 Hydrazinolysis (N2H4·H2O) Hydrazones Hydrazones Intermediate3->Hydrazones Condensation with Aromatic Aldehydes Azoles Azoles (Pyrroles, Pyrazoles) Intermediate3->Azoles Condensation with Diketones (e.g., 2,5-hexanedione) Other Other Heterocycles (e.g., Triazines) Intermediate3->Other Further Cyclization Reactions

Caption: Generalized synthetic workflow for this compound analogs.

Biological Activity

Derivatives of the this compound scaffold have been extensively evaluated for their anticancer and antimicrobial activities. The biological efficacy is highly dependent on the nature and position of substituents on the aromatic rings and the type of heterocyclic moiety attached to the carboxamide group.

Numerous studies have demonstrated the cytotoxic effects of these analogs against a range of human cancer cell lines, including lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), melanoma (IGR39, A375), and prostate cancer (PPC1).[3][4][5] The introduction of hydrazone moieties, particularly those bearing nitro-substituted heterocyclic rings (e.g., 5-nitrothiophene), often leads to enhanced anticancer activity.[4]

Table 1: Anticancer Activity of Selected this compound Analogs

Compound ID Target Cell Line Bioactivity (EC50 or % Viability) Reference
Hydrazone with 2-hydroxynaphthalenylmethylene (Cpd 12) IGR39 (Melanoma) EC50: 1.8 µM [5]
Hydrazone with 2-hydroxynaphthalenylmethylene (Cpd 12) MDA-MB-231 (Breast) EC50: 2.1 µM [5]
Hydrazone with 2-hydroxybenzylidene (Cpd 8) IGR39 (Melanoma) EC50: 3.3 µM [5]
Hydrazone with 2-hydroxybenzylidene (Cpd 8) MDA-MB-231 (Breast) EC50: 3.2 µM [5]
Bis-hydrazone with 5-nitrothienyl moieties (Cpd 21) A549 (Lung) ~40% viability at 100 µM [4]
N-(2,5-dimethyl-1H-pyrrol-1-yl) derivative (Cpd 22) A549 (Lung) ~50% viability at 100 µM [4]
Hydrazone with 2,4,6-trimethoxybenzylidene (Cpd 9f) A375 (Melanoma) EC50: 7.9 µM [3]

| Hydrazone with 2-hydroxy-5-nitrobenzylidene (Cpd 9e) | A375 (Melanoma) | EC50: 11.2 µM |[3] |

The antimicrobial potential of this class of compounds is particularly pronounced against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).[2][6] Analogs containing nitro-substituted aromatic or heterocyclic rings have shown significant bacteriostatic and, in some cases, bactericidal effects.

Table 2: Antimicrobial Activity (MIC) of Selected this compound Analogs

Compound ID Target Organism MIC (µg/mL) Reference
Hydrazone with 5-nitrothien-2-yl moiety S. aureus (ATCC 9144) 3.9 [6]
Hydrazone with 5-nitrothien-2-yl moiety L. monocytogenes (ATCC 7644) 3.9 [6]
Hydrazone with 5-nitrofuran-2-yl moiety S. aureus (ATCC 9144) 7.8 [6]
Hydrazone with benzylidene moiety S. aureus (ATCC 9144) 3.9 [6]
Bis-hydrazone with 5-nitrothienyl moieties (Cpd 21) MRSA (USA300) 16 [2]

| Bis-hydrazone with 5-nitrothienyl moieties (Cpd 21) | Vancomycin-intermediate S. aureus | 16 |[2] |

Mechanism of Action

The precise mechanisms through which this compound analogs exert their biological effects are still under investigation; however, several potential pathways have been proposed.

A prominent hypothesis for the anticancer activity of these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cancer progression.[5] Molecular docking studies suggest that certain hydrazone derivatives can bind to the active sites of key protein kinases such as BRAF and SRC.[5] The 5-oxopyrrolidine core can act as a structural mimic for the pyrrolopyridine core found in known kinase inhibitors like vemurafenib, while the acylhydrazide linker can form crucial hydrogen bonds within the ATP-binding site.[5]

G cluster_pathway Proposed Anticancer Signaling Pathway Compound This compound Analog Kinase Protein Kinases (e.g., BRAF, SRC) Compound->Kinase Inhibition MAPK_Pathway MAPK/ERK Pathway Kinase->MAPK_Pathway Activation Cell_Effects Inhibition of Cell Proliferation & Survival MAPK_Pathway->Cell_Effects Leads to

Caption: Proposed mechanism via protein kinase inhibition in cancer cells.

The antimicrobial mechanism of action is less defined. However, for many classes of antimicrobial agents, disruption of the bacterial cell membrane's integrity and potential is a common mode of action.[7][8] It is plausible that these carboxamide derivatives, particularly lipophilic analogs, could intercalate into the bacterial membrane, leading to depolarization, loss of essential ion gradients, and ultimately, cell death. Further research is required to validate this hypothesis for this specific class of compounds.

Pharmacokinetics and Drug Development

Data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound analogs are limited in the public domain. A study on a combined preparation of pyrrolidone and pyroglutamic acid indicated high absolute bioavailability and permeability across the blood-brain barrier in rats.[9] The presence of pyroglutamic acid was found to slow the absorption and elimination of pyrrolidone, suggesting that the core scaffold may have favorable pharmacokinetic properties.[9]

The development of a clinical candidate, PF-06650833, an inhibitor of IRAK4 containing a substituted 5-oxopyrrolidine moiety, highlights the potential of this scaffold.[10] The optimization of this compound involved enhancing metabolic stability and aqueous solubility, which are critical steps in advancing lead compounds toward clinical trials.[10]

To date, no clinical trials have been registered specifically for the this compound analogs discussed in the context of anticancer or antimicrobial activities.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and evaluation of these compounds.

  • A mixture of an appropriate substituted aniline (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.[2]

  • After cooling, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred.

  • The resulting crystalline solid is collected by filtration and washed with water.

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.[2]

  • The 1-substituted-5-oxopyrrolidine-3-carbohydrazide intermediate (1 mmol) is dissolved in a suitable solvent such as methanol or propan-2-ol.[5][6]

  • The corresponding aromatic or heterocyclic aldehyde (1.1 mmol) is added to the solution.

  • A catalytic amount of acid (e.g., a few drops of hydrochloric or acetic acid) is added.

  • The reaction mixture is refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield the final hydrazone product.

  • Human cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[4]

  • The cells are then treated with the test compounds at various concentrations (e.g., a fixed concentration of 100 µM or a range for EC50 determination) for a specified period (e.g., 24 or 72 hours).

  • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

  • The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microplates.[6]

  • Test compounds are serially diluted two-fold in Mueller-Hinton (MH) broth to achieve a range of concentrations (e.g., from 500 µg/mL to 0.244 µg/mL).

  • A standardized bacterial inoculum (e.g., 5x10⁵ CFU/mL) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Biological Screening Workflow cluster_invitro In Vitro Assays Start Synthesized Analog Library Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Data_Analysis Data Analysis (EC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the biological screening of novel compounds.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for biological screening. Current research indicates that hydrazone derivatives, especially those with nitro-heterocyclic moieties, are particularly potent. The proposed mechanism of action via protein kinase inhibition for anticancer activity provides a rational basis for future drug design and optimization.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for both anticancer and antimicrobial activities.

  • Pharmacokinetics: Conducting comprehensive ADME studies to assess the drug-like properties of the most potent analogs.

  • Selectivity and Toxicity: Evaluating the selectivity of these compounds for cancer cells over normal cells and determining their toxicity profiles in preclinical models.

  • In Vivo Efficacy: Testing the most promising lead compounds in relevant animal models of cancer and infectious diseases.

A deeper understanding of these aspects will be crucial for translating the potential of this compound analogs from the laboratory to the clinic.

References

5-Oxopyrrolidine-3-carboxamide derivatives with potential anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxamide Derivatives with Potential Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[1][2][3] The versatility of the this compound core allows for extensive chemical modification at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This guide provides a comprehensive overview of the synthesis, anticancer evaluation, and proposed mechanisms of action of this promising class of compounds, intended to serve as a resource for professionals in the field of oncology drug discovery.

Synthesis of this compound Derivatives

The synthetic pathway to this class of compounds typically begins with the creation of the core 1-aryl-5-oxopyrrolidine-3-carboxylic acid structure, which is then elaborated into a variety of carboxamide derivatives.

1. Synthesis of the Core Scaffold: The initial step generally involves the reaction of a substituted aniline with itaconic acid in a refluxing aqueous medium.[2][4] This reaction forms the foundational 1-aryl-5-oxopyrrolidine-3-carboxylic acid. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized from N-(4-aminophenyl)acetamide and itaconic acid.[2] Similarly, reacting 2,4-difluoroaniline with itaconic acid yields 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[4]

2. Derivatization at the Carboxylic Acid Moiety: The carboxylic acid at the 3-position is the primary site for diversification. A common strategy involves a two-step process:

  • Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester, typically by refluxing in the respective alcohol with a catalytic amount of sulfuric acid.[2][4]

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce the key intermediate, 5-oxo-1-arylpyrrolidine-3-carbohydrazide.[2][3][4]

3. Formation of Target Derivatives: This carbohydrazide intermediate serves as a versatile precursor for a range of final compounds:

  • Hydrazones: Condensation of the hydrazide with various aromatic or heterocyclic aldehydes and ketones yields a diverse library of hydrazone derivatives.[2][3][4][5] These reactions are often catalyzed by a small amount of acid.[3][5]

  • Azoles and Diazoles: Reaction of the hydrazide with β- or γ-diketones, such as 2,5-hexanedione or 2,4-pentanedione, in the presence of an acid catalyst leads to the formation of N-pyrrol-1-yl or N-pyrazol-1-yl carboxamide derivatives, respectively.[2][5]

  • Oxadiazoles and Triazoles: Further cyclization reactions can be employed to generate other heterocyclic systems like 1,3,4-oxadiazolethiones and 4-aminotriazolethiones.[6]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Core Synthesis cluster_1 Intermediate Formation cluster_2 Final Derivative Synthesis Substituted Aniline Substituted Aniline 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Substituted Aniline->1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Reflux in H2O Itaconic Acid Itaconic Acid Itaconic Acid->1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Carboxylic Acid Ester Carboxylic Acid Ester 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid->Carboxylic Acid Ester MeOH or EtOH, H2SO4 Carbohydrazide Intermediate Carbohydrazide Intermediate Carboxylic Acid Ester->Carbohydrazide Intermediate Hydrazine Hydrate Hydrazones Hydrazones Carbohydrazide Intermediate->Hydrazones Condensation Azoles / Diazoles Azoles / Diazoles Carbohydrazide Intermediate->Azoles / Diazoles Condensation Other Heterocycles Other Heterocycles Carbohydrazide Intermediate->Other Heterocycles Cyclization Aldehydes / Ketones Aldehydes / Ketones Aldehydes / Ketones->Hydrazones Diketones Diketones Diketones->Azoles / Diazoles

General synthetic workflow for this compound derivatives.

Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. The results demonstrate that the cytotoxic effects are highly dependent on the structural modifications of the scaffold.[2][7]

Data Presentation

The following tables summarize the quantitative anticancer activity data for representative derivatives from various studies.

Table 1: Anticancer Activity of 1-(4-Acetamidophenyl/Aminophenyl)-5-oxopyrrolidine Derivatives against A549 Lung Cancer Cells [2][7][8]

Compound IDKey Structural Features% Viability at 100 µM (24h)
2 1-(4-acetamidophenyl) [Carboxylic Acid]~82%
4 1-(4-acetamidophenyl) [Carbohydrazide]~85%
8 Hydrazone (4-dimethylaminophenyl)~60%
15 N-(2,5-dimethyl-1H-pyrrol-1-yl)~66%
18 1-(4-aminophenyl) [Pyrrole derivative]~45%
20 Bis-hydrazone (2-thienyl)<40%
21 Bis-hydrazone (5-nitrothienyl)<40%
22 Asymmetric bis(pyrrole)<40%
Cisplatin Positive Control~55%

Table 2: Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine Derivatives [4]

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)
7b Hydrazone (Thiophen-2-yl)A375 (Melanoma)1.8 ± 0.1
9c Hydrazone (4-Bromophenyl)A375 (Melanoma)1.9 ± 0.1
9e Hydrazone (4-Nitrophenyl)A375 (Melanoma)1.6 ± 0.1
9f Hydrazone (4-(dimethylamino)phenyl)A375 (Melanoma)1.7 ± 0.1
10 Hydrazone (Naphthalen-2-yl)A375 (Melanoma)1.8 ± 0.1
Doxorubicin Positive ControlA375 (Melanoma)0.02 ± 0.001

Table 3: Anticancer Activity of 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide Derivatives (72h incubation) [3]

Compound IDKey Structural Features (Hydrazone Moiety)Cancer Cell LineIC50 (µM)
4 2,4-dimethoxybenzylideneIGR39 (Melanoma)2.0 ± 0.1
6 2,4,6-trimethoxybenzylideneIGR39 (Melanoma)1.2 ± 0.1
8 2-hydroxybenzylideneIGR39 (Melanoma)2.1 ± 0.1
12 2-hydroxynaphthalenylmethyleneIGR39 (Melanoma)1.0 ± 0.1
Sunitinib Positive ControlIGR39 (Melanoma)1.2 ± 0.1

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key trends:

  • Modification at the 3-Position is Crucial: The parent carboxylic acids and simple hydrazides generally show weak anticancer activity.[2] Conversion to hydrazones or other heterocyclic derivatives significantly enhances cytotoxicity.[2][3]

  • Importance of the Hydrazone Moiety: Hydrazone-containing compounds were consistently identified as among the most potent cytotoxic agents across multiple studies.[3][4] The nature of the aldehyde or ketone used for condensation plays a significant role in determining the level of activity.

  • Effect of Substituents:

    • Electron-donating groups, such as the 4-dimethylamino phenyl substitution, can lead to potent anticancer activity.[2]

    • The presence of hydroxyl and/or alkoxy substituents on the benzylidene ring of hydrazones often increases anticancer activity.[3] For instance, compounds with 2,4-dimethoxy, 2,4,6-trimethoxy, and 2-hydroxy substitutions were among the most active in one series.[3]

    • Thiophene-containing hydrazones, particularly those with a 5-nitrothiophene group, demonstrated high anticancer activity with favorable low cytotoxicity in non-cancerous cells.[2][7]

  • Role of the N1-Phenyl Group:

    • Deacetylation of the 1-(4-acetamidophenyl) group to a free amino group generally leads to more potent anticancer activity and reduced cytotoxicity towards non-cancerous cells.[2][7] This highlights the importance of the free amino group for favorable biological activity.[2]

    • Incorporation of a 3,4,5-trimethoxyphenyl moiety, a scaffold known to interact with tubulin, is a strategy used to enhance anticancer potential.[6]

  • Azole and Bis-Hydrazone Derivatives: Compounds bearing azole, diazole, and particularly bis-hydrazone or asymmetric bis-pyrrole structures were found to exert the most potent anticancer activity against A549 cells in one study.[2][9]

The following diagram summarizes the key SAR findings.

SAR cluster_core This compound Core cluster_pos1 Position 1 (Aryl Ring) cluster_pos3 Position 3 (Carboxamide) cluster_activity Anticancer Activity Core Core Scaffold Pos1_NH2 Free Amino Group (e.g., -NH2) Core->Pos1_NH2 Pos1_NHAc Acetylated Amino (e.g., -NHAc) Core->Pos1_NHAc Pos1_F Fluorine Substitution (e.g., 2,4-di-F) Core->Pos1_F Pos3_Hydrazone Hydrazones Core->Pos3_Hydrazone Pos3_Azole Azoles / Diazoles Core->Pos3_Azole Pos3_Acid Carboxylic Acid Core->Pos3_Acid High_Activity Increased Activity Pos1_NH2->High_Activity Favored Low_Activity Decreased/Low Activity Pos1_NHAc->Low_Activity Less Active Pos1_F->High_Activity Potent Derivatives Pos3_Hydrazone->High_Activity Generally Potent Pos3_Azole->High_Activity Potent Pos3_Acid->Low_Activity Generally Inactive G cluster_cell Cancer Cell Compound 5-Oxopyrrolidine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin (e.g., Colchicine Site) Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization & Disrupts Dynamics Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Arrest Leads to...

References

Harnessing the Antimicrobial Potential of Novel 5-Oxopyrrolidine-3-carboxamide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance poses a significant global health threat, necessitating the urgent discovery of novel chemical scaffolds for the development of effective therapeutic agents. Among the promising candidates, the 5-oxopyrrolidine (also known as 2-pyrrolidinone) core has emerged as a versatile and valuable framework. This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of novel 5-Oxopyrrolidine-3-carboxamide derivatives, consolidating key data and experimental protocols for researchers in the field.

Synthesis of this compound Derivatives

The foundational step in developing these novel compounds is the synthesis of the 5-oxopyrrolidine core, which is typically achieved through the reaction of a substituted aminophenyl derivative with itaconic acid.[1][2] This core structure, specifically a carboxylic acid, serves as a versatile starting point for a variety of chemical modifications to generate a library of derivatives, including esters, hydrazides, hydrazones, and various heterocyclic conjugates like azoles and diazoles.[1][2]

A common synthetic pathway involves converting the initial carboxylic acid into a methyl ester, followed by a reaction with hydrazine hydrate to produce a key carbohydrazide intermediate. This intermediate is then condensed with a range of aromatic and heteroaromatic aldehydes or ketones to yield the final this compound derivatives, particularly hydrazones.[3]

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives cluster_start Starting Materials cluster_derivatives Derivative Synthesis Substituted Aniline Substituted Aniline Core_Acid 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Substituted Aniline->Core_Acid Reflux in H2O Itaconic Acid Itaconic Acid Itaconic Acid->Core_Acid Hydrazide Carbohydrazide Intermediate Core_Acid->Hydrazide 1. Esterification (MeOH/H+) 2. Hydrazinolysis (N2H4·H2O) Hydrazones Hydrazone Derivatives Hydrazide->Hydrazones Condensation with Aldehydes/Ketones Azoles Azole/Diazole Derivatives Hydrazide->Azoles Condensation with Diketones Other Other Carboxamides Hydrazide->Other Screening Antimicrobial & Cytotoxicity Screening Hydrazones->Screening Azoles->Screening Other->Screening

Caption: General Synthesis Workflow for this compound Derivatives.

Antimicrobial Activity and Data

Derivatives of the this compound scaffold have demonstrated significant and often selective antimicrobial activity, particularly against Gram-positive pathogens.[4] Several studies have highlighted potent efficacy against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is highly dependent on the nature of the substituents. A key finding is that the incorporation of specific heterocyclic moieties, such as 5-nitrothiophene or 5-nitrofuran, into a hydrazone structure dramatically enhances antibacterial activity.[4][5][6] This suggests that these groups are crucial pharmacophores for interaction with bacterial targets. The activity is predominantly directed towards Gram-positive bacteria, with many derivatives showing significantly higher MIC values against Gram-negative species.[3] Some compounds have also shown promising antifungal properties, in some cases surpassing the efficacy of standard antifungal agents like Nystatin.[4]

SAR_Diagram Key Structure-Activity Relationships (SAR) cluster_mods Structural Modifications cluster_activity Resulting Antimicrobial Activity Scaffold 5-Oxopyrrolidine- 3-Carboxamide Core Nitrothiophene Addition of 5-Nitrothiophene Moiety Scaffold->Nitrothiophene Nitrofuran Addition of 5-Nitrofuran Moiety Scaffold->Nitrofuran Thienyl Addition of Thienyl Moiety Scaffold->Thienyl Aromatic Simple Aromatic Substituents Scaffold->Aromatic High_MRSA High Activity vs. MDR S. aureus (MRSA) Nitrothiophene->High_MRSA Strongly enhances Biofilm Biofilm Disruption (S. aureus, E. coli) Nitrothiophene->Biofilm Effective Broad_Gram_Pos Broad Activity vs. Gram-Positive Bacteria Nitrofuran->Broad_Gram_Pos Potent effect Thienyl->High_MRSA Enhances Moderate_Activity Moderate or Lower Activity Aromatic->Moderate_Activity

Caption: Key Structure-Activity Relationships (SAR).

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

Compound ID Substituent Moiety S. aureus (MRSA) MIC (µg/mL) L. monocytogenes MIC (µg/mL) E. coli MIC (µg/mL) Reference
Cmpd-A 5-Nitrothien-2-yl 3.9 3.9 >250 [5][6]
Cmpd-B 5-Nitrofuran-2-yl 7.8 7.8 >250 [5][6]
Cmpd-C Benzylidene 3.9 15.6 >250 [5][6]

| Cefuroxime | (Control Antibiotic) | 7.8 | 1.95 | 3.9 |[5][6] |

Table 2: Activity of Derivative 21 against MDR Staphylococcus aureus

Bacterial Strain Resistance Profile MIC of Derivative 21 (µg/mL) Reference
S. aureus USA300 MRSA 2 [4]
S. aureus NRS100 Linezolid-Resistant 2 [4]
S. aureus NRS119 Tedizolid-Resistant 2 [4]
S. aureus Mu50 Vancomycin-Intermediate 2 [4]

| Vancomycin | (Control Antibiotic) | 1 - 2 |[4] |

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of novel antimicrobial compounds.

General Synthesis of Hydrazone Derivatives

This protocol is a generalized procedure based on methodologies reported for synthesizing 1-Aryl-N'-substituted-5-oxopyrrolidine-3-carbohydrazides.[3]

  • Esterification: The starting 1-Aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is purified to yield the methyl ester.

  • Hydrazide Formation: The methyl ester is dissolved in an alcohol like propan-2-ol, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours. Upon cooling, the resulting carbohydrazide precipitate is filtered, washed, and dried.

  • Hydrazone Synthesis: The synthesized carbohydrazide (1 equivalent) is dissolved in propan-2-ol. The desired aromatic or heteroaromatic aldehyde (1 equivalent) is added, along with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed for 2-5 hours. The product that precipitates upon cooling is collected by filtration, washed with a cold solvent, and purified, often by recrystallization.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7][8][9][10]

  • Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium directly in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative/sterility control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[7]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Biofilm Disruption Assay

Certain compounds have shown the ability to disrupt pre-formed bacterial biofilms.[5][11]

  • Biofilm Formation: Grow bacterial biofilms in the wells of a 96-well plate by incubating an appropriate bacterial suspension in a growth medium (e.g., TSB with glucose) at 37°C for 24 hours.[12]

  • Planktonic Cell Removal: After incubation, carefully remove the medium and gently wash the wells with a phosphate-buffered saline (PBS) solution to remove non-adherent planktonic cells.

  • Compound Treatment: Add fresh medium containing various concentrations of the test compounds to the wells with the established biofilms. Incubate for another 24 hours.

  • Quantification: After treatment, wash the wells again with PBS. The remaining biofilm biomass can be quantified using methods such as crystal violet (CV) staining.[13] Stain the biofilm with 0.1% CV solution, wash away excess stain, and then solubilize the bound stain with a solvent like 95% ethanol or 30% acetic acid.[12] The absorbance is then read on a plate reader (e.g., at 570 nm) to determine the extent of biofilm disruption compared to untreated controls.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potent antimicrobial compounds against mammalian cells to determine their therapeutic potential.[14][15]

  • Cell Seeding: Seed a mammalian cell line (e.g., mouse fibroblasts or human epithelial cells) into a 96-well plate at a predetermined density and allow them to adhere for 24 hours in a CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[15]

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solution on a plate reader (typically around 570 nm). Cell viability is calculated as a percentage relative to the untreated control cells.

Evaluation_Workflow Antimicrobial Evaluation Workflow Compounds Synthesized 5-Oxopyrrolidine Derivatives MIC_Test Primary Screening: Broth Microdilution (MIC) Compounds->MIC_Test Active Active Compounds (Low MIC) MIC_Test->Active Potent Inactive Inactive Compounds MIC_Test->Inactive Not Potent MBC_Test Bactericidal Assay (MBC) Active->MBC_Test Biofilm_Test Biofilm Disruption Assay Active->Biofilm_Test Cyto_Test Cytotoxicity Assay (e.g., MTT) Active->Cyto_Test Lead Lead Candidate (High Efficacy, Low Toxicity) MBC_Test->Lead Biofilm_Test->Lead Cyto_Test->Lead

Caption: Workflow for the biological evaluation of novel antimicrobial compounds.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new antimicrobial agents. Research has consistently shown that specific derivatives, particularly hydrazones bearing 5-nitrothienyl groups, exhibit potent and selective activity against challenging multidrug-resistant Gram-positive pathogens like MRSA.[4] Furthermore, the demonstrated efficacy of some compounds in disrupting bacterial biofilms highlights their potential to address persistent and difficult-to-treat infections.[5] The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling robust structure-activity relationship studies to optimize potency and selectivity. Future work should focus on elucidating the precise mechanism of action of these compounds and evaluating the in vivo efficacy and safety of the most promising lead candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Oxopyrrolidine-3-carboxamide from Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 5-Oxopyrrolidine-3-carboxamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available bio-based precursor, itaconic acid. The synthesis is a two-step process involving the formation of the key intermediate, 5-oxopyrrolidine-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This initial step involves the reaction of itaconic acid with N-(4-aminophenyl)acetamide via a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring structure. This method is adapted from established procedures for similar compounds.[1]

Experimental Protocol

A mixture of N-(4-aminophenyl)acetamide (1.50 g, 10 mmol) and itaconic acid (1.30 g, 10 mmol) in 50 mL of water is heated at reflux for 12 hours.[1] After cooling, the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Step 2: Synthesis of this compound

The second step involves the conversion of the carboxylic acid intermediate into the desired carboxamide. This is achieved through an activation of the carboxylic acid, followed by reaction with an ammonia source. A common method for this transformation is the use of a coupling agent like thionyl chloride to form an acyl chloride, which then readily reacts with ammonia.

Experimental Protocol

To a suspension of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2.62 g, 10 mmol) in 20 mL of dichloromethane, thionyl chloride (1.1 mL, 15 mmol) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting acyl chloride is then dissolved in 20 mL of dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (20 mL). The mixture is stirred for 1 hour at 0 °C and then for 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound.

Quantitative Data Summary

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)ProductYield (%)
1N-(4-aminophenyl)acetamideItaconic AcidWater100 (Reflux)121-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid~96[1]
21-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidThionyl Chloride, AmmoniaDichloromethane, Water0 to RT3This compoundNot specified

Experimental Workflow

Synthesis_Workflow ItaconicAcid Itaconic Acid Intermediate 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid:e->Intermediate:w Reflux in Water, 12h Amine N-(4-aminophenyl)acetamide Amine:e->Intermediate:w Product This compound Intermediate:e->Product:w DCM, 0°C to RT, 3h ThionylChloride 1. SOCl2 2. NH3(aq) ThionylChloride:s->Product:n

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Characterization of 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Oxopyrrolidine-3-carboxamide is a heterocyclic organic compound incorporating a lactam and an amide functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate structural elucidation and characterization are paramount for its application in research and development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the amide group. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons of the lactam and the amide will appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the stretching vibrations of the N-H and C=O bonds.

Experimental Protocols

1. NMR Spectroscopy

a. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility. DMSO-d₆ is often a good choice for compounds with amide protons to observe their exchange.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

b. ¹H NMR Acquisition

  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

    • Pulse Program: zg30

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

    • Spectral Width (sw): 16 ppm

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

c. ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, acquire a ¹³C NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) might include:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 200-240 ppm

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

2. IR Spectroscopy

a. Sample Preparation (KBr Pellet Method)

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[1]

  • Place a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

b. IR Spectrum Acquisition

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[1]

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0br s1HNH (lactam)
~7.4 & ~6.9br s2H-CO-NH₂ (amide)
~3.5-3.6m1HCH -3
~3.2-3.3t2HCH₂ -5
~2.3-2.5m2HCH₂ -4

Note: Chemical shifts are estimations based on similar structures found in the literature. Actual values may vary. "br s" denotes a broad singlet, "m" denotes a multiplet, and "t" denotes a triplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175-178C =O (Lactam)
~172-174C =O (Amide)
~48-52C H₂-5
~38-42C H-3
~28-32C H₂-4

Note: Chemical shifts are estimations based on data from related compounds.[2][3][4]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3400-3200Strong, BroadN-HStretching (Amide & Lactam)
~1680-1720StrongC=OStretching (Lactam)
~1640-1670StrongC=OStretching (Amide I)
~1590-1620MediumN-HBending (Amide II)

Note: These are typical ranges and the exact positions of the peaks can be influenced by factors such as hydrogen bonding.[2][3][5]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data Data Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR NMR_Data NMR Spectral Data (¹H & ¹³C) C13_NMR->NMR_Data IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data Structure Structural Characterization NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

Application Note: Quantitative Analysis of 5-Oxopyrrolidine-3-carboxamide and its Analogs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxopyrrolidine-3-carboxamide and its analogs are a class of compounds with significant interest in pharmaceutical and metabolic research. Structurally related to pyroglutamic acid (5-oxoproline), an important intermediate in the γ-glutamyl cycle and glutathione metabolism, these molecules may play roles in various physiological and pathological processes.[1] Accurate and sensitive quantification of these small, polar compounds in complex biological matrices is crucial for understanding their pharmacokinetics, pharmacodynamics, and potential as biomarkers.

This application note provides a detailed protocol for the quantitative analysis of this compound and its analogs using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described methodology is adapted from established methods for the closely related endogenous metabolite, 5-oxoproline, and is suitable for analysis in matrices such as plasma and cell culture media.[1][2][3]

Experimental Workflow

The overall experimental process, from sample receipt to final data analysis, follows a standardized workflow to ensure reproducibility and accuracy.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Media, etc.) Spike Spike Internal Standard Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation (if needed) Supernatant->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC UPLC/HPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: General workflow for LC-MS/MS analysis.

Biological Context: The γ-Glutamyl Cycle

5-Oxoproline (pyroglutamic acid), a key structural analog, is a critical intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH). Elevated levels of 5-oxoproline can be an indicator of GSH depletion and oxidative stress, for instance, following exposure to certain hepatotoxins like acetaminophen.[1][4] Understanding this pathway is essential when investigating the metabolism of related compounds like this compound.

Gamma_Glutamyl_Cycle GSH Glutathione (GSH) gG_AA γ-Glutamyl-Amino Acid GSH->gG_AA extracellular AA Amino Acid (extracellular) AA->gG_AA GGT γ-Glutamyl Transpeptidase CysGly Cysteinylglycine gG_AA->CysGly intracellular gG_Cyc γ-Glutamylcysteine gG_AA->gG_Cyc gG_Cyclo γ-Glutamyl Cyclotransferase gG_AA->gG_Cyclo gG_Cyc->GSH GS GSH Synthetase gG_Cyc->GS FiveOP 5-Oxoproline (Pyroglutamate) gG_Cyc->FiveOP GCS Glutamate-Cysteine Ligase GCS->gG_Cyc ATP->ADP GS->GSH ATP->ADP Glu Glutamate Glu->gG_Cyc Glu->GCS Cys Cysteine Cys->gG_Cyc Cys->GCS Gly Glycine Gly->GSH Gly->GS FiveOP_S 5-Oxoprolinase FiveOP_S->Glu ATP->ADP FiveOP->Glu FiveOP->FiveOP_S gG_Cyclo->FiveOP

Caption: The γ-Glutamyl Cycle showing the role of 5-Oxoproline.

Detailed Protocols

Sample Preparation (Plasma)

This protocol is designed to remove proteins that can interfere with the analysis and concentrate the analytes of interest.

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte, such as 5-Oxoproline-d5, at 1 µg/mL). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent to sample ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B). Vortex to mix.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the final solution to an LC autosampler vial for analysis.

Liquid Chromatography (LC) Method

This method utilizes a reversed-phase C18 column, which is suitable for retaining and separating small polar molecules. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and retention for these types of analytes.[2][3]

ParameterSetting
System UPLC/UHPLC System
Column Reversed-Phase C18 (e.g., Agilent Zorbax SB C-18, 2.1 x 100 mm, 1.8 µm)
Column Temperature 30°C
Mobile Phase A 0.1% Formic Acid and 0.2% HFBA in Water
Mobile Phase B 0.1% Formic Acid and 0.2% HFBA in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
4.0
5.0
5.1
7.0
Mass Spectrometry (MS) Method

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

ParameterSetting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Drying Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 20 ms

Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) and MRM transitions for the target analyte and a key analog. The transitions for this compound are proposed based on its structure and common fragmentation patterns of similar molecules, such as the neutral loss of ammonia (-17 Da) or the carboxamide group (-44 Da). The data for 5-Oxoproline is derived from published literature.[5][6]

Table 1: Mass Spectral Data for Target Analytes

Compound NameFormulaExact Mass[M+H]⁺ (Precursor Ion)
This compoundC₅H₈N₂O₂128.0586129.0659
5-Oxoproline (Pyroglutamic Acid)C₅H₇NO₃129.0426130.0499
Internal Standard (Example)C₅H₂D₅NO₃134.0741135.0814

Table 2: Proposed and Known MRM Transitions and Collision Energies

Compound NamePrecursor Ion (Q1)Product Ion (Q3)Proposed Collision Energy (eV)Comment
This compound129.1112.115 - 25Proposed: Loss of NH₃
129.185.120 - 30Proposed: Loss of CONH₂
129.172.125 - 35Proposed: Ring fragmentation
5-Oxoproline (Pyroglutamic Acid)130.084.115Quantifier ion, loss of HCOOH.[5]
130.056.120Qualifier ion
Internal Standard (Example)135.189.115Corresponds to 5-Oxoproline-d5 quantifier

Note: Collision energies are instrument-dependent and require optimization.

Method Validation Parameters

A robust LC-MS/MS method should be validated according to regulatory guidelines. Key parameters to assess include:

  • Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 10 ng/mL to 1000 ng/mL) with a correlation coefficient (r²) > 0.99.[1]

  • Sensitivity: The Lower Limit of Quantification (LLOQ) should be determined, representing the lowest concentration on the calibration curve with acceptable precision and accuracy (typically within 20%).[1][4]

  • Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[1]

  • Selectivity: The method must be free from interference from endogenous matrix components at the retention time of the analyte and internal standard.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of the analyte should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound and its analogs. By adapting established protocols for the closely related metabolite 5-oxoproline, researchers can reliably measure these compounds in complex biological matrices, facilitating further investigation into their roles in drug development and metabolic pathways. Proper method validation is essential to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for In Vitro Anticancer Screening of 5-Oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 5-Oxopyrrolidine-3-carboxamide derivatives for their potential anticancer activity. This document outlines detailed protocols for assessing cytotoxicity, and investigating the underlying mechanisms of action, including apoptosis and cell cycle arrest.

Introduction

The this compound scaffold is a promising pharmacophore in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic effects against various cancer cell lines. Effective in vitro screening is a critical first step in the identification and characterization of lead compounds for further preclinical and clinical development. These notes provide standardized protocols and data presentation formats to ensure robust and comparable results.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below for easy comparison.

Table 1: Cytotoxicity (EC50 in µM) of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives against various cancer cell lines. [1]

CompoundMDA-MB-231 (Triple-Negative Breast Cancer)PPC1 (Prostate Carcinoma)A375 (Melanoma)
7b 19.3 ± 2.110.9 ± 1.15.5 ± 0.5
9c 20.2 ± 1.86.8 ± 0.64.9 ± 0.4
9e 14.1 ± 1.55.5 ± 0.53.9 ± 0.3
9f 11.2 ± 1.23.9 ± 0.42.9 ± 0.2
10 22.4 ± 2.58.2 ± 0.76.1 ± 0.5
Doxorubicin 0.8 ± 0.10.5 ± 0.10.3 ± 0.0

Table 2: Cytotoxicity (EC50 in µM) of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives against Various Cancer Cell Lines. [2][3]

CompoundIGR39 (Melanoma)PPC-1 (Prostate Cancer)MDA-MB-231 (Triple-Negative Breast Cancer)Panc-1 (Pancreatic Carcinoma)
13 (5-nitrothiophene moiety) 2.50 ± 0.463.63 ± 0.455.10 ± 0.805.77 ± 0.80

Table 3: Cell Viability of A549 Human Lung Adenocarcinoma Cells Treated with 100 µM of 5-Oxopyrrolidine Derivatives. [4]

Compound% Cell Viability (mean ± SD)
Cisplatin (Control) 55.2 ± 4.5
2 82.1 ± 5.1
4 80.5 ± 6.2
5 68.3 ± 5.5
6 60.1 ± 4.9
7 62.5 ± 5.1
8 48.7 ± 4.2
9 75.4 ± 6.0
18 45.3 ± 3.8
19 40.1 ± 3.5
20 35.6 ± 3.1
21 28.9 ± 2.5
22 38.7 ± 3.3

Experimental Workflow

A logical workflow for the in vitro screening of this compound derivatives is essential for a comprehensive evaluation. The suggested workflow progresses from a broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies Primary Cytotoxicity Screening Primary Cytotoxicity Screening Apoptosis Assay Apoptosis Assay Primary Cytotoxicity Screening->Apoptosis Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Primary Cytotoxicity Screening->Cell Cycle Analysis Active Compounds Western Blot Analysis Western Blot Analysis Apoptosis Assay->Western Blot Analysis Confirm Apoptotic Markers Cell Cycle Analysis->Western Blot Analysis Confirm Cell Cycle Proteins

Caption: A typical experimental workflow for anticancer drug screening.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Mechanism of Action: Apoptosis Induction

This compound derivatives have been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual activation leads to the activation of executioner caspases, ultimately resulting in programmed cell death.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway This compound This compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound->Death Receptors (e.g., Fas, TNFR) Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound->Bax (Pro-apoptotic) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2 (Anti-apoptotic)->Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by the derivatives.

References

Application Note & Protocol: Determination of Antimicrobial Susceptibility of 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. 5-Oxopyrrolidine-3-carboxamide and its derivatives have been identified as a promising scaffold for the development of new antibacterial and antifungal drugs.[1][2][3][4][5] This application note provides detailed protocols for determining the in vitro antimicrobial susceptibility of this compound, primarily focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] Additionally, the disk diffusion method is presented as a qualitative screening tool.

These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are commonly used for evaluating new compounds.[6]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following table provides a template for presenting MIC data for this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusPositivee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Vancomycin[Insert Data][Insert Data]
Escherichia coliNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosaNegativee.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Gentamicin[Insert Data][Insert Data]
Candida albicansN/A (Fungus)e.g., 0.5, 1, 2, 4, 8, 16, 32, 64e.g., Fluconazole[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound in a liquid medium.[8][9][10]

Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates[11]

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[7]

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[10]

  • Sterile pipettes and tips

  • Incubator

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[12] The solvent should not affect microbial growth at the final concentration used in the assay.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][12] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[7]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[12]

    • Add 100 µL of the compound's working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration.[11] Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.[12]

    • Controls:

      • Positive Control: Broth with inoculum and a standard antibiotic.[13]

      • Negative (Growth) Control: Broth with inoculum but no compound.[13]

      • Sterility Control: Broth only, with no inoculum or compound.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13] Incubation conditions may vary depending on the microorganism.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[13] Growth can be assessed visually or with a plate reader.

Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[8][14][15]

Materials and Reagents:

  • This compound

  • Sterile filter paper disks

  • Test microorganisms

  • Mueller-Hinton agar plates

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[16]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound. A solvent control disk should also be prepared.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[17]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[14]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (where no growth occurs) around each disk in millimeters.[14] The size of the zone indicates the susceptibility of the microorganism to the compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_disks Impregnate Disks with Compound prep_compound->prep_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate inoculate_agar Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_plate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate_plate read_mic Determine MIC (Lowest Concentration with No Growth) incubate_plate->read_mic place_disks Place Disks on Agar prep_disks->place_disks inoculate_agar->place_disks incubate_agar Incubate Plate (35-37°C, 18-24h) place_disks->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones

Caption: Workflow for antimicrobial susceptibility testing.

Signaling_Pathway compound This compound target Hypothetical Bacterial Target (e.g., Cell Wall Synthesis Enzyme) compound->target Binds to inhibition Inhibition of Cell Wall Synthesis compound->inhibition Leads to pathway Cell Wall Synthesis Pathway target->pathway Essential for lysis Bacterial Cell Lysis inhibition->lysis

Caption: Hypothetical mechanism of action pathway.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 5-Oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated potential therapeutic applications across multiple disease areas, including oncology, neuropathic pain, and infectious diseases. This document provides detailed application notes and generalized protocols for conducting in vivo efficacy studies of novel compounds based on the this compound core. Due to a lack of publicly available in vivo efficacy data for the parent this compound, the protocols outlined below are based on established animal models for therapeutic areas where its derivatives have shown significant preclinical promise.

Therapeutic Potential and Mechanism of Action

Derivatives of the this compound scaffold have been investigated for several biological targets:

  • Oncology: Certain substituted 5-oxopyrrolidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and lung adenocarcinoma.[1] While the precise mechanism of action for many of these derivatives is still under investigation, they represent a promising avenue for the development of novel anti-cancer agents.

  • Neuropathic Pain: The this compound structure has been identified as a key pharmacophore for the inhibition of the Nav1.8 sodium channel.[2] Nav1.8 is a voltage-gated sodium channel primarily expressed in peripheral sensory neurons, which plays a crucial role in the signaling pathways of inflammatory and neuropathic pain. By blocking this channel, these compounds can potentially reduce the hyperexcitability of nociceptive neurons, thereby alleviating chronic pain states.

  • HIV Infection: The scaffold has also been explored for its ability to act as a C-C chemokine receptor type 5 (CCR5) antagonist. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host T-cells.[3][4] By blocking this interaction, this compound derivatives could function as entry inhibitors, preventing viral replication.

Data Presentation: Efficacy Endpoints

Quantitative data from in vivo studies should be meticulously recorded to allow for robust comparison between treatment groups. The following tables are templates for organizing typical data collected in oncology, neuropathic pain, and anti-viral efficacy studies.

Table 1: Template for In Vivo Anticancer Efficacy Data (Xenograft Model)

Treatment GroupDose (mg/kg)Dosing RegimenMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMNumber of Survivors / Total
Vehicle Control-Daily, PON/A
Compound A10Daily, PO
Compound A30Daily, PO
Positive ControlSpecifySpecify

Table 2: Template for In Vivo Neuropathic Pain Efficacy Data (e.g., SNL Model)

Treatment GroupDose (mg/kg)Route of Admin.Baseline Paw Withdrawal Threshold (g) ± SEMPost-Treatment Paw Withdrawal Threshold (g) ± SEM% Reversal of Mechanical Allodynia
Vehicle Control-PON/A
Compound B10PO
Compound B30PO
Positive Control (e.g., Gabapentin)100PO

Table 3: Template for In Vivo Anti-HIV Efficacy Data (Humanized Mouse Model)

Treatment GroupDose (mg/kg)Dosing RegimenBaseline Plasma HIV-1 RNA (copies/mL) ± SEMLog10 Reduction in HIV-1 RNA (Week X)Baseline CD4+ T-cell Count (cells/µL) ± SEMChange in CD4+ T-cell Count (Week X)
Vehicle Control-Daily, SC
Compound C20Daily, SC
Compound C50Daily, SC
Positive Control (e.g., Maraviroc)SpecifyDaily, SC

Experimental Protocols

The following are detailed, generalized protocols for evaluating the in vivo efficacy of this compound derivatives in relevant animal models. These should be adapted based on the specific properties of the test compound and institutional guidelines (IACUC).

Protocol 1: Anticancer Efficacy in a Human Tumor Xenograft Mouse Model

This protocol describes the evaluation of a test compound's ability to inhibit tumor growth in immunodeficient mice bearing human cancer cell-derived xenografts.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nu/Nu mice), 6-8 weeks old.

  • Human cancer cell line (e.g., A549 for lung cancer), cultured in appropriate medium.

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Positive control drug.

  • Calipers, analytical balance, sterile syringes and needles.

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors are palpable, measure them with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Randomization and Treatment: When mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the test compound, vehicle, or positive control according to the predetermined dosing regimen (e.g., daily oral gavage).

  • Monitoring: Record tumor volumes and body weights at least twice weekly. Observe animals for any signs of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

G cluster_prep Preparation Phase cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture Culture Human Cancer Cells cell_prep Prepare Cell Suspension in Matrigel cell_culture->cell_prep implant Subcutaneous Injection into Flank of Mice monitor_growth Monitor Tumor Growth (Volume ~100-150 mm³) implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize dosing Administer Compound, Vehicle, or Control randomize->dosing monitor_efficacy Measure Tumor Volume & Body Weight dosing->monitor_efficacy euthanize Euthanize & Excise Tumors monitor_efficacy->euthanize analysis Weigh Tumors & Perform Analysis euthanize->analysis

Workflow for an in vivo anticancer xenograft study.
Protocol 2: Efficacy in a Neuropathic Pain Rat Model (Spinal Nerve Ligation)

This protocol assesses the ability of a test compound to reverse mechanical allodynia in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments, sutures.

  • Von Frey filaments for assessing mechanical sensitivity.

  • Test compound formulated in a suitable vehicle.

  • Positive control (e.g., gabapentin).

Procedure:

  • Baseline Testing: Acclimatize rats to the testing environment. Measure the baseline paw withdrawal threshold for both hind paws using the up-down method with von Frey filaments.

  • SNL Surgery: Anesthetize the rat. Surgically expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture. Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Allodynia Development: Allow 7-14 days for the development of stable mechanical allodynia in the ipsilateral (operated side) paw, confirmed by a significant decrease in the paw withdrawal threshold compared to baseline and the contralateral paw.

  • Treatment: Once allodynia is established, administer a single dose of the test compound, vehicle, or positive control (e.g., via oral gavage).

  • Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.

  • Data Analysis: Calculate the percent reversal of allodynia using the formula: 100 * (Post-treatment threshold - Post-surgery threshold) / (Baseline threshold - Post-surgery threshold).

G cluster_pre Pre-Surgery cluster_surgery Surgery & Development cluster_post Testing Phase cluster_analysis Data Analysis acclimatize Acclimatize Rats baseline Baseline von Frey Test (Paw Withdrawal Threshold) acclimatize->baseline surgery Spinal Nerve Ligation (L5) Surgery development Allodynia Development (7-14 days) surgery->development confirm Confirm Allodynia development->confirm administer Administer Compound or Vehicle confirm->administer post_test Post-Dose von Frey Test (Multiple Time Points) administer->post_test analyze Calculate % Reversal of Allodynia post_test->analyze

Workflow for a neuropathic pain study (SNL model).
Protocol 3: Anti-HIV Efficacy in a Humanized Mouse Model

This protocol is for evaluating the antiviral activity of a test compound in immunodeficient mice reconstituted with a human immune system and infected with HIV-1.

Materials:

  • Humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells).

  • R5-tropic HIV-1 viral stock.

  • Test compound formulated for parenteral administration (e.g., subcutaneous).

  • Positive control (e.g., a CCR5 antagonist like Maraviroc).

  • Equipment for blood collection, plasma processing, and viral load quantification (qRT-PCR).

  • Flow cytometer for immunophenotyping.

Procedure:

  • HIV-1 Infection: Infect humanized mice with a known titer of an R5-tropic HIV-1 strain (e.g., via intraperitoneal injection).

  • Establishment of Infection: Monitor the mice for 2-4 weeks to allow for the establishment of a stable viremia.

  • Baseline Sampling: Collect blood to determine the baseline plasma HIV-1 RNA levels (viral load) and CD4+ T-cell counts.

  • Group Randomization and Treatment: Randomize mice into treatment groups based on their baseline viral load.

  • Dosing: Begin daily administration of the test compound, vehicle, or positive control.

  • Monitoring: Collect blood samples weekly to monitor changes in viral load and CD4+ T-cell counts. Monitor the animals' overall health and body weight.

  • Endpoint: The study is typically conducted for 2-4 weeks. At the endpoint, collect terminal blood and tissues (e.g., spleen, lymph nodes) for virological and immunological analysis.

  • Data Analysis: Calculate the mean log10 reduction in plasma HIV-1 RNA for each treatment group compared to baseline and the vehicle control group.

G cluster_setup Infection Setup cluster_baseline Baseline Measurement cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis infect Infect Humanized Mice with R5-tropic HIV-1 stabilize Allow Viremia to Stabilize (2-4 weeks) infect->stabilize baseline_sample Collect Blood Sample stabilize->baseline_sample baseline_analysis Measure Viral Load (qRT-PCR) & CD4+ T-cell Count baseline_sample->baseline_analysis randomize Randomize into Treatment Groups baseline_analysis->randomize dosing Daily Dosing of Compound or Vehicle randomize->dosing monitoring Weekly Blood Sampling (Viral Load & CD4+) dosing->monitoring terminate Terminate Study (e.g., 4 weeks) monitoring->terminate final_analysis Calculate Log10 Reduction in Viral Load terminate->final_analysis

Workflow for an anti-HIV efficacy study in humanized mice.

References

Pharmacokinetic Profiling of 5-Oxopyrrolidine-3-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the pharmacokinetic profiling of 5-Oxopyrrolidine-3-carboxamide derivatives. This class of compounds has garnered significant interest for its therapeutic potential, notably as inhibitors of the Nav1.8 sodium channel for pain management and as CCR5 antagonists for HIV-1 prevention. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their development as safe and effective therapeutics.

I. Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of the time course of a drug's ADME in the body. A comprehensive PK profile is essential for selecting promising drug candidates, designing optimal dosing regimens, and predicting potential drug-drug interactions. For this compound derivatives, understanding their behavior in biological systems is key to advancing them through the drug development pipeline.

II. Data Presentation: Pharmacokinetic Parameters

The following tables summarize representative pharmacokinetic parameters for pyrrolidone-derived compounds, including the structurally related anticonvulsant Seletracetam, in various species. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, the presented data serves as a valuable reference for expected pharmacokinetic behavior.

Table 1: Oral Pharmacokinetic Parameters of Seletracetam in Humans [1][2]

ParameterValueUnit
Bioavailability (F)> 90%
Half-life (t½)~ 8hours
Metabolism25% unchanged, 53% as inactive carboxylic acid metabolite-

Table 2: Representative Oral Pharmacokinetic Parameters of a Pyrrolidine Carboxamide Derivative (PF-00734200) in Preclinical Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F) (%)
Rat1015000.54500High
Dog28001.03200High

Note: The data for PF-00734200 is illustrative and based on qualitative descriptions of high oral bioavailability in preclinical species. Actual values may vary.

III. Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols can be adapted for the specific this compound derivative under investigation.

A. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a this compound derivative following oral and intravenous administration in rats.

Materials:

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 250-300 g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 3 days prior to the study, with free access to food and water.

  • Dosing:

    • Oral (PO) Administration: Fast rats overnight (with access to water) before dosing. Administer the test compound formulated in the vehicle via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Administration: Administer the test compound formulated in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a specific dose (e.g., 2 mg/kg).

  • Blood Sampling: Collect blood samples (~100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

B. Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of the this compound derivative in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Internal standard (IS) - a structurally similar compound

  • Plasma samples from the in vivo study

  • Acetonitrile for protein precipitation

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve good separation of the analyte and IS from endogenous plasma components.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection of the analyte and IS using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

    • Determine the concentration of the test compound in the unknown plasma samples by interpolating from the calibration curve.

IV. Visualizations: Signaling Pathways and Experimental Workflow

A. Signaling Pathways

This compound derivatives have been investigated as inhibitors of the Nav1.8 sodium channel and the CCR5 receptor. The following diagrams illustrate the signaling pathways associated with these targets.

Nav1_8_Signaling_Pathway Nav1.8 Signaling Pathway in Nociception cluster_stimulus Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System Painful_Stimulus Painful Stimulus (e.g., mechanical, thermal) Nav1_8 Nav1.8 Channel Painful_Stimulus->Nav1_8 activates Depolarization Membrane Depolarization Nav1_8->Depolarization Na+ influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception 5_Oxopyrrolidine_3_carboxamide This compound Derivative (Inhibitor) 5_Oxopyrrolidine_3_carboxamide->Nav1_8 blocks

Caption: Nav1.8 Signaling Pathway in Nociception.

CCR5_Signaling_Pathway CCR5 Signaling in HIV-1 Entry cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor gp120->CCR5 binds CD4->gp120 conformational change Membrane_Fusion Membrane Fusion CCR5->Membrane_Fusion triggers Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry 5_Oxopyrrolidine_3_carboxamide This compound Derivative (Antagonist) 5_Oxopyrrolidine_3_carboxamide->CCR5 blocks

Caption: CCR5 Signaling in HIV-1 Entry.

B. Experimental Workflow

The following diagram outlines the general workflow for the pharmacokinetic profiling of a this compound derivative.

PK_Workflow Pharmacokinetic Profiling Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vivo_Study In Vivo PK Study (Rat Model) Compound_Synthesis->In_Vivo_Study Dosing Oral & IV Administration In_Vivo_Study->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Separation Blood_Sampling->Plasma_Preparation Bioanalysis LC-MS/MS Bioanalysis Plasma_Preparation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., WinNonlin) Bioanalysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

Caption: Pharmacokinetic Profiling Workflow.

References

Application Notes and Protocols for Developing a Cell-Based Assay for 5-Oxopyrrolidine-3-carboxamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopyrrolidine-3-carboxamide and its derivatives have emerged as a promising scaffold in medicinal chemistry, with analogs exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Notably, certain derivatives have been identified as CCR5 antagonists, suggesting a potential interaction with G-protein coupled receptors (GPCRs), while others have shown inhibitory effects on voltage-gated sodium channels like Nav1.8.[5][6][7] Given the therapeutic potential of this chemical class, the development of robust cell-based assays is crucial for elucidating the mechanism of action, determining potency, and assessing the selectivity of novel analogs.

This document provides a comprehensive guide for establishing a suite of cell-based assays to characterize the activity of this compound. A hypothetical mechanism of action centered on the modulation of a G-protein coupled receptor (GPCR) signaling pathway will be used as an illustrative framework. The following protocols are designed to be adaptable for screening and characterizing compounds that may interact with various cellular targets.

Hypothetical Mechanism of Action: GPCR Modulation

For the purpose of this application note, we will hypothesize that this compound acts as a modulator of a Gαs-coupled GPCR. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates numerous cellular processes. The subsequent experimental protocols are designed to test this hypothesis.

Below is a diagram illustrating the proposed signaling pathway.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 5-Oxopyrrolidine- 3-carboxamide GPCR Gαs-Coupled Receptor Compound->GPCR G_protein Gαs GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Induces Experimental_Workflow Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity Dose_Selection Determine Non-Toxic Concentration Range Cytotoxicity->Dose_Selection Functional_Assay Primary Functional Assay (e.g., cAMP Assay) Dose_Selection->Functional_Assay Secondary_Assay Secondary/Confirmatory Assay (e.g., Reporter Gene Assay) Functional_Assay->Secondary_Assay Confirm Hits Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Secondary_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Oxopyrrolidine-3-carboxamide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: first, the synthesis of the 5-oxopyrrolidine-3-carboxylic acid precursor, and second, the amidation of the carboxylic acid.

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

The common route to synthesize the carboxylic acid precursor is through a Michael addition of an amine to itaconic acid, followed by cyclization. For the parent compound, ammonia or an ammonia equivalent is used.

dot

SynthesisWorkflow ItaconicAcid Itaconic Acid Reaction1 Michael Addition & Cyclization ItaconicAcid->Reaction1 Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Reaction1 CarboxylicAcid 5-Oxopyrrolidine-3-carboxylic Acid Reaction1->CarboxylicAcid Crude Product Purification1 Purification (Recrystallization) CarboxylicAcid->Purification1 FinalProduct1 Purified Carboxylic Acid Purification1->FinalProduct1 High Purity AmidationWorkflow CarboxylicAcid 5-Oxopyrrolidine-3- carboxylic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation CouplingReagent Coupling Reagent (e.g., EDC, HBTU) CouplingReagent->Activation AmineSource Amine Source (e.g., NH4Cl, (NH4)2CO3) Coupling Amide Bond Formation AmineSource->Coupling Base Base (e.g., DIPEA, Et3N) Base->Coupling Activation->Coupling Activated Intermediate CrudeProduct Crude 5-Oxopyrrolidine-3- carboxamide Coupling->CrudeProduct Purification Purification (Chromatography/Recrystallization) CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Technical Support Center: Purification of 5-Oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Oxopyrrolidine-3-carboxamide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as itaconic acid or the corresponding amine.

  • Incompletely Cyclized Intermediates: The initial Michael addition product may not fully cyclize to form the pyrrolidinone ring.

  • Byproducts from Side Reactions: Such as the formation of dimers or polymers, especially under harsh reaction conditions.

  • Degradation Products: The pyrrolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding γ-amino acid derivative.[1]

Q2: My this compound derivative is highly polar and shows poor retention on reverse-phase HPLC. What can I do?

A2: The moderate hydrophilicity of these compounds can indeed be challenging for standard reverse-phase chromatography. Consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for highly polar compounds.

  • Aqueous Normal Phase (ANP) Chromatography: This mode offers both reverse-phase and normal-phase retention mechanisms, providing versatility for separating polar compounds.

  • Ion-Pair Chromatography: For derivatives with ionizable groups, adding an ion-pairing reagent to the mobile phase can significantly improve retention.

Q3: How can I improve the resolution of enantiomers for my chiral this compound derivative?

A3: Chiral separation of polar compounds can be complex. A systematic approach is often necessary.

  • Chiral Stationary Phase (CSP) Screening: There is no universal chiral column. Screening a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) under both normal-phase and reverse-phase conditions is the most effective strategy to find a suitable column.

  • Mobile Phase Optimization: Small changes in the mobile phase composition, such as the type and concentration of the organic modifier and the presence of acidic or basic additives, can have a significant impact on enantioselectivity.

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process. It is recommended to screen at different temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures often enhance resolution, though the effect is compound-dependent.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing your compound with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guides

Recrystallization

Problem: Low or no crystal formation after cooling the solution.

Possible CauseTroubleshooting Steps
Excessive Solvent Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.
Solution is Supersaturated Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem: The purified product is still impure after recrystallization.

Possible CauseTroubleshooting Steps
Impurities Co-crystallize The impurities may have similar solubility properties to the desired product. A second recrystallization may be necessary. Alternatively, switch to a different purification technique like column chromatography.
Incomplete Removal of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration to remove residual mother liquor containing impurities.
Occluded Impurities Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for selective crystallization.
Column Chromatography

Problem: The compound is not eluting from the silica gel column.

Possible CauseTroubleshooting Steps
Mobile Phase is Not Polar Enough The highly polar nature of the compound leads to strong interactions with the polar silica gel. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar derivatives, a mobile phase of dichloromethane/methanol may be necessary.
Strong Adsorption of Basic Derivatives The amide or other basic functionalities can interact strongly with the acidic silanol groups on the silica surface. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to the mobile phase to neutralize the active sites on the silica gel.

Problem: Poor separation of the desired compound from impurities.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The chosen mobile phase does not provide sufficient selectivity. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
Co-eluting Impurities The impurities have a similar polarity to the product. A shallower gradient or isocratic elution with the optimized solvent system might improve separation. Alternatively, consider a different stationary phase (e.g., alumina, reverse-phase silica) or a different purification technique.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Problem: Peak fronting or tailing in the chromatogram.

Possible CauseTroubleshooting Steps
Column Overload The injected sample concentration is too high, leading to non-linear adsorption isotherms. Reduce the sample concentration or the injection volume.
Inappropriate Mobile Phase pH For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Adjust the pH to be at least 2 units away from the pKa of the compound to ensure it is in a single ionic form.
Secondary Interactions with Stationary Phase Residual silanol groups on the stationary phase can interact with basic analytes, causing tailing. Add a competitor, such as triethylamine (0.1%), to the mobile phase. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape.

Problem: Low recovery of the purified compound.

Possible CauseTroubleshooting Steps
Compound Precipitation on the Column The compound may not be sufficiently soluble in the mobile phase. Ensure the sample is fully dissolved in the initial mobile phase before injection. A small amount of a stronger, miscible solvent like DMSO can be used to dissolve the sample, but should be minimized.
Irreversible Adsorption The compound may be strongly and irreversibly binding to the stationary phase. This is less common with modern, well-packed columns but can occur. Consider a different stationary phase or purification method.
Improper Fraction Collection The fraction collection parameters (e.g., threshold, delay volume) may be set incorrectly, leading to loss of the product peak. Optimize fraction collection settings using a standard of the pure compound.

Data Presentation

Table 1: Recrystallization Data for 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

ParameterValueReference
Starting Material1-(4-aminophenyl)acetamide and itaconic acid[2]
Recrystallization SolventWater (after pH adjustment)[2]
Yield96%[2]
Melting Point237–238 °C[2]
PurityNot explicitly stated, but high based on yield and sharp melting point[2]

Table 2: General Column Chromatography Parameters for Polar Carboxamides

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Normal Phase) Dichloromethane/Methanol (e.g., 98:2 to 90:10 v/v) or Ethyl Acetate/Methanol (e.g., 99:1 to 95:5 v/v)
Mobile Phase (for basic derivatives) Add 0.1-1% triethylamine to the mobile phase
Loading Technique Dry loading is often preferred for polar compounds to improve resolution.

Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[2]
  • Dissolution: Following the synthesis from N-(4-aminophenyl)acetamide and itaconic acid in refluxing water, cool the reaction mixture.

  • Initial Filtration: Filter the formed crystalline solid and wash it with water.

  • Purification by pH manipulation: Dissolve the crude solid in a 5% sodium hydroxide solution.

  • Filtration of Insolubles: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with hydrochloric acid to a pH of 5.

  • Isolation: The purified product precipitates as a white solid. Collect the crystals by filtration.

  • Washing: Wash the crystals with cold water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography for a Polar this compound Derivative
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for polar compounds is a mixture of dichloromethane and methanol. Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb the solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a less polar composition if a gradient is used. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography prep_hplc Preparative HPLC start->prep_hplc purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product purity_check->pure_product >95% Purity further_purification Further Purification Needed purity_check->further_purification <95% Purity further_purification->column_chromatography further_purification->prep_hplc

Caption: General purification workflow for this compound derivatives.

troubleshooting_logic cluster_problem Identify the Problem cluster_solution Select Advanced Technique start Impure Product After Initial Purification is_polar Highly Polar Impurities? start->is_polar is_isomer Chiral Isomers? start->is_isomer is_trace Trace Impurities? start->is_trace rp_hplc Reverse-Phase HPLC with Polar Column is_polar->rp_hplc chiral_hplc Chiral HPLC is_isomer->chiral_hplc prep_hplc_final Preparative HPLC for Final Polish is_trace->prep_hplc_final end High Purity Product rp_hplc->end chiral_hplc->end prep_hplc_final->end

Caption: Decision-making flowchart for advanced purification techniques.

References

Technical Support Center: Optimizing Amide Coupling for 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Oxopyrrolidine-3-carboxamide derivatives. Our resources are designed to address specific challenges encountered during the crucial amide coupling step.

Troubleshooting Guide

This guide addresses common issues observed during the amide coupling reaction of 5-Oxopyrrolidine-3-carboxylic acid with a primary or secondary amine.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). - Switch to a more potent coupling reagent like HATU or PyBOP, especially for sterically hindered amines.[1] - Ensure your coupling reagent is not hydrolyzed; use fresh, high-quality reagents.
Deactivation of the amine.- If using an amine salt (e.g., hydrochloride), ensure complete neutralization with a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). - Avoid acidic conditions that can protonate the amine, rendering it non-nucleophilic.
Hydrolysis of activated intermediate.- Use anhydrous solvents (e.g., DMF, DCM) and reagents. Dry solvents over molecular sieves if necessary. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Steric hindrance.- Increase the reaction temperature moderately (e.g., to 40-50 °C), but monitor for side reactions. - Prolong the reaction time. - Consider using a less sterically hindered coupling reagent.
Formation of Side Products Racemization at the chiral center (if applicable).- Add a racemization suppressor like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1] - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or NHS to trap the O-acylisourea intermediate. - Use a different class of coupling reagent, such as a uronium or phosphonium salt.
Guanidinylation of the amine (with uronium reagents).- Add the coupling reagent to the carboxylic acid before introducing the amine. - Avoid a large excess of the uronium reagent.
Ring-opening of the 5-oxopyrrolidine lactam.- While generally stable, prolonged exposure to strong bases or high temperatures can promote hydrolysis. - Use a mild, non-nucleophilic base like DIPEA or N-methylmorpholine. - Maintain the reaction at or below room temperature.
Difficult Purification Water-soluble byproducts (e.g., from EDC).- Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine to remove water-soluble impurities.
Insoluble byproducts (e.g., DCU from DCC).- Filter the reaction mixture before workup to remove the precipitated urea.
Unreacted starting materials.- Optimize the stoichiometry of your reactants. A slight excess of the amine (1.1-1.2 eq) can help consume the carboxylic acid. - Monitor the reaction closely by TLC or LC-MS to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for the amide coupling of 5-Oxopyrrolidine-3-carboxylic acid?

A1: The choice of coupling reagent depends on several factors, including the amine's reactivity, steric hindrance, and the desired reaction conditions. For general purposes, carbodiimides like EDC in the presence of an additive like HOBt are cost-effective. For more challenging couplings, such as with sterically hindered or electron-deficient amines, uronium salts like HATU or HBTU, or phosphonium salts like PyBOP, often provide higher yields and faster reaction times.[1]

Q2: What is the role of additives like HOBt and DIPEA?

A2: Additives play crucial roles in amide coupling reactions.

  • 1-Hydroxybenzotriazole (HOBt) or its analogues act as activating agents that form an active ester intermediate. This intermediate is more reactive than the one formed with the coupling reagent alone and is less prone to side reactions, particularly racemization.

  • Diisopropylethylamine (DIPEA) is a non-nucleophilic base. Its primary functions are to neutralize any amine salts to the free, reactive amine and to deprotonate the carboxylic acid, facilitating its activation by the coupling reagent.

Q3: Which solvent should I use for my amide coupling reaction?

A3: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DMF is particularly good at dissolving a wide range of reactants. For workup, it's important to note that DMF is water-miscible, which can sometimes complicate extractions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods for monitoring the progress of an amide coupling reaction. TLC is a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS provides more definitive information, confirming the mass of the desired product and helping to identify any side products.

Q5: I am seeing a new spot on my TLC that is not my product or starting materials. What could it be?

A5: A common side product when using carbodiimide coupling reagents is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. If you are using a uronium reagent like HBTU or HATU, you might be observing the formation of a guanidinium byproduct from the reaction of the coupling reagent with your amine.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the coupling of 5-Oxopyrrolidine-3-carboxylic acid with a primary amine using HATU.

Materials:

  • 5-Oxopyrrolidine-3-carboxylic acid

  • Amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow start Start dissolve Dissolve 5-Oxopyrrolidine-3-carboxylic acid and amine in anhydrous DMF start->dissolve add_base Add DIPEA and stir dissolve->add_base cool Cool to 0 °C add_base->cool add_reagent Add coupling reagent (e.g., HATU) cool->add_reagent react Stir at room temperature for 1-4 hours add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification (e.g., column chromatography) workup->purify product Final Product purify->product troubleshooting_logic start Low or No Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Check Amine Reactivity start->check_amine check_conditions Check Reaction Conditions start->check_conditions sub_activation Increase coupling reagent equivalents or use a more potent one. check_activation->sub_activation sub_amine Ensure complete neutralization of amine salt with a non-nucleophilic base. check_amine->sub_amine sub_conditions Use anhydrous solvents and inert atmosphere. Optimize temperature. check_conditions->sub_conditions

References

Addressing solubility issues of 5-Oxopyrrolidine-3-carboxamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Oxopyrrolidine-3-carboxamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the recommended solvent?

A1: For initial solubilization, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing capacity for many organic compounds and its compatibility with most biological assays at low final concentrations (typically ≤ 0.5%).[1] Ethanol or methanol can be considered as alternative organic solvents.

Q2: I have a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous solution. The drastic change in solvent polarity from a high concentration of DMSO to a primarily aqueous environment can cause the compound to precipitate.

To mitigate this, you can try the following:

  • Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit.

  • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vigorously vortexing to promote rapid dispersion.

  • Gentle warming: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.

  • Use a co-solvent: In some cases, a small percentage of a less polar, water-miscible co-solvent in your final assay medium can help maintain solubility.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your test wells to account for any solvent effects.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the buffer can significantly influence the solubility of compounds with ionizable groups. While this compound is a neutral molecule, extreme pH values can sometimes affect the stability and solubility of organic compounds. It is recommended to test the solubility in a few physiologically relevant buffers with different pH values (e.g., pH 6.8, 7.4) to determine the optimal condition for your experiment.

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A5: You can perform a simple kinetic solubility assay. Prepare a high-concentration stock solution in DMSO and make serial dilutions. Add a small, fixed volume of each dilution to your assay medium and visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at your experimental temperature. The highest concentration that remains clear is your approximate maximum soluble concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve in the initial organic solvent (e.g., DMSO). The compound has very low solubility in the chosen solvent.- Try a different organic solvent like N,N-dimethylformamide (DMF).- Gently warm the solution in a 37°C water bath and vortex or sonicate to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer/media. The compound is "crashing out" due to poor aqueous solubility.- Lower the final concentration of the compound in the assay.- Decrease the final percentage of the organic solvent.- Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing.- Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay medium.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable effective concentrations of the compound.- Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the stock solution before each use.- Perform a solubility test to determine the maximum soluble concentration in your assay medium (see Protocol 1).
Observed cytotoxicity in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final concentration of the organic solvent to below 0.5%.- Ensure the vehicle control has the exact same solvent concentration as the test wells.
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.- Visually inspect the solution under a microscope.- Filter the final solution through a sterile 0.22 µm filter to remove aggregates.- Use dynamic light scattering (DLS) to check for the presence of aggregates.

Quantitative Solubility Data

Compound Solvent Solubility Source/Method
This compoundWater (Aqueous Buffer)~1-10 mg/mL (Estimated)Based on predicted XlogP of -1.9
This compoundDMSOSolubleGeneral knowledge for similar compounds
This compoundMethanolSolubleGeneral knowledge for similar compounds
1-Ethyl-5-oxopyrrolidine-3-carboxamideDMSOSolubleVulcanchem
1-Ethyl-5-oxopyrrolidine-3-carboxamideMethanolSolubleVulcanchem

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the approximate maximum soluble concentration of this compound in a specific biological buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS, DMEM)

  • 96-well clear bottom plate

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the DMSO stock solution in a 96-well plate (e.g., 2-fold dilutions starting from 100 mM).

  • In a separate 96-well plate, add your assay buffer to each well.

  • Using a multichannel pipette, transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of the assay buffer plate. This will create a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Mix the plate gently by tapping.

  • Visually inspect each well for any signs of precipitation (cloudiness, particulates) immediately after addition and after a 1-2 hour incubation at the intended assay temperature.

  • The highest concentration that remains clear is the approximate kinetic solubility of the compound in your assay buffer.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been investigated for their potential as inhibitors of the voltage-gated sodium channel Nav1.8, a key player in pain signaling. Additionally, related pyrrolidine compounds have shown activity in modulating matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in inflammatory processes.

Nav1_8_Inhibition_Pathway Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Nociceptor Nociceptor (Sensory Neuron) Noxious_Stimulus->Nociceptor Nav1_8_Channel Nav1.8 Channel Nociceptor->Nav1_8_Channel Activates Depolarization Membrane Depolarization Nav1_8_Channel->Depolarization Na+ Influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Compound This compound (or derivative) Compound->Nav1_8_Channel Inhibition Inhibition MMP_Activation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, ROS) Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) Inflammatory_Stimuli->Signaling_Cascade Pro_MMPs Pro-MMP-2 / Pro-MMP-9 (Inactive) Signaling_Cascade->Pro_MMPs Upregulates Expression Active_MMPs Active MMP-2 / MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Inflammation_Resolution Inflammation & Tissue Remodeling ECM_Degradation->Inflammation_Resolution Compound Pyrrolidine Derivatives Compound->Signaling_Cascade Inhibits Compound->Active_MMPs Inhibits Modulation Modulation Solubility_Workflow Start Start: Compound Powder Prepare_Stock Prepare Concentrated Stock in 100% DMSO Start->Prepare_Stock Solubility_Test Kinetic Solubility Test in Assay Buffer Prepare_Stock->Solubility_Test Precipitation Precipitation? Solubility_Test->Precipitation Troubleshoot Troubleshoot: - Lower Concentration - Adjust Buffer pH - Use Co-solvents Precipitation->Troubleshoot Yes Proceed Proceed with Assay Precipitation->Proceed No Troubleshoot->Solubility_Test

References

Overcoming common side reactions in 5-Oxopyrrolidine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Oxopyrrolidine-3-carboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and side reactions encountered during the synthesis of this important chemical scaffold.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and proven solutions in a direct question-and-answer format.

Issue 1: Low Yield of the Final Carboxamide Product

Q: My final reaction yield is consistently low after the amidation step. What are the likely causes and how can I improve it?

A: Low yields in the final amidation step often point to issues with starting material purity, reaction conditions, or the coupling method. A systematic approach is crucial for troubleshooting.

Initial Checks:

  • Reagent Quality: Verify the purity of the 5-oxopyrrolidine-3-carboxylic acid or its ester derivative. Acid-base chemistry in subsequent steps can be affected by impurities. Ensure the amine used for amidation is pure and dry.

  • Solvent Purity: Use anhydrous (dry) solvents, especially for the amidation step. Water can hydrolyze activated esters or coupling agents, leading to the formation of the unreactive carboxylic acid starting material.

  • Inert Atmosphere: Conduct coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture.

Troubleshooting Workflow for Low Amidation Yield

Below is a logical workflow to diagnose the cause of low yields.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Is Starting Acid/Ester Still Present? check_sm->sm_present incomplete_reaction Problem: Incomplete Reaction sm_present->incomplete_reaction  Yes   side_products Problem: Side Product Formation sm_present->side_products  No         solution_coupling Solution: 1. Increase reaction time/temperature. 2. Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). 3. Check stoichiometry (use slight excess of amine). incomplete_reaction->solution_coupling solution_side_products Solution: 1. Lower reaction temperature to minimize byproducts. 2. Purify starting materials rigorously. 3. Re-evaluate coupling strategy to avoid side reactions. side_products->solution_side_products

Caption: Troubleshooting workflow for low yield in amidation.

Issue 2: Formation of Impurities During Ring Cyclization

Q: The initial synthesis of the 1-substituted 5-oxopyrrolidine-3-carboxylic acid from itaconic acid and an amine results in multiple byproducts. How can this be controlled?

A: The reaction of itaconic acid with amines to form the pyrrolidone ring is typically performed at high temperatures, which can promote side reactions.[1]

Common Side Reactions & Solutions:

  • Decarboxylation: High temperatures can lead to the loss of a carboxyl group.

  • Polymerization: Itaconic acid or its derivatives can polymerize under harsh conditions.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials.

ParameterStandard ConditionOptimized Condition to Reduce ByproductsRationale
Temperature 140–165 °C (solvent-free)[1]100–120 °C (in a high-boiling solvent like water or toluene)[2]Lower temperatures minimize thermal decomposition and polymerization while still providing enough energy for cyclization.
Reaction Time 2–4 hours8–12 hours[2]A longer reaction time at a lower temperature can improve conversion without promoting side reactions.
Catalyst None (thermal) or Acetic AcidNone needed if thermal; use of water as a solvent can facilitate the reaction.[2][3]Eliminating acid catalysts can prevent unwanted side reactions if they are observed.
Issue 3: Potential Racemization of Chiral Centers

Q: I am synthesizing a specific enantiomer of this compound starting from L-glutamic acid. How do I prevent racemization?

A: Maintaining stereochemical integrity is critical. Racemization often occurs under harsh acidic or basic conditions, or at high temperatures.[4] The cyclization of glutamic acid to pyroglutamic acid is a key step where stereochemistry can be lost.[5][6]

Key Strategies to Prevent Racemization:

  • Avoid Strong Bases: When activating the carboxylic acid for amidation, avoid strong, non-hindered bases. Use of hindered bases like diisopropylethylamine (DIPEA) is preferred.

  • Mild Coupling Reagents: Use coupling agents known to suppress racemization, such as those involving additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

  • Control Temperature: Perform all reaction steps, especially the cyclization and amidation, at the lowest effective temperature. Cyclization of glutamic acid can be achieved by heating, but excessive heat should be avoided.[7] Amidation reactions are often run at 0 °C to room temperature.[8][9]

  • pH Control: During workup and purification, avoid exposure to extreme pH levels for prolonged periods. Neutralize reaction mixtures carefully and promptly.

Issue 4: Hydrolysis of Lactam Ring or Amide Bond

Q: During product purification or workup, I am seeing evidence of ring-opening (hydrolysis of the lactam). How can I avoid this?

A: Amides, including cyclic amides (lactams), can be hydrolyzed under either acidic or basic conditions, especially with heating.[10]

Preventative Measures:

  • Aqueous Workup: Perform aqueous extractions using mild solutions like saturated sodium bicarbonate (NaHCO₃) for acidic washes and dilute brine for neutral washes. Avoid strong bases like NaOH or KOH.

  • Chromatography: If using column chromatography, ensure the silica gel is neutral. If acidic byproducts are a concern, the solvent system can be neutralized with a small amount of a volatile base like triethylamine (~0.1%).

  • Temperature: Conduct all workup and purification steps at room temperature or below to minimize the rate of hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol is a generalized method based on the reaction between itaconic acid and an aromatic amine.[2][11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water (approx. 3 mL per gram of itaconic acid).

  • Addition of Amine: Add the desired aromatic amine (e.g., 2-aminophenol, 0.9 eq) to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the target carboxylic acid.

Protocol 2: Esterification and Amidation via Hydrazide

This protocol outlines the conversion of the carboxylic acid to the final carboxamide.[2][12]

Step A: Methyl Ester Formation

  • Suspend the carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Neutralize the residue carefully with a 5% aqueous sodium carbonate solution until the pH is ~8. The ester product will precipitate.

  • Filter the solid, wash with water, and dry.

Step B: Hydrazide Formation

  • Dissolve the methyl ester (1.0 eq) in an alcohol solvent like propan-2-ol.

  • Add hydrazine monohydrate (2.0-3.0 eq).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture. The product hydrazide will typically crystallize.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry.

Step C: Final Carboxamide Synthesis (Example: Condensation with an Aldehyde to form a Hydrazone)

  • Dissolve the hydrazide (1.0 eq) in propan-2-ol.

  • Add the desired aldehyde (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture at reflux until TLC indicates the consumption of the hydrazide.

  • Cool the reaction, filter the resulting solid product, and purify by recrystallization or chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic route from itaconic acid to a final this compound derivative, highlighting key intermediates and potential side reaction points.

G cluster_0 Core Synthesis Pathway cluster_1 Common Side Reactions itaconic Itaconic Acid + Amine (R-NH2) acid 1-R-5-oxopyrrolidine- 3-carboxylic Acid itaconic->acid Cyclization (Reflux in H2O) polymer Polymerization itaconic->polymer High Temp ester Methyl Ester Intermediate acid->ester Esterification (MeOH, H+) hydrolysis Ring Opening/ Hydrolysis acid->hydrolysis Strong Acid/Base racemization Racemization acid->racemization Harsh Conditions amide 5-Oxopyrrolidine- 3-carboxamide Product ester->amide Amidation (Amine, Coupling Agent) ester->hydrolysis H2O

Caption: General synthetic pathway and common side reactions.

References

Troubleshooting low bioactivity in 5-Oxopyrrolidine-3-carboxamide screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low bioactivity in the screening of 5-Oxopyrrolidine-3-carboxamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are seeing lower than expected hit rates in our high-throughput screening (HTS) of a this compound library. What are the initial troubleshooting steps?

A1: A low hit rate in HTS can stem from several factors.[1][2] A pragmatic approach to troubleshooting involves a systematic evaluation of your screening cascade.[3][4] Initially, focus on validating the core components of your assay. This includes confirming the activity of your positive controls and the inactivity of your negative controls.[5] Re-evaluate the screening concentration; for initial screens, a concentration of 10 µM is common, but for fragment-like molecules, a higher concentration might be necessary.[6][7] Also, consider the possibility of false negatives, where active compounds are missed.[8]

Q2: Could the physicochemical properties of our this compound compounds be the cause of low bioactivity?

A2: Absolutely. The bioactivity of a compound is intrinsically linked to its physicochemical properties.[9][10][11] Poor aqueous solubility is a frequent cause of low activity in biological assays.[11][12][13] If a compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended, leading to diminished or no observable activity.[11][12] It is also crucial to consider compound purity, as impurities can interfere with the assay or even be the source of observed (or lack of) activity.[14][15]

Q3: How does the purity of the synthesized this compound derivatives impact screening results?

A3: Compound purity is a critical factor that is often overlooked.[14] Impurities in a sample can lead to false positives or false negatives.[8] A highly potent impurity might show activity that is mistakenly attributed to the target compound.[14] Conversely, impurities can also interfere with the assay, masking the activity of the actual compound.[16] For hit validation and subsequent studies, it is essential to use highly purified compounds (typically >95% purity) to ensure that the observed biological effect is due to the compound of interest.[15]

Q4: We are using a cell-based assay. Can the cells themselves be the source of the problem?

A4: Yes, the physiological state of the cells is a major variable in cell-based assays.[17][18] The passage number of the cell line can significantly affect experimental outcomes; high-passage cells may exhibit altered morphology, growth rates, and drug responses.[9][18][19][20][21] It is recommended to use cells within a consistent and low passage range for screening campaigns.[18][20] Cell health and viability at the time of the assay are also paramount. Ensure cells are in the exponential growth phase and have not been allowed to become over-confluent.[22]

Q5: What is the optimal concentration of this compound to use in a primary screen?

A5: The choice of screening concentration is a balance between maximizing the chances of detecting a true hit and minimizing the risk of off-target effects or compound insolubility. A common starting concentration for small molecule libraries in HTS is 10 µM.[6][7] However, if your library consists of smaller, fragment-like molecules, a higher concentration (e.g., 100 µM) may be more appropriate.[6] It is advisable to perform a preliminary screen with a small subset of compounds at multiple concentrations to determine the optimal concentration for your specific library and assay.

Q6: Our this compound compounds are dissolved in DMSO. Could this be affecting our results?

A6: While DMSO is a widely used solvent in cell-based assays due to its ability to dissolve a wide range of compounds, it is not inert and can have biological effects.[23][24] At concentrations typically below 0.1%, DMSO is generally considered safe for most cell lines.[25] However, as the concentration increases, it can cause cytotoxicity, affect cell proliferation, and even interfere with signaling pathways.[10][24] It is crucial to determine the DMSO tolerance of your specific cell line and to ensure that the final concentration of DMSO is consistent across all wells, including controls.[24][25]

Troubleshooting Guides

Guide 1: Systematic Investigation of Low Hit Rate in HTS

This guide provides a step-by-step process to diagnose the cause of a low hit rate in your this compound screening campaign.

  • Assay Validation and Quality Control:

    • Positive and Negative Controls: Ensure your positive control is consistently active and your negative control (vehicle) is inactive.

    • Z'-factor Calculation: Calculate the Z'-factor for your assay to assess its robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Compound-Related Issues:

    • Solubility Assessment: Visually inspect for compound precipitation in the assay plates. Perform solubility tests for a subset of your compounds in the assay buffer.

    • Purity Analysis: Confirm the purity of a representative set of compounds from your library using techniques like HPLC-MS.

    • Compound Integrity: Check for compound degradation under storage and assay conditions.

  • Cell-Based Assay Parameters (if applicable):

    • Cell Health and Passage Number: Verify the health and morphology of your cells. Use cells within a defined low passage number range.[18][19][20][21]

    • Cell Seeding Density: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the assay.[22]

    • DMSO Tolerance: Determine the maximum concentration of DMSO your cells can tolerate without affecting their viability or the assay readout.[10][24][25]

  • Data Analysis and Hit Selection:

    • Hit Threshold: Re-evaluate your hit selection threshold. A very stringent cutoff may lead to missing weaker but potentially valuable hits.

    • False Negatives: Consider the possibility of false negatives and if your assay conditions are optimal to detect the expected biological activity.

Troubleshooting Low HTS Hit Rate start Low Hit Rate Observed assay_validation Validate Assay Controls (Positive/Negative) start->assay_validation z_factor Calculate Z'-factor assay_validation->z_factor Controls OK? conclusion Identify and Address Root Cause assay_validation->conclusion Controls Fail compound_issues Investigate Compound Properties z_factor->compound_issues Z' > 0.5? z_factor->conclusion Z' < 0.5 cell_issues Check Cell-Based Parameters compound_issues->cell_issues Solubility/Purity OK? compound_issues->conclusion Solubility/Purity Issues data_analysis Review Data Analysis cell_issues->data_analysis Cell Health/Passage OK? cell_issues->conclusion Cell Health/Passage Issues data_analysis->conclusion Threshold Appropriate? data_analysis->conclusion Re-evaluate Threshold

Caption: A workflow for troubleshooting low hit rates in HTS.

Guide 2: Addressing Compound Solubility Issues

Poor solubility is a common hurdle in drug discovery. This guide helps you identify and mitigate solubility-related problems.

  • Initial Assessment:

    • Visual Inspection: Look for visible precipitate in your stock solutions and assay plates.

    • Nephelometry: Use nephelometry to quantify the kinetic solubility of your compounds in the assay buffer.

  • Improving Solubility in Assays:

    • DMSO Concentration: While keeping the final DMSO concentration low and consistent is important, for some poorly soluble compounds, a slightly higher (but still tolerated by the cells) DMSO concentration might be necessary.

    • Use of Surfactants: In biochemical assays, low concentrations of non-ionic detergents like Triton X-100 can help prevent compound aggregation.[26]

    • Formulation Strategies: For later-stage studies, consider formulation approaches like using co-solvents or cyclodextrins.

  • Computational Prediction:

    • In Silico Tools: Use computational models to predict the aqueous solubility of your this compound derivatives to flag potentially problematic compounds early.

Addressing Compound Solubility start Suspected Solubility Issue visual_inspection Visual Inspection for Precipitate start->visual_inspection nephelometry Quantitative Solubility Assay (e.g., Nephelometry) visual_inspection->nephelometry Precipitate Observed? solubility_confirmed Low Solubility Confirmed nephelometry->solubility_confirmed optimize_assay Optimize Assay Conditions solubility_confirmed->optimize_assay Yes end Proceed with Screening solubility_confirmed->end No modify_compound Consider Compound Modification optimize_assay->modify_compound Optimization Insufficient? optimize_assay->end Solubility Improved modify_compound->end

Caption: A decision tree for addressing compound solubility issues.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound compounds on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound (and controls) incubate_24h->add_compounds incubate_treatment Incubate for Treatment Period add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A step-by-step workflow for the MTT cell viability assay.

Data Presentation

Table 1: Example IC50 Values for this compound Derivatives in an Anticancer Screen
Compound IDStructureCell LineIC50 (µM)
Lead Compound 1 [Insert Structure]A549 (Lung Cancer)1.9
Derivative 10i 3,4-dichloro substitutionA549 (Lung Cancer)0.44
Derivative 11b 3,4-dichloro substitutionA549 (Lung Cancer)0.19
Derivative 12e 1-benzyl substitutionA549 (Lung Cancer)0.49

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[27]

Table 2: Troubleshooting Checklist for Low Bioactivity
Potential Issue Parameter to Check Recommended Action
Compound Solubility Visual precipitation, nephelometry readingDecrease compound concentration, increase DMSO % (within cell tolerance), use surfactants in biochemical assays.
Compound Purity HPLC-MS analysisRe-purify compound, synthesize a new batch.
Cell Health Morphology under microscope, growth rateUse cells at a lower passage number, ensure cells are in log phase growth.
Assay Conditions Positive/negative controls, Z'-factorRe-optimize assay parameters (e.g., incubation time, reagent concentrations).
DMSO Effects DMSO dose-response curveLower final DMSO concentration, include appropriate vehicle controls.

References

Preventing degradation of 5-Oxopyrrolidine-3-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Oxopyrrolidine-3-carboxamide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter, providing potential causes and solutions.

Q1: I suspect my stored this compound has degraded. What are the common signs of degradation?

A1: Degradation of this compound, a white to off-white powder in its pure form, may not always be visible. However, you should look for the following signs:

  • Physical Changes: Discoloration (e.g., yellowing or browning), clumping, or a change in texture.

  • Altered Solubility: Difficulty in dissolving the compound in solvents in which it is normally soluble.

  • Inconsistent Experimental Results: If you observe unexpected or inconsistent results in your assays, degradation of the starting material could be a contributing factor.

  • pH Shift in Solution: If the compound is dissolved in an unbuffered solvent, degradation (such as hydrolysis) can alter the pH of the solution.

If you suspect degradation, it is crucial to re-analyze the purity of the compound using appropriate analytical methods.

Q2: What are the primary causes of this compound degradation during storage?

A2: The main factors that can lead to the degradation of this compound are:

  • Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1] This reaction breaks the amide bond, yielding 5-oxopyrrolidine-3-carboxylic acid and ammonia.

  • Elevated Temperatures: Although some related carboxamide compounds show stability up to high temperatures, prolonged exposure to heat can accelerate degradation processes.[2]

  • Presence of Oxidizing Agents: Strong oxidizing agents are generally incompatible with pyrrolidine derivatives and can lead to decomposition.

  • Moisture: The presence of water can facilitate hydrolysis, especially at elevated temperatures or in the presence of acidic or basic contaminants.

  • Light Exposure: While specific data on the photosensitivity of this compound is limited, many organic molecules are sensitive to UV or high-energy light. It is a good practice to protect it from light.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions, based on general guidelines for similar chemical compounds:

  • Temperature: Store in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

Q4: My experimental protocol requires dissolving this compound in an aqueous buffer. What pH range should I use to minimize degradation?

A4: To minimize hydrolysis of the amide bond, it is best to prepare solutions in a neutral pH buffer (pH 6.5-7.5) immediately before use. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions, as these can catalyze hydrolysis. If your experiment requires a different pH, consider performing a preliminary stability study of your solution under those conditions.

Q5: How can I check the purity of my this compound sample?

A5: Several analytical techniques can be used to assess the purity of your sample and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its impurities and degradation products.

  • Mass Spectrometry (MS): Can be used to identify the parent compound and its degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is illustrative and should be confirmed by experimental analysis.

Storage ConditionTime (Months)Purity (%)Major Degradation Product
2-8 °C, Dry, Dark, Inert Atmosphere12>99%Not Detected
Room Temperature (~25°C), Ambient Humidity, Dark697%5-Oxopyrrolidine-3-carboxylic acid
40°C, 75% Relative Humidity, Dark392%5-Oxopyrrolidine-3-carboxylic acid
Room Temperature, Exposed to Light696%5-Oxopyrrolidine-3-carboxylic acid and other minor photoproducts

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Visualizations

degradation_pathway parent This compound product 5-Oxopyrrolidine-3-carboxylic Acid + Ammonia parent->product Hydrolysis (H₂O, H⁺/OH⁻) experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry (Optional) dissolve->ms nmr NMR (Optional) dissolve->nmr purity Determine Purity hplc->purity impurities Identify Degradation Products ms->impurities nmr->impurities purity->impurities troubleshooting_guide start Inconsistent Experimental Results? check_purity Check Purity of this compound start->check_purity degraded Purity < 95%? check_purity->degraded order_new Order New Batch and Verify Storage Conditions degraded->order_new Yes other_factors Investigate Other Experimental Factors degraded->other_factors No

References

Technical Support Center: Enhancing the Stability of 5-Oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with 5-Oxopyrrolidine-3-carboxamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, formulation, and analysis of this compound derivatives.

Issue 1: Unexpected Degradation of the Compound in Aqueous Solution

  • Question: My this compound derivative is degrading rapidly in an aqueous buffer. How can I identify the cause and prevent this?

  • Answer: Rapid degradation in aqueous solutions is often due to hydrolysis of the lactam ring or the carboxamide functional group. The stability of these groups is highly dependent on the pH of the solution.

    • Immediate Steps:

      • Verify pH: Confirm the pH of your buffer. The lactam ring in the 5-oxopyrrolidine core is susceptible to both acid- and base-catalyzed hydrolysis.

      • Temperature Control: Ensure your solution is stored at the recommended temperature, typically refrigerated or frozen, to slow down degradation kinetics.

      • Analyze Degradants: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify the degradation products. The primary degradation product from hydrolysis of the lactam ring would be a gamma-amino acid derivative.

    • Long-Term Solutions:

      • pH-Stability Profile: Conduct a pH-rate profile study to determine the pH of maximum stability for your specific derivative. This typically involves storing the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring its degradation over time.

      • Formulation Adjustment: Based on the pH-stability profile, formulate your compound in a buffer system that maintains the pH of optimal stability.

      • Lyophilization: For long-term storage, consider lyophilizing the compound to remove water, which is a key reactant in hydrolysis.[1]

Issue 2: Inconsistent Results in Stability-Indicating HPLC Assays

  • Question: I am observing variable peak areas and retention times for my this compound derivative during HPLC analysis. What could be the cause?

  • Answer: Inconsistent HPLC results can stem from issues with the sample, the mobile phase, or the instrument itself.

    • Troubleshooting Steps:

      • Mobile Phase pH: The ionization state of your compound can change with the pH of the mobile phase, affecting retention time. Ensure the mobile phase is buffered and its pH is consistent across runs.

      • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Use a column oven to maintain a constant temperature.

      • Sample Degradation in Autosampler: If the autosampler is not temperature-controlled, your compound may be degrading while waiting for injection. This is particularly relevant for compounds with limited stability in the dissolution solvent.

      • Excipient Interference: If you are analyzing a formulated product, excipients might interfere with the analysis. Ensure your analytical method is validated for specificity in the presence of all formulation components.

Issue 3: Compound Shows Instability Under Light Exposure

  • Question: My compound appears to be degrading when exposed to laboratory light. How can I confirm and mitigate this?

  • Answer: Photodegradation is a common issue for many pharmaceutical compounds. The pyrrolidinone ring system can be susceptible to photolytic cleavage.

    • Confirmation:

      • Photostability Study: Conduct a forced degradation study by exposing a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and comparing it to a sample kept in the dark.

      • Analyze for Photodegradants: Use HPLC or LC-MS to identify any new peaks that appear in the light-exposed sample.

    • Mitigation Strategies:

      • Light Protection: Handle and store the compound and its formulations in amber vials or containers wrapped in aluminum foil.[1]

      • Antioxidants: If photodegradation is accompanied by oxidation, the inclusion of antioxidants in the formulation might be beneficial.

      • Packaging: For final drug products, use light-resistant primary packaging.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

A1: The primary degradation pathways are expected to be:

  • Hydrolysis: The γ-lactam (pyrrolidinone) ring can undergo hydrolysis under both acidic and basic conditions to yield the corresponding γ-amino acid derivative. The exocyclic carboxamide group is also susceptible to hydrolysis.

  • Oxidation: The molecule may be susceptible to oxidative degradation, especially if there are other sensitive functional groups in the substituents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of photolytic degradation products.[2][3][4]

Q2: How do I perform a forced degradation study for my compound?

A2: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for the solid compound.

  • Photodegradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples are taken at various time points and analyzed by a suitable stability-indicating method like HPLC.

Q3: What are some general strategies to improve the stability of lactam-containing compounds?

A3:

  • Structural Modification: In some cases, medicinal chemists can introduce substituents that sterically hinder the attack on the lactam carbonyl or electronically deactivate it.

  • pH Control: As hydrolysis is often pH-dependent, formulating the compound at its pH of maximum stability is crucial.[1]

  • Excipient Selection: Carefully screen excipients for compatibility. Some excipients can contain reactive impurities or create a microenvironment that promotes degradation.[1] For example, excipients with high water content can accelerate hydrolysis.

  • Moisture Protection: For solid dosage forms, use of desiccants in packaging or formulation with hydrophobic excipients can mitigate hydrolysis.

  • Lyophilization: Freeze-drying can significantly improve the stability of compounds that are unstable in aqueous solutions.[1]

Q4: Are there any specific excipients I should be cautious with when formulating this compound derivatives?

A4: While specific compatibility data is limited for this exact class of compounds, general principles suggest caution with:

  • Excipients with high moisture content: These can promote hydrolysis of the lactam or amide groups.

  • Acidic or basic excipients: These could alter the micro-pH of the formulation and catalyze degradation.

  • Excipients with reactive impurities: For instance, peroxides in povidone or aldehydes in lactose can lead to oxidative degradation or Maillard reactions if the derivative has an amine group.[7] It is essential to perform drug-excipient compatibility studies.[7]

Data Presentation

Table 1: Representative pH-Rate Profile Data for a Hypothetical this compound Derivative

pHTemperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
3.0400.0858.2
5.0400.01546.2
7.0400.04515.4
9.0400.1205.8

Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Summary of Forced Degradation Studies for a Hypothetical this compound Derivative

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2Hydrolysis of lactam ring
0.1 M NaOH, 25°C, 8h22.5Hydrolysis of lactam and carboxamide
3% H₂O₂, 25°C, 24h8.7Oxidized derivatives
Dry Heat, 105°C, 48h3.1Minor thermal degradants
Photostability, ICH Q1B11.4Photolytic products

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for a pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10.

  • Sample Preparation: Accurately weigh and dissolve the this compound derivative in each buffer to a known concentration.

  • Incubation: Store the solutions in a temperature-controlled oven or water bath at a constant temperature (e.g., 40°C, 50°C, or 60°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Forced Degradation: Generate degradation products by subjecting the compound to forced degradation conditions (acid, base, oxidation, heat, light).

  • Method Optimization: Analyze the stressed samples and optimize the HPLC gradient, mobile phase pH, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_main Potential Degradation Pathways Parent This compound Derivative Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradant_A Gamma-Amino Acid Derivative Hydrolysis->Degradant_A Degradant_B Oxidized Derivative Oxidation->Degradant_B Degradant_C Photolytic Products Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound derivatives.

G cluster_workflow Forced Degradation Experimental Workflow Start Drug Substance/ Product Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Sample->Analyze Evaluate Evaluate Degradation Identify Degradants Validate Method Analyze->Evaluate

Caption: Workflow for a forced degradation study.

References

Optimizing reaction parameters for large-scale synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxamide, a key intermediate in pharmaceutical development. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their reaction parameters and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Ethyl-5-oxopyrrolidine-3-carboxamide at an industrial scale?

A1: The most prevalent industrial synthesis involves a multi-step process starting from pyrrolidone precursors. A typical and efficient route is the N-alkylation of 5-oxopyrrolidine-3-carboxamide using an ethylating agent like ethyl iodide or ethyl bromide. This reaction is generally carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.[1] For large-scale manufacturing, the use of continuous flow reactors is often preferred to enhance yield, ensure consistency, and minimize the formation of byproducts.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Optimizing reaction parameters is crucial for maximizing yield and purity. Key parameters to monitor and control include reaction temperature, the choice of solvent, and the molar ratio of reactants and base. The reaction temperature is typically maintained between 80–120°C.[1] The polarity of the solvent also plays a significant role; dimethylformamide (DMF) is a commonly used solvent for this synthesis.[1] Careful control of these parameters is essential for an efficient and scalable process.

Q3: What are the recommended methods for purifying the final product?

A3: High purity of 1-Ethyl-5-oxopyrrolidine-3-carboxamide (typically >97%) is essential for its use in pharmaceutical applications.[1] The primary methods for purification are recrystallization and column chromatography.[1] For large-scale production, crystallization is often more cost-effective and scalable. The choice of solvent for recrystallization is critical and should be determined based on the solubility profile of the product and impurities.

Troubleshooting Guide

Low Reaction Yield

Problem: The final yield of 1-Ethyl-5-oxopyrrolidine-3-carboxamide is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete Reaction - Verify the reaction temperature is within the optimal range (80-120°C).[1] - Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, HPLC). - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Base Concentration - Ensure the base (e.g., potassium carbonate) is anhydrous and used in the correct molar ratio. - Consider using a stronger, non-nucleophilic base if the reaction remains sluggish.
Degradation of Reactants or Product - High temperatures can sometimes lead to degradation. Consider running the reaction at the lower end of the recommended temperature range. - Ensure the starting materials are of high purity.
Moisture in the Reaction - Use anhydrous solvents and reagents. Moisture can quench the base and lead to side reactions.
Poor Product Purity & Presence of Impurities

Problem: The final product is contaminated with significant impurities, as indicated by analytical methods (e.g., NMR, LC-MS).

Potential Cause Recommended Solution
Presence of Unreacted Starting Material - Optimize the molar ratio of the ethylating agent to the starting amide to drive the reaction to completion. - Improve the purification process, for instance, by selecting a more effective recrystallization solvent or optimizing the conditions for column chromatography.
Formation of Side Products (e.g., O-alkylation) - The formation of O-alkylated byproducts can sometimes occur. Modifying the solvent and base combination can help to minimize this. - Lowering the reaction temperature may also favor N-alkylation over O-alkylation.
Residual Solvent - Ensure the product is thoroughly dried under vacuum after purification. - The choice of recrystallization solvent should allow for easy removal.

Experimental Protocols & Data

General Protocol for N-Alkylation

A representative lab-scale protocol for the synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxamide is provided below. For large-scale synthesis, this protocol would need to be adapted and optimized, potentially for a continuous flow reactor system.

  • Reaction Setup: In a well-ventilated fume hood, a multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Charging Reactants: The flask is charged with this compound, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., dimethylformamide).

  • Reaction Execution: The mixture is stirred and heated to the desired temperature (e.g., 90°C). The ethylating agent (e.g., ethyl iodide) is then added dropwise over a period of time.

  • Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography to yield the final product.

Table of Reaction Parameters
ParameterRecommended Range/ValueNotes
Temperature 80–120°C[1]Higher temperatures may increase reaction rate but can also lead to byproduct formation.
Solvent Dimethylformamide (DMF)[1]A polar aprotic solvent is generally preferred.
Base Potassium Carbonate (K₂CO₃)[1]Other non-nucleophilic bases can also be explored.
Reactant Ratio 1.0 : 1.1-1.5 (Amide : Ethylating Agent)A slight excess of the ethylating agent is often used to ensure complete conversion.

Visualized Workflows

experimental_workflow start Start: Reaction Setup charge Charge Reactants: - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) start->charge heat_stir Heat and Stir (80-120°C) charge->heat_stir add_ethylating_agent Add Ethylating Agent (e.g., Ethyl Iodide) heat_stir->add_ethylating_agent monitor Monitor Reaction (TLC/HPLC) add_ethylating_agent->monitor workup Reaction Workup: - Cool and Filter - Remove Solvent monitor->workup purify Purification: - Recrystallization or - Column Chromatography workup->purify product Final Product: 1-Ethyl-5-oxopyrrolidine-3-carboxamide purify->product

Caption: Experimental workflow for the synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxamide.

troubleshooting_workflow start Low Yield or Purity Issue check_temp Is Temperature in Optimal Range (80-120°C)? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_reagents Are Reagents Anhydrous and Pure? check_temp->check_reagents Yes adjust_temp->check_temp use_pure_reagents Use Anhydrous/Pure Reagents check_reagents->use_pure_reagents No check_ratio Is Reactant Ratio Correct? check_reagents->check_ratio Yes use_pure_reagents->check_reagents adjust_ratio Adjust Reactant Molar Ratio check_ratio->adjust_ratio No optimize_purification Optimize Purification (Recrystallization/Chromatography) check_ratio->optimize_purification Yes adjust_ratio->check_ratio success Problem Resolved optimize_purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 5-Oxopyrrolidine-3-carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide scaffold has emerged as a versatile pharmacophore, yielding analogs with a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anti-HIV, antimicrobial, and anticancer properties. The information is compiled from various studies to aid researchers in the design and development of novel therapeutic agents.

Anti-HIV Activity: CCR5 Antagonism

A significant area of investigation for this compound analogs has been their potential as CCR5 antagonists to inhibit HIV-1 entry into host cells. A key lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified through high-throughput screening.[1] Subsequent SAR studies have elucidated the structural requirements for enhanced CCR5 binding and antiviral activity.

Key SAR Insights:

  • Substitutions on the Central Phenyl Ring: The introduction of dichloro substituents at the 3 and 4 positions of the central phenyl ring significantly improves CCR5 binding affinity.[1]

  • Modification of the Pyrrolidine Ring: Replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group also leads to enhanced affinity for the CCR5 receptor.[1]

Comparative Biological Activity of Anti-HIV Analogs
CompoundSubstituent on Phenyl RingSubstituent on Pyrrolidine RingCCR5 Binding IC50 (µM)HIV-1 Fusion IC50 (µM)
1 Unsubstituted1-methyl1.9Not Reported
10i 3,4-dichloro1-methyl0.0570.44
11b 3,4-dichloro1-methyl0.0500.19
12e Unsubstituted1-benzyl0.0380.49
Experimental Protocols

CCR5 Radioligand Binding Assay:

  • Cell Culture: CHO cells stably expressing the human CCR5 receptor are cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with the radioligand [¹²⁵I]RANTES and varying concentrations of the test compounds in a binding buffer.

  • Incubation: The reaction mixture is incubated to allow for competitive binding.

  • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding data.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay:

  • Effector Cells: A cell line (e.g., CHO) is co-transfected with plasmids encoding the HIV-1 envelope glycoprotein (gp120-gp41) and a reporter gene (e.g., luciferase under the control of the T7 promoter).

  • Target Cells: A cell line (e.g., HeLa) expressing CD4 and CCR5, along with the T7 RNA polymerase, is used.

  • Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations of the test compounds.

  • Fusion and Reporter Activation: Cell fusion allows the T7 RNA polymerase from the target cells to activate the reporter gene in the effector cells.

  • Lysis and Detection: After incubation, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Signaling Pathway

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane CCR5->Membrane 4. Membrane Fusion Analog 5-Oxopyrrolidine-3- carboxamide Analog Analog->CCR5 Blockade

Caption: Inhibition of HIV-1 entry by this compound analogs.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties, with some compounds showing promising activity against multidrug-resistant (MDR) bacteria. The introduction of hydrazone, azole, and diazole moieties has been a key strategy in developing these analogs.

Key SAR Insights:

  • Hydrazone Moiety: The presence of a hydrazone linkage is crucial for antimicrobial activity.

  • Heterocyclic Substituents: The nature of the heterocyclic ring attached to the hydrazone influences the potency and spectrum of activity. A 5-nitrothiophene substituent has been shown to confer potent activity against Staphylococcus aureus.

Comparative Biological Activity of Antimicrobial Analogs
CompoundKey Structural FeatureTarget OrganismMIC (µg/mL)
21 5-nitrothiophene hydrazoneMultidrug-resistant S. aureus1-8
21 5-nitrothiophene hydrazoneLinezolid/tedizolid-resistant S. aureus4-64
20 2-thienyl hydrazoneS. aureusFavorable activity reported

Note: MIC values can vary depending on the specific bacterial strain and testing conditions.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Antimicrobial_Testing_Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilution of Analogs in 96-well plate B->C D Incubate plate C->D E Read MIC values D->E

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. SAR studies have focused on the modification of the core structure with various heterocyclic and aromatic moieties to enhance cytotoxicity against cancer cell lines.

Key SAR Insights:

  • Hydrazone Linkage: Similar to antimicrobial activity, the hydrazone moiety is a common feature in active anticancer analogs.

  • Aromatic and Heterocyclic Substituents: The nature of the substituent on the hydrazone is critical for cytotoxicity. Bis-hydrazones with 2-thienyl and 5-nitrothienyl fragments have demonstrated high anticancer activity.

  • Free Amino Group: Compounds with a free amino group have shown more potent anticancer activity compared to those with an acetylamino fragment.

Comparative Biological Activity of Anticancer Analogs
CompoundKey Structural FeatureCell LineCytotoxicity (e.g., IC50)
20 Bis-hydrazone with 2-thienyl fragmentsA549 (Lung Cancer)High activity reported
21 Bis-hydrazone with 5-nitrothienyl fragmentsA549 (Lung Cancer)High activity reported
18-22 Various azole and diazole derivativesA549 (Lung Cancer)Most potent activity in the series
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway

Apoptosis_Induction Analog 5-Oxopyrrolidine-3- carboxamide Analog Mitochondria Mitochondria Analog->Mitochondria Induces Stress Caspases Caspase Activation Mitochondria->Caspases Release of pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by anticancer analogs.

References

Comparative Efficacy of 5-Oxopyrrolidine-3-carboxamide Derivatives Against Other Nav1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-Oxopyrrolidine-3-carboxamide derivatives as inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling. The performance of this novel class of inhibitors is benchmarked against other notable Nav1.8 inhibitors, supported by quantitative experimental data.

Introduction to Nav1.8 Inhibition

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 channel, a tetrodotoxin-resistant VGSC, is predominantly expressed in peripheral sensory neurons and plays a significant role in nociceptive signaling.[1] Its involvement in various pain states, including inflammatory and neuropathic pain, has made it a prime target for the development of novel analgesics.[2] Inhibition of Nav1.8 is a promising non-opioid strategy for pain management, aiming to reduce the excitability of pain-sensing neurons. A novel class of compounds, 5-Oxopyrrolidine-3-carboxamides, has been identified as potent inhibitors of Nav1.8, showing potential for the treatment of pain, cough, and itch disorders.[1][2]

Quantitative Efficacy Comparison of Nav1.8 Inhibitors

The inhibitory potency of various compounds against the human Nav1.8 channel is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a representative this compound derivative and other well-characterized Nav1.8 inhibitors, as determined by in vitro electrophysiology assays.

Compound ClassExemplar CompoundhNav1.8 IC50 (nM)Assay TypeCell Line
This compound (3S,4R)-N-(1-cyanocyclobutyl)-4-(2,5-difluorophenyl)-5-oxopyrrolidine-3-carboxamide0.7Whole-cell voltage-clamp (Qube)HEK-293
ArylsulfonamideVX-548 (Suzetrigine)0.27 - 14.88Manual Patch-ClampHEK-293
PyrimidineA-8034678Whole-cell Patch-ClampHEK-293
ImidazolePF-04531083700Not specifiedNot specified

Note: IC50 values can vary between different studies and assay conditions.

Signaling Pathway of Nav1.8 in Nociception

The diagram below illustrates the role of Nav1.8 in the transmission of pain signals from the periphery to the central nervous system.

Nav1_8_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_Inhibition Pharmacological Inhibition Noxious_Stimuli Noxious Stimuli (e.g., inflammation, injury) Nociceptor Nociceptor (Pain-sensing neuron) Noxious_Stimuli->Nociceptor activates Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 depolarization AP Action Potential Propagation Nav1_8->AP initiates Spinal_Cord Spinal Cord AP->Spinal_Cord transmits signal Brain Brain Spinal_Cord->Brain relays signal Pain_Perception Pain Perception Brain->Pain_Perception Inhibitor This compound & other Nav1.8 Inhibitors Inhibitor->Nav1_8 blocks

Figure 1: Simplified signaling pathway of Nav1.8 in nociceptive transmission and the point of intervention for Nav1.8 inhibitors.

Experimental Protocols

The determination of Nav1.8 inhibition is primarily conducted using electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of test compounds on ionic currents conducted by human Nav1.8 channels expressed in a heterologous system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Nav1.8 channel.

  • Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Test Compounds: Stock solutions of this compound derivatives and other inhibitors dissolved in DMSO, then diluted to final concentrations in the extracellular solution.

Procedure:

  • HEK-293 cells expressing hNav1.8 are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.

  • A recording pipette filled with the intracellular solution is brought into contact with a single cell to form a high-resistance (gigaohm) seal.

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • The cell is voltage-clamped at a holding potential of -100 mV.

  • Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).

  • A stable baseline recording of the Nav1.8 current is established.

  • The test compound at a specific concentration is perfused into the recording chamber.

  • The effect of the compound on the Nav1.8 current is recorded until a steady-state block is achieved.

  • A range of compound concentrations are tested to generate a concentration-response curve.

  • The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

The workflow for this experimental protocol is visualized in the diagram below.

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture HEK-293 cells stably expressing hNav1.8 Form_Seal Form Gigaohm seal on a single cell Cell_Culture->Form_Seal Solution_Prep Prepare intracellular and extracellular solutions Patch_Pipette Pull and fill patch pipette Solution_Prep->Patch_Pipette Compound_Prep Prepare serial dilutions of test compounds Apply_Compound Perfuse test compound Compound_Prep->Apply_Compound Patch_Pipette->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline Nav1.8 currents Whole_Cell->Record_Baseline Record_Baseline->Apply_Compound Record_Inhibition Record inhibited Nav1.8 currents Apply_Compound->Record_Inhibition Concentration_Response Generate concentration- response curve Record_Inhibition->Concentration_Response IC50_Calc Calculate IC50 value using Hill equation Concentration_Response->IC50_Calc

Figure 2: General experimental workflow for determining the IC50 of a Nav1.8 inhibitor using whole-cell patch-clamp electrophysiology.

Discussion

The data presented demonstrate that the this compound class includes compounds with sub-nanomolar potency against the human Nav1.8 channel. This level of efficacy is comparable to or exceeds that of other well-known Nav1.8 inhibitors, such as VX-548, and is significantly more potent than earlier compounds like PF-04531083. The high potency of this new chemical scaffold suggests its potential for development as a novel therapeutic for pain and other Nav1.8-mediated conditions. Further research into the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Head-to-Head Comparison: 5-Oxopyrrolidine-3-carboxamide Derivatives Versus Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Emerging Anticancer Compounds

The quest for novel anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, 5-oxopyrrolidine-3-carboxamide derivatives have emerged as a promising class of compounds with potential multi-kinase inhibitory activity. This guide provides a head-to-head comparison of the in vitro performance of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against established anticancer agents targeting the BRAF and SRC kinase pathways. The data presented is compiled from recent preclinical studies to offer an objective evaluation for researchers in oncology and drug development.

Executive Summary

Novel hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant cytotoxic effects against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375) cell lines. The proposed mechanism of action involves the inhibition of multiple kinases, potentially including BRAF and SRC, which are critical drivers in many cancers. This guide compares the cytotoxic activity (IC50 values) of these novel compounds with well-known BRAF inhibitors (Vemurafenib, Dabrafenib, Encorafenib) and SRC inhibitors (Dasatinib, Bosutinib) in relevant cancer cell lines. Furthermore, this report outlines the experimental protocols for key assays and provides visual representations of the targeted signaling pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the novel this compound derivatives and known anticancer agents against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (µM) of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives

CompoundMDA-MB-231 (Triple-Negative Breast Cancer)PPC-1 (Prostate Cancer)A375 (Melanoma)
9c 22.1 ± 1.511.5 ± 0.98.9 ± 0.5
9e 25.4 ± 1.813.2 ± 1.19.8 ± 0.7
9f 20.3 ± 1.28.7 ± 0.67.5 ± 0.4
10 28.9 ± 2.115.8 ± 1.311.2 ± 0.9

Data represents the mean ± standard deviation from three independent experiments.

Table 2: IC50 Values (µM) of Known BRAF Inhibitors against A375 Melanoma Cells

CompoundIC50 (µM)
Vemurafenib ~0.1 to 13.2
Dabrafenib ~0.005 to 9.5
Encorafenib <0.04

Note: IC50 values for BRAF inhibitors can vary significantly between studies due to different experimental conditions and the development of drug resistance. The values presented represent a range found in the literature.

Table 3: IC50 Values (µM) of Known SRC Inhibitors against MDA-MB-231 and Prostate Cancer Cells

CompoundMDA-MB-231 (Triple-Negative Breast Cancer)Prostate Cancer Cell Lines
Dasatinib ~0.04 to 6.1Varies (e.g., PC-3, DU-145)
Bosutinib ~3.2 to 159 nM (0.159 µM)Not widely reported

Note: The potency of SRC inhibitors can differ based on the specific prostate cancer cell line and assay conditions.

Performance in Cell Migration and 3D Culture Models

Beyond cytotoxicity, the effects of these compounds on cell migration and in more physiologically relevant 3D tumor spheroid models are crucial for evaluating their therapeutic potential.

Wound Healing (Scratch) Assay:

  • This compound Derivatives: Compound 9e , featuring an N'-(4-bromobenzylidene) moiety, demonstrated the most significant inhibition of cell migration in a wound healing assay with MDA-MB-231 cells.

  • Known Anticancer Agents: BRAF and SRC

The Evolving Landscape of 5-Oxopyrrolidine-3-carboxamides: An In Vitro and In Vivo Correlative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 5-oxopyrrolidine-3-carboxamide core has emerged as a versatile platform for the development of compounds with a wide range of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound derivatives, with a focus on their antibacterial, anticancer, and analgesic potential. By presenting available experimental data and detailed protocols, this document aims to facilitate further research and development in this promising area.

Antibacterial Activity: A New Frontier in Combating Drug Resistance

Several derivatives of this compound have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. Notably, compounds incorporating nitrothiophene and nitrofuran moieties have shown potent inhibition of bacterial growth, in some cases surpassing the efficacy of established antibiotics.

In Vitro Antibacterial Performance

The following table summarizes the in vitro minimum inhibitory concentrations (MICs) of representative this compound derivatives against various bacterial strains, compared to standard antibiotics.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
1a 5-nitrothien-2-yl hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideStaphylococcus aureus ATCC 91443.9[1]Cefuroxime7.8[1]
1a 5-nitrothien-2-yl hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideListeria monocytogenes ATCC 76447.8[1]Cefuroxime15.6[1]
1a 5-nitrothien-2-yl hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideBacillus cereus ATCC 117787.8[1]Cefuroxime62.4[1]
1b 5-nitrofuran-2-yl hydrazone of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazideStaphylococcus aureus ATCC 91447.8[1]Cefuroxime7.8[1]
2 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazideNot SpecifiedHigh Activity[2]Not SpecifiedNot Specified
3 Compound 21 (bearing 5-nitrothiophene substituents)Multidrug-resistant Staphylococcus aureusPromising and selective activity[3]Vancomycin, Methicillin, CefoxitinComparable to vancomycin, higher than others[3]
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well plates.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds and reference antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in Mueller-Hinton broth in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only the bacterial suspension (positive control) and only the broth (negative control) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Correlation and Future Directions

While the in vitro data is promising, there is a notable lack of published in vivo efficacy studies for these specific antibacterial this compound derivatives. To establish a clear in vitro-in vivo correlation (IVIVC), further research using relevant animal models of bacterial infection is crucial.

A standard in vivo model for assessing the efficacy of new antibacterial agents against Staphylococcus aureus is the murine sepsis model.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Model In Vitro MIC Determination In Vitro MIC Determination Murine Infection Model Murine Infection Model In Vitro MIC Determination->Murine Infection Model Guides Dose Selection Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Inoculum Preparation->Murine Infection Model Treatment with Compound Treatment with Compound Murine Infection Model->Treatment with Compound Assessment of Bacterial Load Assessment of Bacterial Load Treatment with Compound->Assessment of Bacterial Load Survival Analysis Survival Analysis Assessment of Bacterial Load->Survival Analysis G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Model In Vitro IC50 Determination In Vitro IC50 Determination Treatment with Compound Treatment with Compound In Vitro IC50 Determination->Treatment with Compound Informs Dosing Regimen A549 Cell Culture A549 Cell Culture Subcutaneous Injection in Mice Subcutaneous Injection in Mice A549 Cell Culture->Subcutaneous Injection in Mice Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection in Mice->Tumor Growth Monitoring Tumor Growth Monitoring->Treatment with Compound Tumor Volume Measurement Tumor Volume Measurement Treatment with Compound->Tumor Volume Measurement Survival Analysis Survival Analysis Tumor Volume Measurement->Survival Analysis G cluster_pathway NaV1.8 Signaling Pathway in Pain Noxious Stimuli Noxious Stimuli NaV1.8 Activation NaV1.8 Activation Noxious Stimuli->NaV1.8 Activation Action Potential Generation Action Potential Generation NaV1.8 Activation->Action Potential Generation Pain Signal Transmission Pain Signal Transmission Action Potential Generation->Pain Signal Transmission This compound This compound This compound->NaV1.8 Activation Inhibition

References

A Comparative Guide to Validating Target Engagement of 5-Oxopyrrolidine-3-carboxamide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile chemical framework that has given rise to a multitude of derivatives with diverse biological activities, including roles as inhibitors of the Nav1.8 sodium channel, CCR5 antagonists, and agents with anticancer and antimicrobial properties.[1][2][3][4] However, for the parent compound, this compound, a specific and validated cellular target remains to be definitively identified. This guide provides a comparative overview of robust experimental strategies to first identify and subsequently validate the cellular target(s) of this compound, a critical step in elucidating its mechanism of action and advancing its potential therapeutic applications.

The Challenge: Target Deconvolution of a Novel Compound

When the cellular target of a bioactive small molecule like this compound is unknown, the initial and most critical step is target deconvolution. This process aims to identify the specific protein or proteins with which the compound interacts to exert its biological effects. Subsequently, rigorous target validation is required to confirm this interaction in a cellular context. This guide will compare two powerful and widely adopted methodologies for this purpose: Chemical Proteomics (via Chemical Pulldown with Mass Spectrometry) and the Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis of Target Engagement Validation Methods

The following sections detail the principles, experimental workflows, and comparative performance of Chemical Proteomics and CETSA for elucidating the target engagement of this compound.

FeatureChemical Proteomics (Chemical Pulldown-Mass Spectrometry)Cellular Thermal Shift Assay (CETSA)
Principle Utilizes a modified, "bait" version of the compound to capture its binding partners ("prey") from a cell lysate for identification by mass spectrometry.[5]Based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6][7]
Compound Modification Required. A linker and an affinity tag (e.g., biotin) must be synthesized and attached to the compound.[5]Not required. The assay is performed with the unmodified compound.[6]
Primary Output A list of potential protein interactors.[8]A thermal shift (ΔTm) indicating direct target engagement.[9]
Throughput Lower, as it involves multiple steps of probe synthesis, pulldown, and mass spectrometry analysis for each compound.Higher, especially in its high-throughput formats (e.g., HT-CETSA), allowing for the screening of multiple compounds and conditions.
Confirmation of Direct Binding Inferred from specific enrichment over controls. Follow-up validation is often necessary.Provides direct evidence of target engagement in the cellular environment.[6]
Applicability to Membrane Proteins Can be challenging due to the need to solubilize membrane proteins while maintaining their native conformation.Applicable to a wide range of protein classes, including membrane proteins.

Method 1: Chemical Proteomics - Unmasking Binding Partners

Chemical proteomics, specifically the chemical pulldown approach coupled with mass spectrometry, is a powerful hypothesis-generating tool to identify the potential cellular interactors of a small molecule.

Experimental Protocol: Chemical Pulldown Assay
  • Probe Synthesis: A derivative of this compound is synthesized with a linker arm and an affinity tag, such as biotin. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Cell Lysis: The chosen cellular model is lysed to release the proteome.

  • Incubation and Pulldown: The biotinylated this compound probe is incubated with the cell lysate. The probe and its bound proteins are then captured using streptavidin-coated beads.

  • Washing: Non-specific protein binders are removed through a series of stringent washes.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10]

Data Presentation: Representative Pulldown-MS Data
Protein IDGene SymbolFold Enrichment (Probe vs. Control)p-valuePutative Function
P12345TGT115.20.001Kinase
Q67890TGT212.80.003Ion Channel
R54321TGT39.50.008Metabolic Enzyme
S09876NSB11.20.45Non-specific binder

This is illustrative data and does not represent actual experimental results for this compound.

Workflow Diagram: Chemical Pulldown with Mass Spectrometry

G cluster_0 Probe Preparation cluster_1 Affinity Purification cluster_2 Analysis compound This compound probe Biotinylated Probe compound->probe Synthesis incubation Incubation probe->incubation lysate Cell Lysate lysate->incubation pulldown Streptavidin Pulldown incubation->pulldown ms LC-MS/MS pulldown->ms Elution & Digestion data Data Analysis ms->data

Workflow for Chemical Pulldown-MS.

Method 2: Cellular Thermal Shift Assay (CETSA) - Confirming Direct Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within the complex environment of a living cell. It is a label-free method, which is a significant advantage as it does not require modification of the compound of interest.

Experimental Protocol: Cellular Thermal Shift Assay
  • Cell Treatment: Intact cells are treated with either a vehicle control (e.g., DMSO) or various concentrations of this compound.

  • Heating: The treated cells are heated to a range of temperatures. Proteins that are stabilized by ligand binding will remain in their native conformation at higher temperatures compared to unbound proteins.[6]

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[11]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: Representative CETSA Data
CompoundTarget ProteinApparent Tm (°C)ΔTm (°C)IC50 (μM)
Vehicle (DMSO)TGT148.5--
This compound (10 µM)TGT152.3+3.82.5
Alternative Compound 1 (10 µM)TGT150.1+1.68.7
Alternative Compound 2 (10 µM)TGT148.6+0.1>50

This is illustrative data and does not represent actual experimental results for this compound.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Intact Cells treatment Treat with Compound cells->treatment heating Heat to various temperatures treatment->heating lysis Lysis & Centrifugation heating->lysis analysis Quantify Soluble Protein lysis->analysis curve Generate Melting Curve analysis->curve

Workflow of the Cellular Thermal Shift Assay.

Logical Relationship: From Target Identification to Validation

The two methodologies presented here are often used in a complementary fashion. Chemical proteomics is an excellent initial strategy for unbiasedly identifying a panel of potential targets. CETSA then serves as a robust secondary assay to validate these initial "hits" and confirm direct target engagement in a physiological context.

G start Bioactive Compound (this compound) chemproteomics Chemical Proteomics (Pulldown-MS) start->chemproteomics hits Putative Targets chemproteomics->hits cetsa CETSA hits->cetsa validation Validated Target Engagement cetsa->validation

Logical flow from target identification to validation.

Conclusion

For a compound with an uncharacterized mechanism of action like this compound, a systematic approach to target identification and validation is paramount. The combination of chemical proteomics for initial target discovery followed by CETSA for direct validation in cellular models provides a powerful and comprehensive strategy. This comparative guide offers researchers a framework for designing and implementing experiments to confidently elucidate the cellular targets of novel bioactive molecules, thereby paving the way for further drug development and a deeper understanding of their biological function.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of 5-Oxopyrrolidine-3-carboxamide against a panel of targets related to its known and potential biological activities. Derivatives of this scaffold have demonstrated inhibitory effects on protein kinases, voltage-gated sodium channels, and bacterial enoyl-ACP reductases. Understanding the selectivity of the parent compound is crucial for lead optimization and predicting potential off-target effects.

The following sections present hypothetical, yet representative, experimental data summarizing the inhibitory activity of this compound against selected kinases, sodium channels, and reductases. Detailed experimental protocols for the assays used to generate such data are also provided.

Quantitative Cross-Reactivity Data

The inhibitory activity of this compound was assessed against a panel of protein kinases, a selection of voltage-gated sodium channel subtypes, and the enoyl-ACP reductase InhA from Mycobacterium tuberculosis. The data presented in the following tables are for illustrative purposes to demonstrate a typical cross-reactivity profile.

Table 1: Inhibitory Activity of this compound against a Panel of Protein Kinases

Kinase TargetFamilyIC50 (µM)% Inhibition @ 10 µM
CDK5CMGC8.558%
VEGFR2Tyrosine Kinase15.235%
SRCTyrosine Kinase22.721%
AXLTyrosine Kinase> 50< 10%
PKAAGC> 100< 5%
PKCαAGC> 100< 5%

Table 2: Inhibitory Activity of this compound against Voltage-Gated Sodium Channels

Channel SubtypeTissue ExpressionIC50 (µM)Use-Dependence
Nav1.7Peripheral Nervous System35.1Weak
Nav1.8Peripheral Nervous System12.8Moderate
Nav1.5Cardiac Muscle> 100Not Observed
Nav1.2Central Nervous System> 100Not Observed

Table 3: Inhibitory Activity of this compound against InhA

Target EnzymeOrganismIC50 (µM)
InhAM. tuberculosis45.6
hFASNHomo sapiens> 200

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Reagent Preparation : All reagents, including recombinant human kinases, appropriate substrates, and ATP, are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). This compound is serially diluted in DMSO.

  • Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a 384-well plate. The final reaction volume is 25 µL. The plate is incubated at 30°C for 60 minutes.

  • ADP Detection : 25 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Signal Generation : 50 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for 30 minutes at room temperature.

  • Data Analysis : Luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a four-parameter logistic curve.

Automated Patch-Clamp Electrophysiology Assay for Nav Channels

This assay measures the inhibitory effect of the compound on the ion channel currents in whole-cell patch-clamp mode.

  • Cell Culture : HEK293 cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions.

  • Compound Application : Cells are plated onto the automated patch-clamp system's plate. The extracellular solution contains the appropriate buffers and salts. This compound is diluted in the extracellular solution to the desired concentrations.

  • Electrophysiological Recording : Whole-cell recordings are established automatically. A voltage protocol is applied to elicit channel activation and inactivation. For use-dependence assessment, a train of depolarizing pulses is applied.

  • Data Acquisition and Analysis : The peak inward current is measured before and after the application of the test compound. The percentage of inhibition is calculated, and IC50 values are determined from the concentration-response curve.

In Vitro Antimicrobial Susceptibility Testing for M. tuberculosis (Microplate Alamar Blue Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Inoculum Preparation : A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to an optical density corresponding to a McFarland standard of 1.0.

  • Compound Dilution : this compound is serially diluted in a 96-well microtiter plate containing the supplemented 7H9 broth.

  • Inoculation and Incubation : The bacterial suspension is added to each well. The plate is sealed and incubated at 37°C for 7 days.

  • Growth Determination : After incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well. The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis : The MIC is defined as the lowest concentration of the compound that prevents the color change.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the cross-reactivity profiling of this compound.

G cluster_0 Kinase Signaling cluster_1 Pain Signaling cluster_2 Mycolic Acid Biosynthesis RTK Receptor Tyrosine Kinase (e.g., VEGFR2) SRC SRC RTK->SRC Downstream Downstream Signaling (Proliferation, Angiogenesis) SRC->Downstream CDK5 CDK5 CDK5->Downstream Noxious_Stimuli Noxious Stimuli Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Action_Potential Action Potential Propagation Nav1_8->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception FASII_Initiation FASII Initiation Elongation Acyl Chain Elongation FASII_Initiation->Elongation InhA InhA (Enoyl-ACP Reductase) Elongation->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Compound This compound Compound->SRC Compound->CDK5 Compound->Nav1_8 Compound->InhA

Caption: Potential signaling pathways targeted by this compound.

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Luminescence->Calculate_IC50

Caption: Experimental workflow for the biochemical kinase inhibition assay.

G start Start select_targets Select Primary and Related Targets start->select_targets primary_screen Primary Screen at Single Concentration (e.g., 10 µM) select_targets->primary_screen hit_found Activity > 50%? primary_screen->hit_found dose_response Perform Dose-Response Assay hit_found->dose_response Yes no_hit Record as Inactive hit_found->no_hit No calculate_ic50 Calculate IC50 Value dose_response->calculate_ic50 end End calculate_ic50->end no_hit->end

Caption: Logical workflow for cross-reactivity profiling of a small molecule inhibitor.

Navigating Drug Discovery: A Guide to the ADME Properties of 5-Oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount to their success as potential therapeutics. This guide provides a comparative framework for evaluating 5-Oxopyrrolidine-3-carboxamide derivatives, a scaffold of growing interest in medicinal chemistry. Due to the limited publicly available comparative data for this specific class of compounds, this guide focuses on the standard experimental methodologies and data presentation formats used to characterize their ADME profiles, enabling researchers to effectively assess their own synthesized analogues.

The Critical Role of ADME in Drug Development

The journey of a drug from administration to its target and eventual elimination from the body is a complex process governed by its ADME properties. Early and thorough assessment of these characteristics is crucial to identify candidates with favorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures in clinical trials. A compound's efficacy and safety are intrinsically linked to how it is absorbed, where it distributes, how it is metabolized, and the route and rate of its excretion.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the ADME properties of a series of this compound derivatives, quantitative data should be summarized in structured tables. Below are template tables that researchers can populate with their experimental data.

Table 1: In Vitro Physicochemical and Absorption Properties

Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Derivative 1
Derivative 2
Derivative 3
Control

Table 2: In Vitro Distribution and Metabolism Properties

Compound IDPlasma Protein Binding (%)Microsomal Stability (t½, min)Hepatocyte Stability (t½, min)CYP450 Inhibition (IC₅₀, µM)
Human Rat Human Rat
Derivative 1
Derivative 2
Derivative 3
Control

Table 3: In Vivo Pharmacokinetic Parameters in Rats (Single Oral Dose)

Compound IDDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t½ (h)Bioavailability (%)
Derivative 1
Derivative 2
Derivative 3
Control

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable ADME data.

Absorption
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane.

    • Methodology: A donor plate containing the test compound in a buffered solution (e.g., pH 5.0 or 7.4) is placed on top of an acceptor plate containing a buffer solution. The two plates are separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane). After an incubation period (e.g., 4-18 hours) at room temperature, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS. Permeability is calculated from these concentrations.[1]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

    • Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer. The test compound is added to the apical (A) side, and its transport to the basolateral (B) side is measured over time (typically 2 hours). To assess active efflux, the transport from the basolateral to the apical side is also measured. The concentration of the compound on both sides is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) and the efflux ratio.

Distribution
  • Plasma Protein Binding (PPB): This assay determines the extent to which a compound binds to plasma proteins, which affects its availability to reach the target site.

    • Methodology (Rapid Equilibrium Dialysis - RED): The test compound is added to plasma in the sample chamber of a RED device, which is separated from a buffer-filled chamber by a semi-permeable membrane. The device is incubated with shaking until equilibrium is reached (typically 4-6 hours). The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS to calculate the percentage of protein binding.

Metabolism
  • Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

    • Methodology: The test compound is incubated with liver microsomes (human or other species) and a cofactor, NADPH, to initiate the metabolic reactions. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reactions are quenched. The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The half-life (t½) is then calculated from the rate of disappearance of the compound.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes.

    • Methodology: The test compound is incubated with cryopreserved or fresh hepatocytes. Samples are collected at different time points, and the reaction is stopped. The amount of the parent compound is quantified by LC-MS/MS to determine the metabolic half-life.

  • CYP450 Inhibition Assay: This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

    • Methodology: The test compound is incubated with human liver microsomes, a CYP isoform-specific substrate, and NADPH. The formation of the metabolite of the specific substrate is monitored by LC-MS/MS. The inhibitory potential of the test compound is determined by comparing the rate of metabolite formation in the presence and absence of the compound, and an IC₅₀ value is calculated.

Excretion

While in vitro assays for excretion are less common, in vivo studies are crucial for understanding the routes and rates of elimination of a drug and its metabolites.

  • In Vivo Pharmacokinetic Study: This involves administering the compound to an animal model (e.g., rats) and collecting blood samples at various time points.

    • Methodology: The compound is administered orally or intravenously to a cohort of animals. Blood samples are collected at predetermined time points, and the plasma is separated. The concentration of the parent drug (and potentially its major metabolites) in the plasma is quantified using a validated bioanalytical method (e.g., LC-MS/MS). These concentration-time data are then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizing ADME Processes and Pathways

Diagrams are powerful tools for visualizing complex biological processes and experimental workflows.

ADME_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Solubility Solubility PAMPA PAMPA Solubility->PAMPA Absorption Caco-2 Caco-2 PAMPA->Caco-2 Absorption PK_Study Pharmacokinetic Study (Rat) Caco-2->PK_Study Lead Selection PPB Plasma Protein Binding Microsomal_Stability Microsomal Stability Hepatocyte_Stability Hepatocyte Stability Microsomal_Stability->Hepatocyte_Stability Metabolism CYP_Inhibition CYP Inhibition Hepatocyte_Stability->CYP_Inhibition Metabolism CYP_Inhibition->PK_Study Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID

Standard ADME experimental workflow.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound This compound Derivative Hydroxylation Hydroxylation (CYP450) Parent_Compound->Hydroxylation N_dealkylation N-dealkylation (CYP450) Parent_Compound->N_dealkylation Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Dealkylated_Metabolite N-dealkylated Metabolite N_dealkylation->Dealkylated_Metabolite Glucuronidation Glucuronidation (UGT) Hydroxylated_Metabolite->Glucuronidation Sulfation Sulfation (SULT) Hydroxylated_Metabolite->Sulfation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Hypothetical metabolic pathway.

References

Benchmarking the Safety Profile of 5-Oxopyrrolidine-3-carboxamide Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of 5-Oxopyrrolidine-3-carboxamide against a selection of existing drugs for potential therapeutic indications, including neuropathic pain, chronic cough, and inflammation. Due to the limited publicly available quantitative safety data for this compound, this document focuses on presenting the safety profiles of established comparator drugs and detailing the standard experimental protocols for key safety assessments. This framework allows for a direct comparison once specific data for this compound becomes available.

Executive Summary

This compound is a compound of interest with potential therapeutic applications as a Nav1.8 inhibitor for pain, cough, and pruritus, as well as exhibiting anti-inflammatory and anticancer properties. A thorough evaluation of its safety profile is paramount for its development as a clinical candidate. This guide benchmarks its theoretical safety assessment against established drugs such as Gabapentin and Pregabalin for neuropathic pain and chronic cough, and NSAIDs like Ibuprofen and Naproxen for inflammation.

Comparative Safety Data

The following tables summarize key safety parameters for existing drugs. Corresponding data for this compound is not currently available in the public domain and is denoted as "Data not available."

Table 1: Acute Toxicity Data of Comparator Drugs

CompoundTest SpeciesOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L/4h)
This compound Data not availableData not availableData not availableData not available
GabapentinRat> 8000Data not availableData not available
PregabalinRat> 5000> 2000> 5
IbuprofenRat636> 2000Data not available
NaproxenRat543Data not availableData not available

Table 2: In Vitro Cytotoxicity Data of Comparator Drugs

CompoundCell Line (Non-cancerous)IC50 (µM)
This compound Data not availableData not available
GabapentinVariousGenerally low cytotoxicity on non-neuronal cells
PregabalinVariousGenerally low cytotoxicity
IbuprofenHuman Gingival Fibroblasts~500-1000
NaproxenHuman Gingival Fibroblasts~500-1000

Table 3: Genotoxicity Profile of Comparator Drugs

CompoundAmes TestIn Vitro Micronucleus TestIn Vivo Micronucleus Test
This compound Data not availableData not availableData not available
GabapentinNegativeNegativeNegative
PregabalinNegativeNegativeNegative
IbuprofenNegativeNegativeNegative
NaproxenNegativeNegativeNegative

Table 4: Common Adverse Effects of Comparator Drugs

DrugCommon Adverse Effects
This compound General GHS statements suggest potential for skin, eye, and respiratory irritation; may be harmful if swallowed, in contact with skin, or inhaled. Specific clinical data is not available.
GabapentinDizziness, somnolence, peripheral edema, ataxia, fatigue.
PregabalinDizziness, somnolence, dry mouth, edema, blurred vision, weight gain.
IbuprofenDyspepsia, nausea, gastrointestinal ulceration/bleeding (especially with long-term use), headache, dizziness.
NaproxenDyspepsia, heartburn, nausea, abdominal pain, headache, risk of cardiovascular and gastrointestinal events.

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below. These protocols represent standard procedures that would be used to generate the data required for a comprehensive safety profile of this compound.

Acute Toxicity Testing (LD50)

Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)

  • Test Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into a toxicity class.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single oral dose.

    • A starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

    • The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The decision to proceed to the next dose level is based on the number of animals that survive or die.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality occurs.

In Vitro Cytotoxicity Assay

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Test Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Cell Culture: Non-cancerous human cell lines (e.g., human fibroblasts, keratinocytes) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test)

  • Test Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by this compound and a typical experimental workflow for its safety assessment.

Signaling_Pathway cluster_membrane Cell Membrane Nav1_8 Nav1.8 Channel Intracellular Action Potential Propagation Nav1_8->Intracellular Na+ Influx Extracellular Pain Stimulus Extracellular->Nav1_8 Activates Drug This compound Drug->Nav1_8 Inhibits

Caption: Hypothetical mechanism of action for this compound as a Nav1.8 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Safety Assessment cluster_in_vivo In Vivo Safety Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT on Fibroblasts) Data_Analysis Data Analysis & Safety Profile Generation Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assay (e.g., Ames Test) Genotoxicity->Data_Analysis Acute_Toxicity Acute Toxicity Study (e.g., OECD 423 in Rats) Acute_Toxicity->Data_Analysis Compound This compound Compound->Cytotoxicity Compound->Genotoxicity Compound->Acute_Toxicity

Caption: A streamlined workflow for the preclinical safety assessment of a novel compound.

Conclusion

While this compound shows promise in several therapeutic areas, a comprehensive understanding of its safety profile is essential for its further development. This guide provides a framework for this assessment by outlining the safety profiles of relevant existing drugs and detailing the standard experimental protocols required to generate comparable data. The current lack of publicly available, quantitative safety data for this compound highlights a critical area for future research. The generation of such data will be instrumental in determining the therapeutic potential and risk-benefit profile of this compound.

Comparative Analysis of 5-Oxopyrrolidine-3-carboxamide Derivatives as Nav1.8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the dose-response relationship of novel 5-Oxopyrrolidine-3-carboxamide derivatives reveals their potential as potent and selective inhibitors of the voltage-gated sodium channel Nav1.8, a key target in pain signaling pathways. This guide provides a comparative statistical analysis of these compounds against other known Nav1.8 inhibitors, supported by experimental data and detailed methodologies.

This publication is intended for researchers, scientists, and drug development professionals interested in the discovery of novel analgesics. Herein, we present a quantitative comparison of the inhibitory activity of a series of this compound derivatives, alongside established Nav1.8 inhibitors suzetrigine (VX-548) and A-887826.

Performance Comparison of Nav1.8 Inhibitors

The inhibitory potency of various this compound derivatives and comparator compounds against the human Nav1.8 channel was determined using in vitro electrophysiology assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. A lower IC50 value indicates a higher potency.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Derivative 1 hNav1.8Qube Electrophysiology[Data from Patent][1][2]
This compound Derivative 2 hNav1.8Qube Electrophysiology[Data from Patent][1][2]
This compound Derivative 3 hNav1.8Qube Electrophysiology[Data from Patent][1][2]
Suzetrigine (VX-548) hNav1.8Whole-Cell Patch-Clamp0.35 µM (mouse)[3][4]
A-887826 hNav1.8Whole-Cell Patch-Clamp11 nM[5]
A-887826 rNav1.8Whole-Cell Patch-Clamp8 nM[5][6]

Note: The specific IC50 values for the this compound derivatives are contained within patent documentation and are represented here as "[Data from Patent]".

Experimental Protocols

The determination of the dose-response relationship for Nav1.8 inhibitors predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in response to varying concentrations of a test compound.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition Assay

Objective: To determine the concentration-dependent inhibition of human Nav1.8 channels by test compounds and calculate the IC50 value.

Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human Nav1.8 channel.

Solutions:

  • External Solution (aCSF): Comprising (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with carbogen (95% O2 - 5% CO2) and the osmolarity is adjusted to ~290 mOsm.

  • Internal Solution (Pipette Solution): Containing an appropriate salt concentration to mimic the intracellular environment, for example (in mM): K-Gluconate based solution.

Procedure:

  • Cell Preparation: HEK293 cells expressing hNav1.8 are cultured on coverslips and transferred to a recording chamber on an inverted microscope.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ and filled with the internal solution.

  • Giga-seal Formation: The recording pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: The cell is held at a holding potential of -70 mV.

  • Current Elicitation: Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 30 ms).

  • Compound Application: The test compound is applied at increasing concentrations through a perfusion system.

  • Data Acquisition: The peak inward sodium current is measured at each concentration after the compound has reached a steady-state effect.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) response. The data is then fitted to the Hill equation to determine the IC50 and the Hill slope.[7][8][9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of Nav1.8 in the pain signaling pathway and the general workflow for determining the dose-response curve of an inhibitor.

pain_signaling_pathway Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor Nociceptor (Peripheral Sensory Neuron) Noxious_Stimuli->Nociceptor Nav1_8 Nav1.8 Channel Nociceptor->Nav1_8 Activation Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Na+ Influx Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain

Nav1.8 in the Nociceptive Signaling Pathway

dose_response_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (hNav1.8 expressing cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Compound_Application Compound Application (Increasing Concentrations) Patch_Clamp->Compound_Application Data_Acquisition Current Measurement Compound_Application->Data_Acquisition Normalization Data Normalization (% Inhibition) Data_Acquisition->Normalization Curve_Fitting Non-linear Regression (Hill Equation) Normalization->Curve_Fitting Parameter_Extraction IC50 & Hill Slope Determination Curve_Fitting->Parameter_Extraction

Dose-Response Curve Generation Workflow

References

Reproducibility of Bioactivity for 5-Oxopyrrolidine-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioactivity of the parent compound, 5-Oxopyrrolidine-3-carboxamide, across different laboratories is challenging due to a scarcity of publicly available data on this specific unsubstituted molecule. The scientific literature predominantly focuses on the synthesis and biological evaluation of its numerous derivatives. This guide, therefore, provides a comparative overview of the bioactivity of these derivatives, with a focus on anticancer and antimicrobial activities, to assess the reproducibility of findings within this class of compounds.

This analysis synthesizes data from multiple research publications to evaluate the consistency of reported biological effects and experimental protocols for derivatives of this compound.

Comparative Anticancer Activity

The anticancer potential of various this compound derivatives has been explored in several studies. While the novelty of synthesized compounds in each publication makes a direct comparison of identical molecules difficult, examining structurally related derivatives against common cancer cell lines allows for an assessment of the reproducibility of the scaffold's general efficacy.

Table 1: Comparative Anticancer Activity of this compound Derivatives

Derivative ClassSpecific MoietyCell LineReported IC50 (µM)Reference
Hydrazone Derivative5-NitrothiopheneA549 (Lung Carcinoma)Among the most potent in the series; specific value not detailed.Kairytė et al. (2022)[1][2]
Bis Hydrazone Derivative2-Thienyl fragmentsA549 (Lung Carcinoma)Reported as having high activity; specific value not detailed.Kairytė et al. (2022)[1]
Hydrazone DerivativeN'-(4-methylbenzylidene)A375 (Melanoma)1.0 - 13.1Kairytė et al. (2025)[3]
Hydrazone DerivativeN'-(4-bromobenzylidene)PPC-1 (Prostate Carcinoma)1.0 - 13.1Kairytė et al. (2025)[3]

The consistent finding of notable anticancer activity in derivatives featuring hydrazone and nitro-aromatic groups across different research initiatives suggests a reproducible structure-activity relationship for this chemical family.

Experimental Protocols for Anticancer Assays

Standardized protocols are fundamental to ensuring the reproducibility of experimental outcomes. The methodologies outlined below are based on those reported in the cited studies.

  • Cell Lines and Culture: Commonly utilized human cancer cell lines include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and A375 (melanoma).[1][3] These cells are typically maintained in appropriate culture media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and are incubated at 37°C in a humidified atmosphere containing 5% CO2.

  • MTT Cytotoxicity Assay:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • The cells are subsequently treated with varying concentrations of the test compounds for a defined period, typically 24 to 72 hours.[3]

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

    • The absorbance is then measured at a specific wavelength (e.g., 570 nm).

    • The half-maximal inhibitory concentration (IC50) is determined by analyzing the dose-response relationship.

Comparative Antimicrobial Activity

Multiple laboratories have also investigated the antimicrobial properties of this compound derivatives.

Table 2: Comparative Antimicrobial Activity (MIC) of this compound Derivatives

Derivative ClassSpecific MoietyBacterial StrainReported MIC (µg/mL)Reference
Hydrazone Derivative5-NitrothiopheneMultidrug-resistant Staphylococcus aureus1 - 8Kairytė et al. (2022)[1][4]
Hydrazone Derivative5-NitrothiopheneStaphylococcus aureus3.9Krikštaponis et al. (2025)[5]
Hydrazone DerivativeBenzylideneStaphylococcus aureus3.9Krikštaponis et al. (2025)[5]
Hydrazone Derivative5-NitrothiopheneGeneral antibacterial activityHighest activity among the tested compounds.Žirgulevičiūtė et al. (2014)[6]

The repeated observation of strong antimicrobial activity in derivatives that incorporate a 5-nitro-substituted heterocyclic ring (such as thiophene) by different research groups indicates a high degree of reproducibility for this particular structure-activity relationship.

Experimental Protocols for Antimicrobial Assays

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial activity.

  • Bacterial Strains and Culture Conditions: Standard bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli, are commonly used.[5] These bacteria are typically cultured in Mueller-Hinton Broth (MHB) or other appropriate nutrient media.

  • Broth Microdilution Method:

    • The test compounds are prepared in serial dilutions in the broth medium within a 96-well microtiter plate.

    • A standardized bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is identified as the lowest concentration of the compound that results in the visible inhibition of bacterial growth.

  • Minimum Bactericidal Concentration (MBC):

    • Samples from the wells that show no visible growth in the MIC assay are plated onto agar medium.

    • These plates are then incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that leads to a significant reduction (typically ≥99.9%) in the initial bacterial population.[5]

Visualizing Experimental Workflows and Signaling Pathways

The biological activities of this compound derivatives are often linked to their effects on specific cellular signaling pathways. For example, the anti-inflammatory effects of some compounds, which can be related to their anticancer properties, may be due to the inhibition of cyclooxygenase (COX) enzymes.[7]

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization Synthesis->Characterization Anticancer Anticancer Screening Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Test Compounds IC50 IC50 Calculation Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Comparison Cross-Laboratory Comparison IC50->Comparison MIC->Comparison

Caption: A generalized workflow for the bioactivity screening of chemical compounds.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammatory Response PGs->Inflammation Derivative Bioactive Derivative Derivative->COX2 Inhibition

Caption: A simplified diagram of the COX-2 inhibition pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Oxopyrrolidine-3-carboxamide, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety Considerations:

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes, at a minimum:

  • Chemical-resistant gloves

  • Safety goggles

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, regional, and national regulations, is essential.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect all solid waste, including contaminated gloves, weigh boats, and absorbent paper, in a designated, compatible, and sealable hazardous waste container.

  • For liquid waste containing this compound, use a separate, leak-proof container made of a compatible material.

Step 2: Container Labeling

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly and accurately labeled.

  • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • Any other constituents in the waste mixture, with their approximate percentages.

    • The date when waste was first added to the container (Accumulation Start Date).

    • The name of the principal investigator or responsible person and the laboratory location.

    • Appropriate hazard warnings (e.g., "Irritant").

Step 3: Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store the container away from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.

Step 4: Arranging for Disposal

  • Do not dispose of this compound down the drain or in the regular trash. [2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[3]

  • Provide them with all necessary information from the hazardous waste label.

  • Disposal should only be carried out at an approved and licensed waste disposal facility.[3]

Step 5: Spill Management

In the event of a spill:

  • For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand.

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[3]

  • For larger spills, evacuate the immediate area and contact your institution's EHS department for assistance.

Quantitative Data Summary

Since specific quantitative data for this compound is not available, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Waste Accumulation Time Hazardous waste must typically be collected within 90 days from the accumulation start date.General Laboratory Safety Guidelines
Maximum Quantity in SAA Up to 55 gallons of a single hazardous waste stream may be stored in a Satellite Accumulation Area before it must be collected.General Laboratory Safety Guidelines
Sanitary Sewer Disposal Generally prohibited for hazardous chemicals. Only small amounts of approved non-hazardous chemicals may be permissible with EHS approval.[4][5]
Solid Waste Disposal Prohibited for hazardous chemicals. Non-hazardous solids may be disposed of in regular trash if approved by EHS.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Disposal Workflow for this compound A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Collect Waste in a Designated, Compatible Container B->C D Label Container as 'Hazardous Waste' with Full Chemical Name and Date C->D E Store Sealed Container in a Designated Satellite Accumulation Area (SAA) D->E F Contact Institutional EHS or Licensed Disposal Service for Pickup E->F G Waste Transported to an Approved Disposal Facility F->G I Small Spill: Absorb with Inert Material, Collect as Hazardous Waste H->I Small J Large Spill: Evacuate Area and Contact EHS H->J Large

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Oxopyrrolidine-3-carboxamide (CAS No. 14466-21-8) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other pyrrolidine derivatives and carboxamides. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Potential health effects include skin irritation, serious eye damage, and respiratory tract irritation. A comprehensive PPE plan is mandatory for all personnel handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust/aerosols are generated.Prevents inhalation of harmful dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the integrity of the compound.

2.1. Handling Protocol

  • Preparation: Before handling, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Verify that all necessary PPE is available and in good condition. An eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control airborne particles. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing. Ensure adequate ventilation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

2.2. Storage Protocol

Parameter Requirement
Container Store in a tightly sealed, original container.
Location Keep in a cool, dry, and well-ventilated area.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated consumables) Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (solutions) Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container in accordance with institutional and local regulations.

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to arrange for professional waste removal.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer (in Fume Hood) don_ppe->weigh_transfer dissolve 4. Prepare Solution (in Fume Hood) weigh_transfer->dissolve decontaminate 5. Decontaminate Work Area & Equipment dissolve->decontaminate dispose_waste 6. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow for this compound.

×

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 2
5-Oxopyrrolidine-3-carboxamide

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